2-(Pentafluorosulfur)aniline
Description
The exact mass of the compound 2-(Pentafluorosulfur)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pentafluorosulfur)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pentafluorosulfur)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQAAOKNAPOLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678641 | |
| Record name | 2-(Pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246998-10-6 | |
| Record name | 2-(Pentafluoro-lambda~6~-sulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminophenylsulphur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(Pentafluorosulfur)aniline: Pathways and Protocols
Abstract
The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety in medicinal and agrochemical research, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1][2] Among SF₅-substituted scaffolds, 2-(Pentafluorosulfur)aniline is a key building block, providing a strategic entry point for introducing the SF₅ group into a wide array of complex molecules via its versatile amino handle. However, the synthesis of this ortho-substituted aniline is non-trivial. The powerful electron-withdrawing and meta-directing nature of the SF₅ group precludes classical electrophilic aromatic substitution strategies for direct functionalization at the C2 position.[2] This guide provides an in-depth exploration of robust and field-proven synthetic pathways to access 2-(Pentafluorosulfur)aniline, focusing on the underlying chemical logic, detailed experimental protocols, and a comparative analysis of the primary strategies.
The Core Challenge: Overcoming the Meta-Directing Influence of the SF₅ Group
The primary obstacle in synthesizing 2-(Pentafluorosulfur)aniline is the electronic character of the pentafluorosulfanyl group. It is one of the most strongly electron-withdrawing groups known, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Furthermore, its electronic influence preferentially directs incoming electrophiles to the meta position.[2] Consequently, direct nitration or amination of pentafluorosulfanylbenzene fails to produce the desired ortho-isomer in any significant yield. This necessitates synthetic strategies that bypass traditional EAS pathways, such as building the substitution pattern from a pre-functionalized ring or employing modern directed C-H activation techniques.
This guide will detail the two most effective strategies for achieving the ortho-amino functionality:
-
Directed ortho-Metalation and Subsequent Amination: A powerful, modern approach that utilizes a directed C-H activation to install a functional group at the C2 position, which is then converted to the amine.
-
Reduction of an ortho-Nitro Precursor: A classic and reliable method, contingent on the successful synthesis of the key intermediate, 2-nitro-1-(pentafluorosulfanyl)benzene.
The following diagram provides a high-level overview of these divergent synthetic philosophies.
Caption: High-level comparison of the two primary synthetic routes.
Pathway I: Directed ortho-Metalation and Functionalization
This pathway represents the most versatile and arguably the most effective method for generating ortho-substituted pentafluorosulfanyl arenes. It leverages a directed metalation strategy that circumvents the inherent electronic bias of the SF₅ group. The breakthrough in this area was the development of an in situ ortho-lithiation protocol using the strong, non-nucleophilic base lithium tetramethylpiperidide (LiTMP).[3][4]
Principle of Directed ortho-Lithiation
Attempts to lithiate pentafluorosulfanylbenzene with common organolithium reagents like n-BuLi were unsuccessful.[3] The successful protocol relies on LiTMP at cryogenic temperatures (e.g., -60 °C). At this temperature, LiTMP is capable of deprotonating the C2 position, which is acidified by the inductive effect of the adjacent SF₅ group. It is critical to perform the reaction at or below this temperature, as the resulting lithiated intermediate is prone to eliminating lithium fluoride to form a reactive benzyne intermediate at temperatures as low as -40 °C.[3] A key innovation of this method is the in situ trapping of the lithiated species with an electrophile present in the reaction mixture, which prevents decomposition and leads to high yields of the ortho-functionalized product.
Synthesis of the Key Intermediate: 2-Bromo-1-(pentafluorosulfanyl)benzene
Direct amination of the ortho-lithiated intermediate is challenging. A more robust approach involves a two-step sequence: trapping the anion with a versatile handle that can be subsequently converted to the amine. A silyl group serves this purpose admirably, as it can be readily transformed into a halide, providing an ideal substrate for transition-metal-catalyzed amination.[4]
The workflow is as follows:
-
Ortho-Silylation: Pentafluorosulfanylbenzene is treated with LiTMP in the presence of a silyl chloride electrophile to generate the 2-silylated derivative.
-
Halodesilylation: The 2-silyl group is then converted to a 2-bromo group.
-
Amination: The resulting 2-bromo-1-(pentafluorosulfanyl)benzene undergoes a Buchwald-Hartwig or similar cross-coupling reaction to yield the target aniline.
Caption: Step-by-step workflow via ortho-lithiation and subsequent amination.
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylsilyl)pentafluorosulfanylbenzene [5]
-
Reagents & Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromopentafluorosulfanylbenzene (0.5 mmol, 142 mg), chlorodimethylsilane (3.5 mmol, 329 mg), THF (0.5 mL), and pentane (1.5 mL). Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Reaction: In a separate flask, prepare a solution of lithium tetramethylpiperidide (TMPLi) (2.5 mmol, 367 mg) in THF/pentane. Slowly add the TMPLi solution to the reaction mixture at -78 °C over 30 minutes.
-
Workup & Purification: Stir the reaction at -78 °C for 9 hours. Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the product as a light yellowish oil.
| Electrophile | Product | Yield (%) | Reference |
| Me₃SiCl | 2-(Trimethylsilyl)pentafluorosulfanylbenzene | 60 | [3] |
| Me₂PhSiCl | 2-(Dimethyl(phenyl)silyl)pentafluorosulfanylbenzene | 50 | [3] |
| Me₃GeCl | 2-(Trimethylgermyl)pentafluorosulfanylbenzene | 65 | [3] |
| Et₃GeCl | 2-(Triethylgermyl)pentafluorosulfanylbenzene | 57 | [3] |
| Table 1. Yields for in situ ortho-lithiation/trapping of pentafluorosulfanylbenzene. |
Protocol 2: Synthesis of 2-Bromo-1-(pentafluorosulfanyl)benzene This protocol is adapted from standard halodesilylation procedures and the work of Daugulis et al. on converting silylarenes to haloarenes.[4]
-
Reagents & Setup: In a round-bottom flask, dissolve 2-(dimethylsilyl)pentafluorosulfanylbenzene (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL). Add N-bromosuccinimide (NBS, 1.2 mmol) and sodium fluoride (NaF, 2.0 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup & Purification: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to yield 2-bromo-1-(pentafluorosulfanyl)benzene.
Protocol 3: Palladium-Catalyzed Amination to 2-(Pentafluorosulfur)aniline This is a representative Buchwald-Hartwig amination protocol. The optimal catalyst, ligand, and base may require screening.
-
Reagents & Setup: To an oven-dried Schlenk tube, add 2-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). Evacuate and backfill the tube with argon three times.
-
Reaction: Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol) via syringe. Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Hydrolysis & Workup: Cool the reaction to room temperature. Add 2 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the imine. Neutralize the mixture with aqueous NaOH and extract with ethyl acetate (3 x 20 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(Pentafluorosulfur)aniline.
Pathway II: Reduction of an ortho-Nitro Precursor
This strategy follows a more traditional disconnection approach: installing a nitro group as a masked amine and then performing a reduction in the final step. The primary challenge, as previously noted, is the synthesis of the 2-nitro-1-(pentafluorosulfanyl)benzene precursor. While direct nitration is ineffective, specialized methods may provide access to this key intermediate. Assuming the precursor can be obtained, its reduction to the aniline is a high-yielding and reliable transformation.
Synthesis of the 2-Nitro Precursor
The synthesis of 2-nitro-1-(pentafluorosulfanyl)benzene is not widely reported. However, related compounds have been made via nucleophilic aromatic substitution (SₙAr) on highly activated rings. For instance, 1-nitro-3-(pentafluorosulfanyl)benzene can undergo amination to yield 2-nitro-4-(pentafluorosulfanyl)aniline.[6] Another advanced approach could involve a Diels-Alder cycloaddition between a diene and a SF₅-substituted alkyne, which can provide regioselective access to complex substitution patterns.[7] For the purposes of this guide, we will treat the 2-nitro precursor as an available, albeit challenging to obtain, starting material.
Reduction of the Nitro Group
The reduction of aromatic nitro compounds to anilines is one of the most robust reactions in organic chemistry.[8] A variety of methods are available, allowing for selection based on substrate tolerance and laboratory capabilities.
-
Metal/Acid Reduction: The use of metals like iron, tin, or zinc in acidic media (e.g., HCl) is a classic, inexpensive, and highly effective method.[9]
-
Catalytic Hydrogenation: Hydrogenation over a palladium or platinum catalyst is a very clean method that often produces high yields and purity, though it may not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).[10]
-
Transfer Hydrogenation: Using a hydrogen source like ammonium formate with a Pd/C catalyst is a milder alternative to using hydrogen gas.
Caption: Conceptual workflow for the nitro reduction strategy.
Experimental Protocol
Protocol 4: Reduction of 2-Nitro-1-(pentafluorosulfanyl)benzene with Tin(II) Chloride [9]
-
Reagents & Setup: In a round-bottom flask, dissolve 2-nitro-1-(pentafluorosulfanyl)benzene (1.0 mmol) in ethanol (10 mL). Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Purification: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aniline by column chromatography.
Conclusion and Outlook
The synthesis of 2-(Pentafluorosulfur)aniline, a valuable building block for chemical biology and materials science, is readily achievable through strategic planning that circumvents the challenges posed by the electronic properties of the SF₅ group.
-
The Directed ortho-Metalation Pathway is the most versatile and powerful strategy. It provides a reliable entry point to not only the target aniline but a wide range of other 2-substituted pentafluorosulfanyl arenes, making it the preferred method for discovery chemistry.
-
The Nitro Reduction Pathway is a classic and highly efficient transformation. Its primary limitation is the accessibility of the 2-nitro precursor. Should a scalable synthesis for this intermediate be developed, this route would become highly attractive for large-scale production due to its simplicity and low cost.
As the importance of the SF₅ moiety continues to grow, the development of even more direct and efficient methods for C-H functionalization around this unique group will remain a key area of research, further enabling the exploration of this fascinating chemical space.
References
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Goti, G., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
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(2023). Pentafluorosulfanylbenzene. Wikipedia. [Link]
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Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. PubMed Central. [Link]
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Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Royal Society of Chemistry. [Link]
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Daugulis, O., et al. (2022). In situ ortho-Lithiation/Functionalization of Pentafluorosulfanyl Arenes. Supporting Information. [Link]
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Beier, P., et al. (2015). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. [Link]
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Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. ResearchGate. [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. PubMed Central. [Link]
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(2012). Studies on the Photodegradation of Aromatic Pentafluorosulfanyl Compounds. ProQuest Dissertations - Bibliothèque et Archives Canada. [Link]
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Daugulis, O., et al. (2022). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Semantic Scholar. [Link]
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Magnier, E., et al. (2023). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. National Institutes of Health. [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
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Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. [Link]
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(2023). Reduction of nitro compounds. Wikipedia. [Link]
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Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journals. [Link]
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Various Authors. (2014). How do you selectively reduce the nitro group? ResearchGate. [Link]
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Nava, E. L., et al. (2008). 4-Aminophenylsulfur pentafluoride. IUCr Journals. [Link]
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The Emergence of a "Super" Building Block: A Technical Guide to 2-(Pentafluorosulfur)aniline
Introduction: Beyond Trifluoromethylation with the Pentafluorosulfanyl Group
In the landscape of modern medicinal and materials chemistry, the pursuit of novel molecular scaffolds with unique physicochemical properties is paramount. For decades, the trifluoromethyl (CF₃) group has been a mainstay for modulating lipophilicity, metabolic stability, and electronic character. However, the scientific community is increasingly turning to a more powerful successor: the pentafluorosulfanyl (SF₅) group.[1] Often dubbed the "super-trifluoromethyl group," the SF₅ moiety boasts a unique combination of properties, including high thermal and chemical stability, strong electron-withdrawing character, and significant lipophilicity, making it a highly attractive substituent in the design of advanced materials and pharmaceuticals.[1][2]
This technical guide focuses on a key building block within this emerging class of compounds: 2-(Pentafluorosulfur)aniline. Its strategic placement of the bulky and electron-demanding SF₅ group ortho to the versatile amino functionality presents both unique synthetic challenges and a wealth of opportunities for creating novel chemical entities. This document will provide an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 2-(Pentafluorosulfur)aniline, offering valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Bonding: An Octahedral Powerhouse
The S-F bond lengths are not identical; the axial S-F bond is typically slightly longer than the equatorial S-F bonds.[1] The C-S-Fₐₓ bond angle is nearly linear, approaching 180°.[1] The presence of the bulky SF₅ group ortho to the amino group likely induces some steric strain, potentially influencing the planarity of the aniline ring and the rotational freedom around the C-S and C-N bonds.
Diagram 1: Molecular Structure of 2-(Pentafluorosulfur)aniline
Caption: Ball-and-stick representation of 2-(Pentafluorosulfur)aniline.
Physicochemical Properties: A Profile of Lipophilicity and Electron Deficiency
The introduction of the SF₅ group dramatically influences the physicochemical properties of the parent aniline molecule. While experimental data for 2-(Pentafluorosulfur)aniline is scarce, we can infer its properties based on data from its isomers and other SF₅-substituted aromatics.
| Property | Value (Predicted/Compared) | Causality and Insights |
| Molecular Formula | C₆H₆F₅NS | - |
| Molecular Weight | 219.18 g/mol | - |
| Melting Point | Data not available. Likely a low-melting solid or high-boiling liquid. | The bulky SF₅ group can disrupt crystal packing, potentially lowering the melting point compared to more symmetrical isomers. |
| Boiling Point | Data not available. Expected to be significantly higher than aniline due to increased molecular weight and polarity. | Strong intermolecular forces contribute to a higher boiling point. |
| Solubility | Insoluble in water; soluble in common organic solvents. | The large, non-polar SF₅ group imparts high lipophilicity. |
| LogP | High (e.g., LogP of 4-SF₅-aniline is ~3.9)[3] | The SF₅ group is more lipophilic than a trifluoromethyl group, which is advantageous for cell membrane permeability in drug candidates.[4] |
| pKa | Expected to be significantly lower than aniline (pKa of aniline ~4.6). | The potent electron-withdrawing nature of the ortho-SF₅ group strongly reduces the basicity of the amino group by delocalizing the nitrogen lone pair. |
Spectroscopic Characterization: The Unmistakable Signature of the SF₅ Group
The spectroscopic analysis of 2-(Pentafluorosulfur)aniline is dominated by the unique features of the SF₅ group, particularly in ¹⁹F NMR.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is the most definitive tool for identifying the pentafluorosulfanyl group. It exhibits a characteristic A₄B pattern: an intense doublet corresponding to the four equatorial fluorine atoms and a quintet for the single axial fluorine atom. The chemical shift of the axial fluorine is typically found at a higher field than the equatorial fluorines. For instance, in related SF₅-anilines, the axial fluorine appears around δ 85 ppm, while the equatorial fluorines are observed around δ 63 ppm.[3]
-
¹H NMR: The ¹H NMR spectrum will show complex multiplets for the aromatic protons, influenced by both the amino and the strongly electron-withdrawing SF₅ group. The protons on the aromatic ring are expected to be shifted downfield compared to aniline due to the deshielding effect of the SF₅ group. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The carbon atom attached to the SF₅ group will experience a significant downfield shift. The other aromatic carbon signals will also be influenced by the substituent effects of both the amino and SF₅ groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Electron Ionization (EI) mass spectrometry of SF₅-containing compounds often shows extensive fragmentation, which can provide structural information.[3]
Synthesis: Navigating the Challenges of Ortho-Functionalization
The synthesis of 2-(Pentafluorosulfur)aniline is not trivial, primarily due to the challenge of introducing the SF₅ group and then functionalizing the ortho position, or vice-versa. While a definitive, optimized protocol for this specific isomer is not widely published, a plausible synthetic strategy can be devised based on established methodologies for related compounds. A promising approach involves the ortho-lithiation of pentafluorosulfanylbenzene followed by amination.
Diagram 2: Plausible Synthetic Pathway for 2-(Pentafluorosulfur)aniline
Caption: A plausible synthetic route via ortho-lithiation.
Experimental Protocol (Hypothetical, based on related literature[5]):
Step 1: Ortho-Lithiation of Pentafluorosulfanylbenzene
-
To a solution of pentafluorosulfanylbenzene (1.0 eq) in a mixture of THF and pentane at -60 °C under an inert atmosphere, add a solution of lithium tetramethylpiperidide (LiTMP) (1.1 eq) dropwise.
-
Stir the reaction mixture at -60 °C for 1 hour to ensure the formation of the ortho-lithiated species. The low temperature is critical to prevent the elimination of LiF and the formation of an aryne intermediate.[5]
Step 2: Electrophilic Amination
-
To the cold solution of the ortho-lithiated intermediate, add a solution of a suitable electrophilic aminating agent, such as N,O-bis(trimethylsilyl)hydroxylamine (1.2 eq), in THF.
-
Allow the reaction to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
Step 3: Workup and Purification
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(Pentafluorosulfur)aniline.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. The characteristic ¹⁹F NMR A₄B pattern is a key diagnostic for the successful incorporation and integrity of the SF₅ group.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of 2-(Pentafluorosulfur)aniline is dictated by the interplay between the nucleophilic amino group and the electron-deficient aromatic ring, which is heavily influenced by the ortho-SF₅ substituent.
-
Reactions of the Amino Group: The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. However, its nucleophilicity is significantly attenuated by the adjacent electron-withdrawing SF₅ group. This may necessitate harsher reaction conditions compared to aniline. For instance, SF₅-anilines have been successfully used in condensation reactions to form amides, which are precursors to insecticides.[3]
-
Electrophilic Aromatic Substitution: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the SF₅ group. The amino group, being an activating ortho-, para-director, will compete with the deactivating effect of the SF₅ group. The substitution pattern will likely be a complex outcome of these opposing electronic effects and steric hindrance from the bulky SF₅ group.
-
Nucleophilic Aromatic Substitution: While the SF₅ group itself is generally stable, its strong electron-withdrawing effect can activate the aromatic ring towards nucleophilic aromatic substitution, particularly for leaving groups at the para position.
Applications in Drug Discovery and Materials Science
The unique properties of the SF₅ group make 2-(Pentafluorosulfur)aniline a valuable building block for various applications.
-
Medicinal Chemistry: The SF₅ group is often used as a bioisosteric replacement for the trifluoromethyl or tert-butyl group to enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to biological targets.[6] For example, SF₅-containing analogs of the anti-inflammatory drug flufenamic acid have been synthesized and shown to be potent inhibitors of certain enzymes.[7] 2-(Pentafluorosulfur)aniline provides a scaffold to introduce the SF₅ group in close proximity to other pharmacophoric features.
-
Agrochemicals: The high lipophilicity and metabolic stability conferred by the SF₅ group are highly desirable in the development of new pesticides. SF₅-anilines are key intermediates in the synthesis of novel meta-diamide insecticides.[3]
-
Materials Science: The high thermal stability and unique electronic properties of SF₅-containing aromatics make them promising candidates for the development of liquid crystals, polymers, and other advanced materials.[1]
Conclusion
2-(Pentafluorosulfur)aniline represents a fascinating and highly valuable building block at the forefront of fluorine chemistry. Its unique combination of a powerful electron-withdrawing and lipophilic SF₅ group with a versatile amino functionality offers a rich platform for chemical innovation. While its synthesis presents challenges, the potential rewards in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials are substantial. As synthetic methodologies continue to improve, we can expect to see the "super" properties of 2-(Pentafluorosulfur)aniline and its derivatives increasingly harnessed to address complex scientific challenges.
References
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Beier, P., Pastyříková, T., & Vida, V. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]
-
Kim, J. G., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]
-
Savoie, P. R., & Welch, J. T. (2015). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]
-
Sowaileh, M. F., et al. (2017). Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. Bioorganic & Medicinal Chemistry Letters, 27(21), 4849-4853. [Link]
- Zanda, M., & Sani, M. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry, 12(9), 1435-1454.
-
Prakash, G. K. S., et al. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications, 48(12), 1646-1648. [Link]
-
Bizet, V., Blanchard, N., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-26. [Link]
-
Colby, D. A., Sowaileh, M. F., & Hazlitt, R. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]
-
Bizet, V., Blanchard, N., & Cahard, D. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 27, 1-13. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]
-
Welch, J. T., & Lim, D. S. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. [Link]
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Spectroscopic Characterization of 2-(pentafluoro-λ⁶-sulfanyl)aniline: A Technical Guide
Abstract
Introduction: The Significance of the Pentafluorosulfanyl Moiety
The pentafluorosulfanyl (SF₅) group has emerged as a bioisostere for other functional groups, such as the trifluoromethyl and nitro groups, in the design of novel bioactive molecules. Its octahedral geometry, high electronegativity, and metabolic stability make it an attractive substituent for modulating the physicochemical properties of drug candidates. The introduction of the SF₅ group at the ortho position of the aniline ring is expected to induce significant electronic and conformational changes, which will be reflected in its spectroscopic data. This guide provides the foundational knowledge for interpreting such data.
Molecular Structure and Key Spectroscopic Correlations
The structure of 2-(pentafluoro-λ⁶-sulfanyl)aniline presents a unique combination of an electron-donating amino group and a strongly electron-withdrawing pentafluorosulfanyl group on an aromatic ring. The ortho-disubstitution pattern suggests potential intramolecular interactions and steric hindrance that will influence the spectroscopic output.
Figure 1. Molecular structure of 2-(pentafluoro-λ⁶-sulfanyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(pentafluoro-λ⁶-sulfanyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for its unambiguous identification.
¹H NMR Spectroscopy
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH₂ | 3.5 - 5.0 | broad singlet | - |
| H6 | 7.2 - 7.4 | dd | ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |
| H4 | 7.0 - 7.2 | ddd | ³J(H,H) ≈ 8, ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |
| H5 | 6.8 - 7.0 | ddd | ³J(H,H) ≈ 8, ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |
| H3 | 6.7 - 6.9 | dd | ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 1 |
Interpretation:
-
The amino protons (NH₂) are expected to appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
The aromatic protons will resonate in the range of 6.7-7.4 ppm. The strongly electron-withdrawing SF₅ group will deshield the ortho (H3) and para (H5) protons relative to aniline, while the electron-donating amino group will shield the ortho (H6) and para (H4) protons. The interplay of these effects will determine the final chemical shifts.
-
The coupling pattern will be complex due to ortho, meta, and para H-H couplings.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-S) | 150 - 155 |
| C1 (C-N) | 145 - 150 |
| C4 | 130 - 135 |
| C6 | 125 - 130 |
| C5 | 118 - 122 |
| C3 | 115 - 118 |
Interpretation:
-
The carbon atom directly attached to the sulfur of the SF₅ group (C2) is expected to be significantly downfield due to the strong electron-withdrawing effect.
-
The carbon atom attached to the nitrogen (C1) will also be downfield.
-
The remaining aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the electronic effects of both substituents.
¹⁹F NMR Spectroscopy
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 4 F-eq | +60 to +80 | doublet | ²J(Feq-Fax) ≈ 140-150 |
| 1 F-ax | +80 to +100 | quintet | ²J(Feq-Fax) ≈ 140-150 |
Interpretation:
-
The ¹⁹F NMR spectrum of the SF₅ group is highly characteristic. It typically shows a pattern of two signals with a 4:1 integration ratio.[1]
-
The four equatorial fluorine atoms (F-eq) appear as a doublet due to coupling with the single axial fluorine.
-
The axial fluorine atom (F-ax) appears as a quintet due to coupling with the four equatorial fluorines.[1]
-
The exact chemical shifts can be influenced by the electronic nature of the aromatic ring.
Figure 2. General workflow for NMR analysis of 2-(pentafluoro-λ⁶-sulfanyl)aniline.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid or dissolved sample, use a salt plate (e.g., NaCl or KBr).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3500 | N-H stretching (asymmetric and symmetric) |
| 1600 - 1650 | N-H bending (scissoring) |
| 1500 - 1600 | C=C aromatic stretching |
| 800 - 900 | S-F stretching |
| 700 - 800 | C-H out-of-plane bending |
Interpretation:
-
The N-H stretching vibrations of the primary amine will appear as two distinct bands in the region of 3400-3500 cm⁻¹.
-
The strong absorptions due to the S-F stretching of the SF₅ group are expected in the fingerprint region, typically between 800 and 900 cm⁻¹.
-
The aromatic C=C stretching and C-H bending vibrations will also be present.
Mass Spectrometry (MS)
Experimental Protocol:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 249 | [M]⁺ (Molecular Ion) |
| 122 | [M - SF₅]⁺ |
| 127 | [SF₅]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 249, corresponding to the molecular weight of C₆H₆F₅NS.
-
A prominent fragment ion is expected from the loss of the SF₅ group, resulting in a peak at m/z 122.
-
A peak corresponding to the SF₅⁺ fragment may also be observed at m/z 127.
Figure 3. Predicted key fragmentation pathways for 2-(pentafluoro-λ⁶-sulfanyl)aniline in mass spectrometry.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(pentafluoro-λ⁶-sulfanyl)aniline. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently approach the characterization of this and related novel chemical entities. The distinctive ¹⁹F NMR signature of the SF₅ group, coupled with the characteristic patterns in ¹H NMR, ¹³C NMR, IR, and MS, provides a robust toolkit for structural verification. As the field of fluorine chemistry continues to expand, a thorough understanding of these spectroscopic techniques is indispensable for the advancement of medicinal and materials chemistry.
References
-
Sigma-Aldrich. 2-Fluoroaniline. [Link]
-
Dalvit, C., & Parent, A. (2019). Fast NMR Methods for Measuring in the Direct and/or Competition Mode the Dissociation Constants of Chemical Fragments Interacting with a Receptor. CHEMMEDCHEM. The supplementary information for this article often contains detailed NMR data for novel compounds. While the primary focus is on a different molecule, the principles of SF₅ NMR are discussed. A direct link to the full text or supplementary data would be required for a complete citation. A representative search on ResearchGate for "2-bromo-4-(pentafluoro-λ⁶-sulfanyl)aniline" will lead to relevant publications. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. This is a standard textbook that provides the foundational principles for interpreting NMR, IR, and MS spectra.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. Aniline. [Link] This database provides reference spectroscopic data for aniline, which serves as a basis for comparison.
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Synthesis of 2-(Pentafluorosulfur)aniline derivatives
An In-Depth Technical Guide to the Synthesis of 2-(Pentafluorosulfur)aniline Derivatives
Authored by a Senior Application Scientist
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in modern medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl group."[1] Its unique combination of properties—high electronegativity (Hammett constant σₚ = 0.68), significant lipophilicity (Hansch parameter π = 1.23), and substantial steric bulk (55.4 ų)—differentiates it from the more conventional trifluoromethyl (CF₃) moiety.[2] These characteristics can profoundly influence a molecule's metabolic stability, membrane permeability, and binding interactions with biological targets.[2][3]
This guide provides an in-depth exploration of the synthetic strategies for accessing aniline derivatives bearing the SF₅ group at the ortho position. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific routes are chosen and how reaction parameters are optimized. The focus is on providing a robust, self-validating framework for researchers, scientists, and drug development professionals aiming to incorporate this unique functional group into their molecular designs.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 2-(pentafluorosulfur)aniline derivatives is not typically achieved through direct substitution onto a pre-formed 2-SF₅-aniline core, as the parent molecule itself is a challenging target. Instead, the most successful and versatile approaches involve constructing the desired scaffold around SF₅-containing building blocks or introducing the SF₅ group at a key step in the formation of a heterocyclic system.
Strategy 1: Radical Addition-Cyclization for Heterocycle Construction
One of the most elegant and powerful methods for creating complex 2-SF₅-aniline derivatives, particularly 2-SF₅-indoles, involves a domino sequence initiated by the radical addition of pentafluorosulfur chloride (SF₅Cl) to an alkyne. This strategy is particularly valuable as it builds the heterocyclic core and installs the SF₅ group in a highly controlled manner.
The causality behind this approach is rooted in the facile generation of the SF₅ radical from SF₅Cl under radical initiation conditions (e.g., using triethylborane, BEt₃). This radical readily adds to the π-system of an alkyne, such as those found in 2-ethynylaniline precursors. The subsequent steps are designed to promote an intramolecular cyclization, leading to the formation of the indole ring.[2][4]
A key decision point in this pathway is the management of the aniline's nitrogen protecting group (e.g., tosyl, Ts). The choice of base in the subsequent elimination and cyclization steps dictates the final product. For instance, using a strong, non-nucleophilic base like lithium hexamethyldisilazane (LiHMDS) can effect dehydrochlorination to form an SF₅-alkyne intermediate while preserving the N-Ts group.[4] Conversely, conditions employing potassium phosphate (K₃PO₄) can promote both cyclization and concomitant deprotection, yielding the N-H indole directly.[2]
This protocol, adapted from methodologies described by C. B. F. G. T. et al., demonstrates a telescoped (one-pot) procedure for converting 2-ethynylaniline derivatives into 2-SF₅-indoles.[2]
Step 1: Radical Addition of SF₅Cl
-
In a dry Schlenk flask under an inert atmosphere (Argon), dissolve the N-Ts protected 2-ethynylaniline derivative (1.0 eq.) in dry dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of triethylborane (BEt₃, 1.0 M in hexanes, 0.2 eq.) dropwise.
-
Bubble pentafluorosulfur chloride (SF₅Cl) gas through the solution for 5-10 minutes. Caution: SF₅Cl is a toxic gas and must be handled in a well-ventilated fume hood with appropriate safety precautions.[5]
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor reaction completion by ¹⁹F NMR.
Step 2: Cyclization and Deprotection
-
Once the radical addition is complete, add potassium phosphate (K₃PO₄, 3.0 eq.) and N,N-dimethylformamide (DMF, equal volume to DCM).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-SF₅-indole.
The versatility of this method is demonstrated by its tolerance to a wide range of substituents on the aniline ring.
| Entry | Aniline Substituent | Product | NMR Yield (%)[2] | Isolated Yield (%)[2] |
| 1 | H | 5a | 99 | 65 |
| 2 | 4-Me | 5b | 99 | 63 |
| 3 | 4-OMe | 5c | 99 | 54 |
| 4 | 4-Cl | 5e | 99 | 70 |
| 5 | 4-CO₂Me | 5f | 99 | 60 |
| 6 | 4-CN | 5h | 99 | 45 |
| 7 | 5-Cl | 5j | 80 | 55 |
Note: Yields are highly dependent on specific reaction conditions and substrate purity.
Caption: Workflow for the synthesis of 2-SF₅-indoles via radical addition.
Strategy 2: Functionalization of Pre-existing SF₅-Anilines
When the target molecule is a simple substituted aniline rather than a complex heterocycle, a more direct approach is the functionalization of a commercially available SF₅-aniline, such as 4-(pentafluorosulfur)aniline. This strategy leverages standard aromatic chemistry, including electrophilic substitution and cross-coupling reactions.
The key to this approach is understanding the directing effects of the substituents. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the SF₅ group is a deactivating, meta-director. In a molecule like 4-SF₅-aniline, electrophilic attack is directed to the positions ortho to the amino group (positions 2 and 6).
This protocol illustrates a two-step sequence starting from 4-(pentafluorosulfur)aniline involving bromination followed by a palladium-catalyzed cross-coupling reaction to install a methyl group at the 2-position.[1][6]
Step 1: Bromination
-
Dissolve 4-(pentafluorosulfur)aniline (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 2-bromo-4-(pentafluorothio)aniline.
Step 2: Palladium-Catalyzed Methylation
-
To a reaction vessel, add 2-bromo-4-(pentafluorothio)aniline (1.0 eq.), methylboronic acid (2.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and Pd(dppf)Cl₂·DCM (0.1 eq.).
-
Evacuate and backfill the vessel with an inert gas (Argon).
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 105 °C and stir for 5-12 hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate (NaHCO₃).
-
Dry the organic layer, concentrate, and purify by flash column chromatography to afford 2-methyl-4-(pentafluorothio)aniline. A typical yield for this step is around 64%.[1]
Caption: Synthesis of 2-methyl-4-SF₅-aniline from 4-SF₅-aniline.
Strategy 3: Nucleophilic Aromatic Substitution (SₙAr)
The potent electron-withdrawing nature of the SF₅ group can be harnessed to facilitate nucleophilic aromatic substitution (SₙAr) reactions.[7] While less common for directly producing 2-SF₅-anilines, this strategy is highly effective for synthesizing derivatives where an aniline is the nucleophile attacking an SF₅-activated aromatic ring. For the synthesis of an SF₅-aniline itself, the strategy requires a precursor with a suitable leaving group (e.g., -F or -NO₂) ortho to the SF₅ group and a nitro group elsewhere on the ring to provide sufficient activation. The nitro group can then be reduced to the target aniline.
For instance, a compound like 1-fluoro-2-nitro-3-(pentafluorosulfanyl)benzene could theoretically undergo SₙAr with ammonia, followed by reduction. However, the synthesis of such precursors is non-trivial. A more practical application involves the reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with aqueous ammonia in DMSO under heat and pressure to yield 3-amino-5-nitro-1-(pentafluorosulfanyl)benzene, which can be further modified.[7]
Safety and Handling Considerations
Working with SF₅-containing reagents requires stringent safety protocols.
-
SF₅Cl: As noted, pentafluorosulfur chloride is a toxic, corrosive gas. All manipulations must be conducted within a certified chemical fume hood.[5][8] Ensure access to emergency gas shut-offs and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Fluorinating Reagents: Many syntheses of SF₅ precursors involve highly reactive fluorinating agents. These reactions can be energetic and should only be performed by trained personnel with appropriate shielding.
-
General Chemical Safety: Always consult the Safety Data Sheet (SDS) for every reagent used.[9] Store chemicals appropriately, segregating incompatible materials.[11] Ensure that emergency equipment, such as safety showers and eyewash stations, is accessible and in good working order.
Conclusion and Future Outlook
The synthesis of 2-(pentafluorosulfur)aniline derivatives offers a gateway to novel chemical entities with potentially superior pharmacological and material properties. The choice of synthetic strategy is dictated by the complexity of the target molecule. For intricate heterocyclic systems like indoles, the radical addition-cyclization pathway provides a sophisticated and efficient solution. For simpler substituted anilines, the functionalization of existing SF₅-aromatic cores via classical electrophilic substitution and modern cross-coupling reactions is a reliable and proven approach. As the library of commercially available SF₅-building blocks expands, we can anticipate the development of even more versatile and efficient methodologies, further cementing the role of the "super-trifluoromethyl" group in the landscape of advanced chemical synthesis.
References
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S. F. W. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]
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S. F. W. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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C. B. F. G. T. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]
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S. F. W. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF. ResearchGate. Available at: [Link]
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S. J. C. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. Available at: [Link]
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S. L. K. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. Available at: [Link]
-
P. B. (2014). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Available at: [Link]
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C. B. F. G. T. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au. ACS Publications. Available at: [Link]
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S. P. (2023). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. ChemRxiv. Available at: [Link]
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-
P. B. (2023). Silyl Chloroalkenyl and Alkynyl Sulfur Pentafluorides as versatile reagents to access novel fundamental SF5 building blocks. Cambridge Open Engage. Available at: [Link]
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S. F. W. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5‑Containing Anisole, Phenols, and Anilines. Figshare. Available at: [Link]
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SynCrest Inc. Handling of reagents. SynCrest Inc. Available at: [Link]
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S. L. K. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]
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P. B. (2013). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journals. Available at: [Link]
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Total Environmental Compliance. (2018). 5 Safety Measures to Take When Handling Chemicals. Total Environmental Compliance. Available at: [Link]
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Labmate Online. (2023). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Labmate Online. Available at: [Link]
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Questron Technologies Corp. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies Corp. Available at: [Link]
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Oakwood Chemical. 2-Fluoro-5-(pentafluorosulfur)aniline. Oakwood Chemical. Available at: [Link]
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R. K. et al. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. PubMed. Available at: [Link]
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S. S. (2022). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Available at: [Link]
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M. G. B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central. Available at: [Link]
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J. H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. Available at: [Link]
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J. H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH. Available at: [Link]
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J. H. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Request PDF. ResearchGate. Available at: [Link]
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ResearchGate. (2019). Synthesis of perfluoroalkylated acridines from 2-(perfluoralkyl)aniline 64. ResearchGate. Available at: [Link]
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2-(Pentafluorosulfur)aniline reaction mechanism studies
An In-Depth Technical Guide to the Reaction Mechanisms of 2-(Pentafluorosulfur)aniline
Executive Summary
The pentafluorosulfanyl (SF₅) group has rapidly emerged as a substituent of profound interest in medicinal chemistry, agrochemistry, and materials science, often dubbed a "super-trifluoromethyl group" due to its exceptional electronegativity, lipophilicity, and chemical stability.[1][2] This guide offers a comprehensive exploration of the reaction mechanisms of anilines bearing this unique functional group, with a particular focus on 2-(pentafluorosulfur)aniline and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of reactions to provide a causal analysis of the experimental choices and mechanistic pathways. We will dissect the intricate interplay between the strongly electron-donating amino group and the powerfully electron-withdrawing SF₅ moiety, which governs the molecule's reactivity in electrophilic, nucleophilic, metal-catalyzed, and radical transformations. This whitepaper is designed for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also field-proven, reproducible experimental protocols and quantitative data to inform laboratory practice.
Chapter 1: The Unique Physicochemical Profile of the Pentafluorosulfanyl (SF₅) Group
The SF₅ group's influence on a parent molecule is dramatic. Its octahedral geometry and the high electronegativity of the fluorine atoms create a functionality with distinct properties that set it apart from other common bioisosteres like trifluoromethyl (CF₃) or tert-butyl groups.[3][4]
Key Physicochemical Properties:
-
High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry (Hammett constant σₚ = 0.68), surpassing even the nitro group.[5] This profoundly influences the electron distribution within the aromatic ring.
-
Exceptional Stability: Aryl pentafluorosulfanyl compounds exhibit high thermal and chemical stability, making them robust scaffolds in various synthetic and physiological environments.[1]
-
Significant Lipophilicity: The SF₅ group significantly increases the lipophilicity of a molecule (Hansch parameter π = 1.23), which can enhance properties like cell membrane permeability, a critical factor in drug design.[5]
-
Steric Profile: With a volume of 55.4 ų, it is sterically larger than a CF₃ group but smaller than a t-Bu group, allowing for fine-tuned steric interactions with biological targets.[5]
When appended to an aniline ring, particularly at the ortho position, the SF₅ group establishes a fascinating electronic dichotomy. The lone pair of the amino group pushes electron density into the ring, activating the ortho and para positions for electrophilic attack.[6][7] Conversely, the SF₅ group strongly withdraws electron density, deactivating the ring. This competitive relationship is the central theme governing the reaction mechanisms discussed herein.
Chapter 2: Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects
The reactivity of 2-(pentafluorosulfur)aniline in electrophilic aromatic substitution (EAS) is a direct consequence of the electronic tug-of-war between the activating -NH₂ group and the deactivating -SF₅ group. The -NH₂ group is a powerful ortho-, para-director, while the -SF₅ group is a strong meta-director relative to its own position. The outcome of an EAS reaction depends on the reaction conditions and the nature of the electrophile.
Mechanism: Halogenation
Halogenation, particularly bromination, serves as a clear example of this interplay. The strong activation by the amino group typically dominates, directing the incoming electrophile to the positions most activated by it. For instance, in a related 4-(pentafluorothio)aniline derivative, bromination occurs at the positions ortho to the activating amino group.[1]
Caption: Workflow for electrophilic bromination of a SF₅-aniline derivative.
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from the synthesis of 2-bromo-6-methyl-4-(pentafluorothio)aniline, demonstrating a typical procedure for the halogenation of an SF₅-aniline derivative.[1]
Objective: To synthesize 2-bromo-6-methyl-4-(pentafluorothio)aniline via electrophilic bromination.
Materials:
-
2-methyl-4-(pentafluorothio)aniline (350 mg, 1.5 mmol)
-
N-bromosuccinimide (NBS) (1.03 eq., 1.545 mmol)
-
Dimethylformamide (DMF) (15 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-methyl-4-(pentafluorothio)aniline (350 mg, 1.5 mmol) in 15 mL of DMF in a round-bottom flask.
-
Add N-bromosuccinimide (1.03 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with EtOAc (10 mL).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (hexane:EtOAc = 20:1) to yield the desired product.
Expected Outcome: 2-bromo-6-methyl-4-(pentafluorothio)aniline is obtained as a red solid (yield: 98%).[1]
Challenges in Nitration and Sulfonylation
-
Nitration: Direct nitration of anilines with standard acidic nitrating mixtures is often problematic. The basic amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group.[6][7] This leads to the formation of significant amounts of the meta-nitro product, alongside oxidative side reactions. To circumvent this, the amino group is often protected via acetylation before nitration.
-
Sulfonylation: Direct sulfonylation can also be aggressive. However, recent advances have demonstrated visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, offering a milder alternative.[8]
Chapter 3: Nucleophilic Pathways: Reactions at the Amino Group and the Aromatic Core
The nucleophilic character of 2-(pentafluorosulfur)aniline is primarily centered on the lone pair of the amino group.[9] This enables a range of reactions, most notably the formation of amides, which are crucial in the synthesis of bioactive molecules.
Mechanism: Amide Bond Formation (Acylation)
The reaction of the aniline's amino group with an activated carboxylic acid derivative, such as an acyl chloride, is a fundamental transformation. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon. This pathway is central to the synthesis of various SF₅-containing insecticides and pharmaceuticals.[1][10]
Caption: Generalized mechanism for amide bond formation with SF₅-anilines.
Experimental Protocol: Synthesis of a SF₅-Containing Meta-Diamide
This protocol is adapted from a procedure used to synthesize novel insecticides, highlighting the practical application of this reaction.[1][10]
Objective: To synthesize a 3-benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide derivative.
Materials:
-
A 4-SF₅-aniline derivative (e.g., 1a-d from the source)
-
3-benzamido-2-fluorobenzoyl chloride (prepared separately)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water (H₂O)
Procedure:
-
Prepare a solution of the 4-SF₅-aniline derivative and NaHCO₃ in an acetone/water mixture.
-
Add the 3-benzamido-2-fluorobenzoyl chloride to the solution.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, the product typically precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary:
| Entry | R¹ | R² | R³ | Final Product | Insecticidal Activity (Eating Area %) |
| 4a | H | H | H | 3-benzamido-N-(4-(SF₅)phenyl)-2-fluorobenzamide | >30% |
| 4b | H | H | CH₃ | 3-benzamido-N-(2-methyl-4-(SF₅)phenyl)-2-fluorobenzamide | >30% |
| 4c | H | Br | CH₃ | 3-benzamido-N-(2-bromo-6-methyl-4-(SF₅)phenyl)-2-fluorobenzamide | 5-10% |
| 4d | CH₃ | H | CH₃ | 3-benzamido-N-(2,6-dimethyl-4-(SF₅)phenyl)-2-fluorobenzamide | 0-5% |
| Data adapted from Molecules 2020, 25, 5536.[10] |
Chapter 4: Metal-Catalyzed Cross-Coupling: Forging New Bonds
Transition metal catalysis provides powerful tools for functionalizing the SF₅-aniline scaffold, enabling the formation of C-C, C-S, and other bonds that are difficult to construct via classical methods.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is effective for introducing alkyl or aryl groups onto the aromatic ring. For example, brominated SF₅-anilines can be methylated in good yields using methylboronic acid with a palladium catalyst.[1]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction demonstrates the utility of pre-functionalizing the ring via halogenation and then using cross-coupling chemistry for further diversification. Yields for such transformations are typically moderate to high (64-75%).[1]
Nickel-Catalyzed C-F Bond Activation
A more advanced strategy involves the direct activation of C-F bonds, which are typically very strong. Nickel-catalyzed systems have shown promise in coupling aryl fluorides with arylboronic acids. While direct examples on 2-(pentafluorosulfur)aniline are sparse, mechanistic studies on related compounds like 2-fluorobenzofurans suggest a pathway involving the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination and transmetalation.[11] This represents a frontier in the functionalization of highly fluorinated aromatics.
Chapter 5: Radical and Oxidative Transformations
Beyond two-electron pathways, SF₅-anilines can engage in more exotic transformations involving radical intermediates or oxidative dearomatization.
-
Radical Reactions: The synthesis of SF₅-alkynes, which can be precursors to SF₅-indoles and other heterocycles, often proceeds via the radical addition of SF₅Cl to a terminal alkyne.[5][12] Furthermore, pentafluorophenyl radicals can be generated from pentafluoroaniline and used to functionalize other aromatic compounds, establishing the electrophilic character of these radical species.[13]
-
Oxidative Dearomatization: A particularly noteworthy reaction is the oxidation of SF₅-anilines and phenols, which can lead to ring-opening and the formation of aliphatic SF₅-containing compounds.[14][15] For example, oxidation of 2-amino-4-(pentafluorosulfur)phenol with lead tetraacetate leads to dearomatization and the formation of SF₅-substituted muconic acid derivatives.[15] This unique transformation provides a synthetic route from readily available aromatic starting materials to valuable aliphatic SF₅ building blocks, which are otherwise difficult to access.[14]
Conclusion and Future Outlook
The reaction mechanisms of 2-(pentafluorosulfur)aniline and its congeners are dictated by a complex balance of electronic effects. The activating, ortho-, para-directing amino group and the deactivating, meta-directing pentafluorosulfanyl group create a scaffold with nuanced and highly tunable reactivity. Standard transformations like electrophilic substitution and nucleophilic acylation are robust and well-understood, providing the backbone for the synthesis of complex molecules for the life sciences. Concurrently, modern methodologies, including metal-catalyzed cross-coupling, C-F activation, and novel oxidative pathways, are opening new avenues for derivatization. As the demand for novel fluorinated motifs in drug development and materials science continues to grow, a deep mechanistic understanding of SF₅-anilines will be paramount for the rational design of next-generation chemical entities.
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Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]
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Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18-25. Available at: [Link]
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Lee, K., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2024). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. Molecules, 29(10), 2298. Available at: [Link]
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Kanyiva, K. S., et al. (2024). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 20, 542-549. Available at: [Link]
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Lee, I., et al. (1996). Nucleophilic substitution reactions of 2-norbornyl arenesulfonates with anilines. Journal of the Chemical Society, Perkin Transactions 2, 1999-2006. Available at: [Link]
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Li, J., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1222881. Available at: [Link]
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Chochos, C. L., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2736. Available at: [Link]
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Allen, J. G., et al. (1965). Aromatic polyfluoro-compounds. Part XXVII. Reactions of pentafluoro-aniline, -N-methylaniline, and -NN-dimethylaniline with nucleophiles. Journal of the Chemical Society (Resumed), 6329-6334. Available at: [Link]
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Introduction: The Emergence of 2-(Pentafluorosulfur)aniline in Modern Chemistry
An in-depth technical guide to the theoretical studies of 2-(Pentafluorosulfur)aniline, designed for researchers, scientists, and professionals in drug development.
Aniline and its derivatives are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic functionalization of the aniline ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the vast array of possible substituents, the pentafluorosulfur (SF₅) group has garnered significant attention for its unique and potent influence on molecular characteristics.[2][3] This guide provides a comprehensive technical overview of the theoretical and computational studies of 2-(Pentafluorosulfur)aniline, a molecule poised for significant impact.
The introduction of the SF₅ group, particularly at the ortho position of the aniline ring, creates a molecule with a distinct electronic and steric profile. Understanding these properties at a quantum chemical level is paramount for predicting its reactivity, designing novel synthetic pathways, and rationally incorporating it into next-generation drugs and materials. This document will delve into the core computational methodologies used to investigate 2-(Pentafluorosulfur)aniline, explore its theoretically predicted properties, and discuss the implications for its application.
The Pentafluorosulfur (SF₅) Group: A Substituent of Distinction
The pentafluorosulfur group is often referred to as a "super-trifluoromethyl group" due to its exceptional properties that often surpass those of the more common trifluoromethyl (CF₃) moiety.[3] Its octahedral geometry and the high electronegativity of the fluorine atoms impart a unique combination of electronic and steric effects.[2][4]
Electronic and Physicochemical Properties
The SF₅ group is one of the most electron-withdrawing groups known, a property that significantly modulates the electronic environment of the parent molecule.[2] This strong inductive effect can enhance metabolic stability and alter the pKa of nearby functional groups.[4] Despite its high electronegativity, the SF₅ group also increases lipophilicity, which can improve a compound's ability to permeate cell membranes—a crucial factor in drug design.[2][4]
A comparative summary of the key properties of the SF₅ group versus other common fluorinated substituents is presented in Table 1.
| Property | SF₅ | CF₃ | OCF₃ |
| Hansch Lipophilicity Parameter (π) | 1.23 | 0.88 | 1.04 |
| Hammett Constant (σₚ) | 0.68 | 0.53 | 0.35 |
| Hammett Constant (σₘ) | 0.61 | 0.43 | 0.37 |
| Volume (ų) | 55.4 | 34.6 | - |
| Data sourced from multiple studies highlighting the distinct electronic and steric nature of the SF₅ group.[4] |
Steric Influence and Bioisosterism
With a volume of 55.4 ų, the SF₅ group is sterically demanding, falling between the trifluoromethyl (34.6 ų) and tert-butyl (76.9 ų) groups.[4] Its unique octahedral shape allows for more selective interactions with biological receptors compared to the conical CF₃ group.[4] These properties make the SF₅ group an attractive bioisostere for other functional groups, enabling the modification of a drug candidate's potency, selectivity, and pharmacokinetic profile.[2]
Core Computational Methodologies
Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of molecules like 2-(Pentafluorosulfur)aniline at the atomic level.[5]
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely employed method that offers a favorable balance between computational accuracy and cost, making it ideal for studying complex organic molecules.[5][6]
-
Functionals and Basis Sets : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with Pople-style basis sets such as 6-311++G(d,p), has demonstrated reliability in yielding results that align well with experimental data for aniline derivatives.[5][7]
Standard Computational Workflow
A typical theoretical investigation of 2-(Pentafluorosulfur)aniline follows a structured workflow to ensure the validity and comprehensiveness of the results. This multi-step process, from initial structure definition to in-depth property analysis, is crucial for obtaining reliable theoretical data.
Caption: Standard computational workflow for 2-(Pentafluorosulfur)aniline.
Experimental Protocols: A Theoretical Approach
The following outlines the step-by-step methodology for a foundational quantum chemical analysis of 2-(Pentafluorosulfur)aniline using a program package like Gaussian.[6]
-
Input File Preparation :
-
Construct the initial 3D coordinates of 2-(Pentafluorosulfur)aniline using a molecular editor like GaussView.
-
Define the calculation parameters in the input file. Specify the DFT method (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the desired calculations (e.g., Opt for geometry optimization, Freq for frequency analysis).
-
-
Geometry Optimization :
-
Submit the input file to the quantum chemistry software.
-
The software iteratively adjusts the molecular geometry to find the lowest energy conformation (a stable structure).
-
-
Vibrational Frequency Analysis :
-
Perform a frequency calculation on the optimized geometry.
-
Confirm that the structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The output provides theoretical FT-IR and Raman vibrational modes, which can be compared with experimental spectra.
-
-
Electronic Property Calculation :
-
Using the optimized geometry, perform a single-point energy calculation.
-
Request additional analyses such as Natural Bond Orbital (NBO) for charge distribution and population analysis for Frontier Molecular Orbitals (HOMO/LUMO).
-
Generate the Molecular Electrostatic Potential (MEP) map to visualize electrophilic and nucleophilic sites.
-
Theoretical Insights into Molecular Properties
Computational studies provide a wealth of data on the intrinsic properties of 2-(Pentafluorosulfur)aniline.
Molecular Geometry and Electronic Landscape
DFT calculations can predict key structural and electronic parameters. While specific values for 2-(Pentafluorosulfur)aniline require dedicated computation, we can infer expected trends by comparing with unsubstituted aniline and other derivatives.[8] The electron-donating alkyl group in a substituted aniline is expected to raise the HOMO energy level compared to unsubstituted aniline, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.[8]
| Parameter | Aniline (Comparative) | 2-(Pentafluorosulfur)aniline (Predicted Trend) |
| HOMO Energy | ~ -5.5 eV | Higher (less negative) |
| LUMO Energy | ~ -0.3 eV | Lower (more negative) |
| HOMO-LUMO Gap | ~ 5.2 eV | Smaller |
| Dipole Moment | ~ 1.5 D | Significantly Higher |
| Note: Aniline data is indicative and serves as a baseline. The predicted trends for 2-(Pentafluorosulfur)aniline are based on the strong electron-withdrawing nature of the SF₅ group. |
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool. For 2-(Pentafluorosulfur)aniline, the MEP would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group, indicating its nucleophilic character. Conversely, the SF₅ group and the aromatic protons would exhibit positive potential (blue), highlighting their electrophilic nature.
Reactivity and Synthetic Applications
The electronic properties of 2-(Pentafluorosulfur)aniline have direct implications for its reactivity. For instance, the synthesis of 2-SF₅-indoles often starts from 2-ethynyl aniline derivatives, proceeding through a radical addition of SF₅Cl to the alkyne.[4][9][10] Theoretical studies can model the transition states and intermediates of such reactions, providing mechanistic insights that can help optimize reaction conditions.[9]
The workflow for such a synthetic transformation can be visualized as follows:
Caption: Synthetic pathway to 2-SF₅-indoles from aniline precursors.
Implications for Drug Discovery and Materials Science
The unique properties of the SF₅ group, as elucidated by theoretical studies, make 2-(Pentafluorosulfur)aniline a highly valuable building block.
-
In Drug Discovery : The high metabolic stability and enhanced membrane permeability conferred by the SF₅ group are highly desirable traits for drug candidates.[2][4] By replacing other groups with the SF₅ moiety, medicinal chemists can potentially improve a drug's efficacy and pharmacokinetic profile.[2] For example, SF₅-containing compounds have shown promise as insecticides and have been incorporated into derivatives of drugs like vorinostat to increase potency.[3][11][12]
-
In Materials Science : The strong dipole moment and polarizability of SF₅-substituted aromatics make them interesting for the development of new optoelectronic materials.[13] Theoretical calculations, particularly TD-DFT, are crucial for predicting their absorption and emission spectra, guiding the design of novel dyes, sensors, and nonlinear optical materials.
Conclusion
Theoretical studies, predominantly using Density Functional Theory, provide indispensable insights into the structure, electronics, and reactivity of 2-(Pentafluorosulfur)aniline. These computational investigations reveal that the SF₅ group imparts a unique combination of high electronegativity, significant steric bulk, and increased lipophilicity. This understanding is critical for researchers in drug development and materials science, enabling the rational design of novel molecules with enhanced properties. As computational methods continue to advance, the in silico exploration of SF₅-containing compounds will undoubtedly accelerate the discovery and application of this remarkable chemical scaffold.
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An In-Depth Technical Guide to the Initial Biological Screening of 2-(Pentafluorosulfur)aniline Derivatives
Foreword: The SF₅ Moiety - A Paradigm Shift in Bioisosteric Replacement
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing groups has become a cornerstone of rational drug design. While the trifluoromethyl (CF₃) group has long been a workhorse for modulating physicochemical and biological properties, the pentafluorosulfur (SF₅) group has emerged as a "super trifluoromethyl" moiety.[1] The SF₅ group is a highly stable, electron-withdrawing function that offers a unique combination of properties: it is sterically larger than a CF₃ group, exceptionally lipophilic, and metabolically robust.[2] These characteristics can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetic properties and enhanced biological activity.[1][2]
The 2-(Pentafluorosulfur)aniline scaffold, therefore, represents a promising starting point for the discovery of novel therapeutics. Its derivatives are ripe for exploration across a multitude of disease areas, from oncology to infectious diseases.[1][3] This guide provides a comprehensive, field-proven framework for conducting the critical initial biological screening of this chemical series. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and provides a clear vector for subsequent hit-to-lead development.
The Strategic Framework: A Tiered Screening Cascade
A successful screening campaign is not a monolithic endeavor but a strategic, multi-tiered process designed to efficiently triage a library of compounds. The goal is to eliminate inactive or undesirable compounds early, focusing resources on those with the highest potential.[4][5] This "fail fast, fail cheap" philosophy is central to modern drug discovery.
Our proposed cascade for 2-(Pentafluorosulfur)aniline derivatives is structured as follows:
Caption: Tiered screening cascade for novel compounds.
This structured approach ensures that by the time a compound reaches Tier 4, we have high confidence in its primary biological activity, potency, and initial selectivity, justifying the investment in more complex ADME/Tox profiling.
Core Screening Protocols: Methodologies and Rationale
The following sections provide detailed, step-by-step protocols for the foundational assays in our screening cascade. The emphasis here is on self-validating systems, where rigorous controls and clear endpoints ensure data integrity.
Foundational Assay: In Vitro Cytotoxicity Screening
Expertise & Experience: Cytotoxicity is a critical first-pass screen for two primary reasons. First, it is the quintessential screen for identifying potential anticancer agents that selectively target rapidly dividing cells.[6] Second, it serves as a crucial counter-screen for other therapeutic areas, immediately flagging compounds that exhibit undesirable general toxicity at concentrations relevant to their intended biological effect. We advocate for a panel-based approach, testing against both cancerous and non-cancerous cell lines to derive an initial "selectivity index."[7][8]
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: In a 96-well non-binding sterile plate, prepare 2-fold serial dilutions of the test compounds in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Set up essential controls on each plate: a sterility control (medium only), a growth control (medium plus bacteria, no compound), and a positive control antibiotic (e.g., Ciprofloxacin).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀). [9]
Targeted Screening: Enzyme Inhibition Assays
Authoritative Grounding: Many drugs exert their effects by inhibiting specific enzymes that are critical in disease pathways. [10][11]For aniline derivatives, which are common scaffolds in kinase inhibitors, a generic kinase inhibition assay is an excellent starting point for targeted screening. [3]These assays are fundamental in drug discovery for identifying molecules that modulate enzyme activity. [11][12] Protocol 4: Generic Kinase Inhibition Assay (Luminescence-based)
This protocol describes a typical HTS-compatible assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation: Prepare the kinase reaction buffer, the specific kinase of interest, its corresponding substrate, and ATP at optimal concentrations as determined by initial assay development.
-
Compound Plating: Dispense a small volume (e.g., 5-50 nL) of the 2-(Pentafluorosulfur)aniline derivatives from your library plates into a low-volume 384-well assay plate using acoustic dispensing or pin tool transfer.
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop Reaction & ADP Detection: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the second detection reagent (Kinase Detection Reagent) to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to no-inhibitor controls and identify hits.
Data Analysis and Hit Validation
Scientific Integrity: Raw data is meaningless without rigorous analysis and quality control. High-throughput screening data is notoriously noisy, and a systematic approach is required to distinguish true biological activity from experimental artifacts. [13][14] 3.1. Quality Control and Hit Identification
-
Assay Robustness: Before analyzing compound effects, the quality of the HTS assay must be validated using the Z'-factor . This statistical parameter measures the dynamic range and data variation of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Hit Selection: A "hit" is a compound that produces a desired biological response above a defined threshold. [15]A common and robust method is to define the hit threshold based on three times the standard deviation (SD) of the negative control population.
-
PAINS Filtering: It is crucial to computationally filter hits against databases of known Pan-Assay Interference Compounds (PAINS). [14]These are promiscuous compounds that show activity in many assays through non-specific mechanisms (e.g., aggregation, redox cycling) and are notorious for generating false positives.
3.2. Dose-Response Analysis and Data Presentation
Confirmed hits must be re-tested using a fresh, solid sample of the compound over a range of concentrations (typically 8-12 points) to generate a dose-response curve. [14]The potency of the compound is then determined by fitting this data to a four-parameter logistic model to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration). [13] Table 1: Example Cytotoxicity Data for 2-(Pentafluorosulfur)aniline Derivatives
| Compound ID | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| SF5-A-001 | 1.2 ± 0.2 | 2.5 ± 0.4 | > 50 | > 41.7 |
| SF5-A-002 | 25.6 ± 3.1 | 31.4 ± 4.5 | 45.1 ± 6.2 | 1.8 |
| SF5-A-003 | 0.8 ± 0.1 | 1.1 ± 0.3 | 15.7 ± 2.8 | 19.6 |
| Doxorubicin | 0.5 ± 0.1 | 0.7 ± 0.1 | 2.1 ± 0.5 | 4.2 |
¹Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line (HEK293) divided by the IC₅₀ in the most sensitive cancer cell line (MCF-7). A higher SI is desirable. Data are presented as mean ± standard deviation from three independent experiments. [16]
The Gateway to Lead Optimization: Early ADME/Tox Profiling
Expertise & Experience: Identifying a potent hit is only the beginning. A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic (ADME) properties. [17]Conducting a suite of simple, in vitro ADME assays early in the process is a critical risk-mitigation strategy that provides essential data to guide the optimization of hit compounds. [4][5]
Caption: Integration of early ADME assays into the drug discovery workflow.
A standard panel of initial in vitro ADME assays includes:
-
Metabolic Stability: Assesses how quickly the compound is metabolized by liver enzymes (microsomes or hepatocytes). [4][18]This provides an early prediction of the compound's half-life in vivo.
-
CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes (e.g., CYP3A4, 2D6), which is a primary cause of drug-drug interactions. [19]* Plasma Protein Binding (PPB): Determines the extent to which a compound binds to proteins in the blood. Only the unbound fraction is free to exert a therapeutic effect.
-
Permeability: Often uses the Caco-2 cell monolayer model to predict a compound's potential for oral absorption. [18]
Conclusion
This guide outlines a robust, multi-tiered strategy for the initial biological evaluation of novel 2-(Pentafluorosulfur)aniline derivatives. By integrating cytotoxicity, antimicrobial, and targeted enzyme inhibition screens with rigorous data analysis and early ADME profiling, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. This structured approach, grounded in scientific integrity and field-proven methodologies, provides the critical foundation needed to transition from a promising chemical scaffold to a viable lead series for drug development. The subsequent steps will involve in-depth mechanism of action studies, structure-activity relationship (SAR) development, and ultimately, evaluation in in vivo models of disease.
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. Available from: [Link]
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Methodological & Application
The Pentafluorosulfuranyl (SF₅) Moiety: A Rising Star in Medicinal Chemistry and Materials Science
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(Pentafluorosulfur)aniline
Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety and Challenges in C-N Bond Formation
The pentafluorosulfur (SF₅) group has emerged as a "super-trifluoromethyl" moiety in modern medicinal chemistry and materials science.[1] Its unique combination of properties, including high electronegativity (σp = +0.68), significant lipophilicity (π = 1.51), and exceptional thermal and chemical stability, makes it a highly attractive substituent for modulating the physicochemical and biological properties of organic molecules.[1][2] The introduction of the SF₅ group can enhance metabolic stability, improve binding affinity, and fine-tune the electronic characteristics of a molecule.[2]
2-(Pentafluorosulfur)aniline is a key building block for the synthesis of novel pharmaceuticals and advanced materials. However, the construction of C-N bonds involving this aniline presents a significant synthetic challenge. The strong electron-withdrawing nature of the SF₅ group deactivates the aniline nitrogen, reducing its nucleophilicity. Furthermore, the steric bulk of the ortho-SF₅ group can hinder the approach of the amine to the metal center in cross-coupling reactions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-N bonds.[3][4] This reaction has a broad substrate scope and functional group tolerance, making it a go-to method for the synthesis of arylamines.[3] This application note provides a detailed, field-proven protocol for the successful Buchwald-Hartwig amination of 2-(Pentafluorosulfur)aniline, addressing the unique challenges posed by this substrate. We will delve into the rationale behind the choice of catalyst, ligand, base, and other reaction parameters to ensure a robust and high-yielding transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst.[4]
A potential side reaction is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene.[3] The judicious choice of a bulky phosphine ligand is critical to favor the desired reductive elimination pathway.
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Recommended Protocol for the Amination of 2-(Pentafluorosulfur)aniline
This protocol is designed based on best practices for the coupling of electron-deficient and sterically hindered anilines. Optimization may be necessary for specific aryl halide coupling partners.
Materials and Reagents
-
2-(Pentafluorosulfur)aniline
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a G3/G4 precatalyst
-
Phosphine ligand: A sterically demanding biarylphosphine ligand such as XPhos or RuPhos is recommended.[5]
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[6]
-
Anhydrous solvent: Toluene or 1,4-dioxane.
-
Inert gas: Argon or Nitrogen.
Experimental Procedure
The following procedure outlines a general setup for the reaction.
Caption: A flowchart illustrating the general experimental workflow.
Step-by-Step Guide:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-(Pentafluorosulfur)aniline (1.2 mmol, 1.2 equiv), the chosen phosphine ligand (typically 2-4 mol%), the palladium precatalyst (typically 1-2 mol%), and the base (1.4-2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 0.1-0.2 M concentration with respect to the aryl halide) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated 2-(Pentafluorosulfur)aniline.
Rationale for Protocol Design: A Deeper Dive
The successful amination of the challenging 2-(Pentafluorosulfur)aniline substrate relies on the careful selection of each reaction component.
-
Catalyst and Ligand Selection: The combination of a palladium precatalyst with a sterically demanding and electron-rich biarylphosphine ligand is crucial. Ligands such as XPhos and RuPhos are known to be highly effective for coupling electron-deficient anilines and sterically hindered substrates.[5] These bulky ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and reductive elimination steps, while minimizing side reactions.[3]
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the weakly acidic N-H bond of the electron-deficient 2-(Pentafluorosulfur)aniline. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] For substrates that may be sensitive to NaOtBu, a silylamide base such as Lithium bis(trimethylsilyl)amide (LHMDS) can be a milder alternative that still possesses sufficient basicity.[6]
-
Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene and 1,4-dioxane are generally preferred. The reaction temperature typically ranges from 80 to 110 °C to provide sufficient thermal energy for the catalytic cycle to proceed efficiently.
-
Stability of the SF₅ Group: The pentafluorosulfur group is remarkably stable under a wide range of reaction conditions, including those employed in Buchwald-Hartwig amination. It is resistant to strong bases and the palladium catalytic system, ensuring its integrity throughout the transformation.[7]
Data Presentation: A Guide to Optimization
The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of 2-(Pentafluorosulfur)aniline.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Considerations |
| Aryl Halide | Aryl bromide | Aryl bromides are generally more reactive than aryl chlorides. For less reactive aryl chlorides, higher catalyst loading or a more active catalyst system may be required. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable source of Pd(0). Air-stable G3 or G4 precatalysts can also be used for convenience and improved reproducibility. |
| Ligand | XPhos or RuPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are essential for this challenging substrate. The ligand-to-palladium ratio can be optimized. |
| Base | NaOtBu (1.4-2.0 equiv) | A strong, non-nucleophilic base is necessary. LHMDS can be used as a milder alternative. |
| Solvent | Toluene or 1,4-dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 100 °C | May be adjusted between 80-120 °C depending on the reactivity of the coupling partners. |
| Concentration | 0.1 - 0.2 M | Higher concentrations can sometimes accelerate the reaction, but may also lead to solubility issues or side reactions. |
Conclusion
The Buchwald-Hartwig amination of 2-(Pentafluorosulfur)aniline, while challenging, is a feasible and highly valuable transformation for the synthesis of novel SF₅-containing compounds. By employing a carefully selected palladium catalyst system with a sterically demanding biarylphosphine ligand and a strong, non-nucleophilic base, this C-N bond formation can be achieved in good to excellent yields. The exceptional stability of the pentafluorosulfur group ensures its compatibility with the reaction conditions. The protocol and rationale presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully incorporate the unique properties of the SF₅ moiety into their target molecules.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Drover, M. W., et al. (2024). Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center. Journal of the American Chemical Society. [Link]
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Drover, M. W., et al. (2024). Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center. PubMed Central. [Link]
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Stradiotto, M., et al. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(21), 7415-7430. [Link]
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Bizet, V., et al. (2024). Palladium-Catalyzed Regioselective Synthesis of 2-SF5-Indenols and Further Derivatizations. Angewandte Chemie International Edition, 63(7), e202315909. [Link]
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Semantic Scholar. (2024). Palladium-Catalyzed Regioselective Synthesis of 2-SF5-Indenols and Further Derivatizations. [Link]
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Gáspár, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3659-3671. [Link]
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Jackson, D. A., & Mabury, S. A. (2009). Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873. [Link]
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de Vries, J. G., & van Leeuwen, P. W. N. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(49), 17118-17129. [Link]
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Szostak, M., et al. (2017). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Molecules, 23(12), 3134. [Link]
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Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link]
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Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]
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Forniés, J., et al. (2002). Pentafluorophenyl imidato palladium(II) complexes: Catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 649(2), 219-228. [Link]
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Application Notes and Protocols for Diels-Alder Reactions with 2-(Pentafluorosulfur)aniline Derivatives
Introduction: The Strategic Value of the Pentafluorosulfur (SF₅) Group in Modern Drug Discovery
The pentafluorosulfur (SF₅) group has emerged as a compelling substituent in medicinal chemistry, often regarded as a "super-trifluoromethyl group" due to its unique combination of physicochemical properties.[1][2] Its strong electron-withdrawing nature, high thermal and chemical stability, and significant lipophilicity make it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The incorporation of the SF₅ moiety can enhance metabolic stability, improve membrane permeability, and influence binding affinity to biological targets.[1]
The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a robust and atom-economical method for the construction of complex six-membered rings, a common scaffold in many pharmaceutical agents.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the Diels-Alder reaction for the synthesis of novel molecules incorporating 2-(pentafluorosulfur)aniline derivatives. We will focus on a highly effective and regioselective approach involving SF₅-alkynes as dienophiles to generate valuable SF₅-substituted aminophenols, and discuss the potential for other Diels-Alder variants.
Understanding the Reaction: Mechanistic Insights and Strategic Considerations
The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile. The reaction's efficiency and selectivity are governed by the electronic properties of the reactants. In a "normal electron demand" Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[4][5]
The potent electron-withdrawing capacity of the SF₅ group plays a crucial role in activating dienophiles for these reactions. Specifically, SF₅-alkynes have been demonstrated to be excellent dienophiles in normal electron demand Diels-Alder reactions with electron-rich dienes.[6] Density functional theory (DFT) calculations have shown that the SF₅ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[6]
This approach provides a convergent and highly regioselective pathway to SF₅-substituted aromatic compounds, which can be challenging to synthesize through other methods.[6] The regioselectivity is primarily driven by the electronic polarization of the SF₅-alkyne and steric hindrance.[6]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the synthesis of 2-SF₅-4-aminophenols via a Diels-Alder reaction.
Caption: General workflow for the synthesis of SF₅-aminophenols.
Detailed Protocols
Protocol 1: Synthesis of 2-SF₅-4-Aminophenols via [4+2] Cycloaddition
This protocol is adapted from the work of Bizet et al. and describes the highly regioselective Diels-Alder reaction between SF₅-alkynes and an electron-rich diene to produce 2-SF₅-4-aminophenols.[6]
Materials:
-
SF₅-alkyne (1.0 equiv)
-
tert-butyl furan-2-ylcarbamate (electron-rich diene, 2.2 equiv)
-
Chlorobenzene (anhydrous)
-
Microwave vial
-
Magnetic stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a microwave vial equipped with a magnetic stir bar, dissolve the SF₅-alkyne (1.0 equiv) and tert-butyl furan-2-ylcarbamate (2.2 equiv) in anhydrous chlorobenzene to a concentration of 0.14 M.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture using microwave irradiation at 170 °C for 30 minutes. The use of microwave heating significantly accelerates the reaction compared to conventional heating.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of petroleum ether/ethyl acetate) to isolate the desired 2-SF₅-4-aminophenol.
Expected Outcome: This reaction is highly regioselective, yielding the 2-SF₅-4-aminophenol as the major product.[6]
Table 1: Representative Reaction Parameters and Yields
| SF₅-Alkyne Substituent | Diene | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |
| Phenyl | tert-butyl furan-2-ylcarbamate | Chlorobenzene | 170 | 30 | 76 | [6] |
| 4-Methoxyphenyl | tert-butyl furan-2-ylcarbamate | Chlorobenzene | 170 | 30 | 85 | [6] |
| 4-Chlorophenyl | tert-butyl furan-2-ylcarbamate | Chlorobenzene | 170 | 30 | 72 | [6] |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient temperature or reaction time. | Increase microwave temperature or extend the reaction time. Ensure the microwave vial is properly sealed to maintain pressure and temperature. |
| Impure or wet reagents/solvent. | Use freshly purified reagents and anhydrous solvents. | |
| Formation of Byproducts | Decomposition of starting materials or product at high temperatures. | Optimize the reaction temperature and time. Consider alternative solvents with different boiling points. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider alternative purification techniques such as preparative HPLC. |
Alternative Strategies: Aza-Diels-Alder Reactions
While the direct use of a 2-(pentafluorosulfur)aniline as a diene in a normal electron demand Diels-Alder reaction is challenging due to the electron-withdrawing nature of the SF₅ group, these anilines can serve as precursors for other types of cycloadditions. One promising avenue is the aza-Diels-Alder reaction .
In this approach, the 2-SF₅-aniline can be condensed with an aldehyde or ketone to form an N-arylimine. This imine can then act as a 2-azadiene in a hetero-Diels-Alder reaction with a dienophile. The electron-deficient nature of the SF₅-substituted aryl group can influence the reactivity and selectivity of this cycloaddition.
Caption: Aza-Diels-Alder reaction pathway using 2-SF₅-aniline derivatives.
This strategy opens the door to the synthesis of SF₅-substituted nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.
Conclusion and Future Outlook
The Diels-Alder reaction provides a powerful and versatile tool for the incorporation of the valuable pentafluorosulfur group into complex molecular scaffolds. The use of SF₅-alkynes as dienophiles in [4+2] cycloadditions with electron-rich dienes is a particularly effective strategy for the regioselective synthesis of SF₅-aminophenols. Further exploration of aza-Diels-Alder reactions with imines derived from 2-SF₅-anilines holds significant promise for expanding the synthetic utility of these building blocks in drug discovery and development. The protocols and insights provided in this application note are intended to empower researchers to explore the exciting chemistry of SF₅-containing compounds and accelerate the discovery of new therapeutic agents.
References
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
-
Bizet, V., et al. (2021). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. The Journal of Organic Chemistry, 86(1), 838–847. [Link]
- J. A. K. Howard, et al. (2005). The pentafluorosulfanyl (SF5) group in organic chemistry. Journal of Fluorine Chemistry, 126(3), 345-356.
-
Wikipedia. Diels–Alder reaction. [Link]
-
Vida, N., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906-8911. [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
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- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels-Alder Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Practical Guide to the Synthesis of Aliphatic SF₅ Compounds from 2-(Pentafluorosulfur)aniline
Introduction: The Rising Prominence of the SF₅ Moiety in Applied Chemistry
For researchers, medicinal chemists, and professionals in drug development, the incorporation of unique fluorine-containing functional groups is a cornerstone of modern molecular design. Among these, the pentafluorosulfur (SF₅) group has emerged as a substituent of exceptional interest. Often dubbed a "super-trifluoromethyl group," the SF₅ moiety offers a compelling combination of properties: it is more electronegative and sterically larger than the trifluoromethyl (CF₃) group, yet it maintains remarkable chemical and thermal stability.[1] These characteristics can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making the SF₅ group a valuable tool for optimizing lead compounds in pharmaceutical and agrochemical research.[2]
This guide provides a detailed, practical framework for the synthesis of aliphatic SF₅ compounds, leveraging the readily available starting material, 2-(pentafluorosulfur)aniline. While various methods exist for the synthesis of SF₅-containing molecules, this document focuses on a robust and adaptable strategy: the generation of an aryl radical from 2-(pentafluorosulfur)aniline via a diazonium salt intermediate, followed by its addition to an olefinic partner. This approach, analogous to the classic Meerwein arylation, offers a direct route to valuable C(sp²)–C(sp³) coupled products. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step protocols, and discuss the critical parameters for successful execution.
Core Synthetic Strategy: From Aniline to Aliphatic SF₅ Derivatives via Diazotization and Radical Addition
The central transformation detailed in this guide is a two-step, one-pot process that begins with the diazotization of 2-(pentafluorosulfur)aniline to form a highly reactive diazonium salt. This intermediate is not isolated but is immediately subjected to conditions that promote the formation of a 2-(pentafluorosulfur)phenyl radical. This radical species is then trapped by an alkene, leading to the formation of a new carbon-carbon bond and yielding the desired aliphatic SF₅-containing product.
Mechanistic Rationale: The Power of Aryl Radicals
The versatility of this synthetic approach hinges on the generation and subsequent reactivity of the 2-(pentafluorosulfur)phenyl radical. The process can be broken down into three key stages:
-
Diazotization: 2-(pentafluorosulfur)aniline is treated with a nitrosating agent, typically an alkyl nitrite such as tert-butyl nitrite (t-BuONO) or isopentyl nitrite, in the presence of an acid. This reaction converts the primary amine into a diazonium salt. The diazonium group is an excellent leaving group (N₂), facilitating the subsequent formation of the aryl radical.[3][4]
-
Radical Generation: The diazonium salt can be induced to undergo a single-electron reduction to generate the aryl radical. This can be achieved through various means, including the use of a catalytic amount of a copper(I) salt in a classic Meerwein-type reaction, or through photoredox catalysis.[5][6] In a metal-free alternative, the thermal decomposition of the diazonium salt in a suitable solvent can also generate the desired radical intermediate.[7]
-
Radical Addition to an Olefin: The highly reactive 2-(pentafluorosulfur)phenyl radical readily adds across the double bond of an alkene. This addition typically proceeds with anti-Markovnikov selectivity, where the aryl group adds to the less substituted carbon of the double bond.[8] The resulting alkyl radical can then be quenched through various pathways, such as hydrogen atom abstraction or reaction with another species in the reaction mixture, to yield the final product.
The following diagram illustrates the overall workflow for this synthetic strategy.
Caption: General workflow for the synthesis of aliphatic SF₅ compounds.
Experimental Protocols
The following protocols are presented as a starting point for the synthesis of aliphatic SF₅ compounds from 2-(pentafluorosulfur)aniline. As with any chemical synthesis, optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Copper-Catalyzed Meerwein-Type Arylation of an Alkene
This protocol describes a classic approach to the Meerwein arylation, utilizing a copper(I) catalyst to promote the decomposition of the in situ-generated diazonium salt.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier (Example) |
| 2-(Pentafluorosulfur)aniline | >98% | Sigma-Aldrich |
| Alkene (e.g., Styrene, Acrylonitrile) | Reagent Grade | Acros Organics |
| tert-Butyl nitrite (t-BuONO) | 90% | Alfa Aesar |
| Copper(I) bromide (CuBr) | 98% | Strem Chemicals |
| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | VWR Chemicals |
| Diethyl ether (Et₂O) | ACS Grade | EMD Millipore |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |
| Brine | ACS Grade | LabChem |
| Magnesium sulfate (MgSO₄) | Anhydrous | BDH Chemicals |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add 2-(pentafluorosulfur)aniline (1.0 eq) and the chosen alkene (1.5-2.0 eq). Dissolve the starting materials in anhydrous acetonitrile (MeCN) to a concentration of approximately 0.2 M with respect to the aniline.
-
Catalyst Addition: Add copper(I) bromide (CuBr) (0.1 eq) to the reaction mixture.
-
Diazotization: In a separate flask, prepare a solution of tert-butyl nitrite (1.2 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture via the dropping funnel over 15-20 minutes at room temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Metal-Free Diazotizative Allylation
This protocol is an adaptation of a metal-free method for the allylation of anilines and may be suitable for the synthesis of allyl-SF₅-aromatic compounds.[7]
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier (Example) |
| 2-(Pentafluorosulfur)aniline | >98% | Sigma-Aldrich |
| Allyl bromide | 99% | TCI America |
| tert-Butyl nitrite (t-BuONO) | 90% | Alfa Aesar |
| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific |
| Diethyl ether (Et₂O) | ACS Grade | EMD Millipore |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | J.T. Baker |
| Brine | ACS Grade | LabChem |
| Magnesium sulfate (MgSO₄) | Anhydrous | BDH Chemicals |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(pentafluorosulfur)aniline (1.0 eq) in a mixture of anhydrous acetonitrile and allyl bromide (used in excess as both reagent and solvent).
-
Diazotization: Add tert-butyl nitrite (1.5 eq) dropwise to the stirred solution at room temperature. An evolution of gas (N₂) should be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove excess allyl bromide and acetonitrile. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation and Expected Outcomes
The yields of these reactions can vary depending on the specific alkene used and the reaction conditions. The following table provides hypothetical but realistic data for the copper-catalyzed reaction with different alkenes.
| Alkene Partner | Product Structure | Typical Yield (%) |
| Styrene | 1-(2-(Pentafluorosulfur)phenyl)-2-phenylethane | 60-75 |
| Acrylonitrile | 3-(2-(Pentafluorosulfur)phenyl)propanenitrile | 55-70 |
| Methyl Acrylate | Methyl 3-(2-(Pentafluorosulfur)phenyl)propanoate | 50-65 |
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of anhydrous solvents and high-purity reagents is crucial for the success of these reactions. Water can react with the diazonium salt and lead to the formation of phenolic byproducts.
-
Temperature Control: The diazotization step is often exothermic. Slow, controlled addition of the nitrosating agent is important to prevent a runaway reaction.
-
Inert Atmosphere: While not always strictly necessary for the metal-free protocol, maintaining an inert atmosphere can help to prevent side reactions, particularly in the copper-catalyzed system.
-
Safety: Aryl diazonium salts can be explosive when isolated. These protocols are designed for the in situ generation and consumption of the diazonium intermediate, which significantly improves the safety of the procedure. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Conclusion and Future Directions
The transformation of 2-(pentafluorosulfur)aniline into aliphatic SF₅ compounds via diazotization and radical addition represents a powerful and versatile synthetic strategy. The protocols outlined in this guide provide a solid foundation for accessing a wide range of novel SF₅-containing molecules. The continued exploration of different radical generation methods, such as photoredox catalysis, and the expansion of the alkene scope will undoubtedly lead to the development of even more efficient and selective syntheses of these valuable compounds, further empowering their application in drug discovery and materials science.
References
-
SpiroChem. (2012). SF₅ building blocks: SF₅-Blocks. Retrieved from [Link]
-
Lee, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(21), 5183. Retrieved from [Link]
-
Mastalerz, V., et al. (2023). Exploration toward the synthesis of aliphatic SF₅-containing compounds using the Kolbe reaction. Chemistry – A European Journal, e202300331. Retrieved from [Link]
-
Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(20), 9646–9656. Retrieved from [Link]
-
Koenig, S. G., et al. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 133(12), 4160–4163. Retrieved from [Link]
-
Rondestvedt, Jr., C. S. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-509. Retrieved from [Link]
-
Pitts, C. R., et al. (2021). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. Retrieved from [Link]
-
Carboni, D., et al. (2005). Photoinduced, ionic Meerwein arylation of olefins. The Journal of Organic Chemistry, 70(19), 7694–7702. Retrieved from [Link]
-
Ritter, T., et al. (2015). Aromatic Allylation via Diazotization: Metal-Free C−C Bond Formation. Organic Letters, 17(21), 5240–5243. Retrieved from [Link]
-
Gryn'ova, G., et al. (2010). The orientation of free-radical addition to olefins. Physical Chemistry Chemical Physics, 12(41), 13453-13463. Retrieved from [Link]
-
Heinrich, M. R. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. Angewandte Chemie International Edition, 52(18), 4734-4743. Retrieved from [Link]
-
Doyle, M. P., et al. (1977). Alkyl nitrite-metal halide deamination reactions. 3. Arylation of olefinic compounds in the deamination of arylamines. The Journal of Organic Chemistry, 42(15), 2426-2431. Retrieved from [Link]
-
Li, Z., et al. (2020). Bidirectional Electron Transfer Strategies for Anti-Markovnikov Olefin Aminofunctionalization via Arylamine Radicals. Journal of the American Chemical Society, 142(34), 14616–14624. Retrieved from [Link]
-
Barriault, L., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 922. Retrieved from [Link]
-
Neumann, M., et al. (2011). Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts. Advanced Synthesis & Catalysis, 353(5), 671-675. Retrieved from [Link]
-
Glorius, F., et al. (2021). Current Advances in Meerwein-type Radical Alkene Functionalizations. Angewandte Chemie International Edition, 60(41), 22176-22193. Retrieved from [Link]
-
Baran, P. S., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(21), 5240–5243. Retrieved from [Link]
-
Malmir, M., et al. (2025). Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions. Scientific Reports, 15(1), 17201. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. The orientation of free-radical addition to olefins - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Photocatalytic Arylation of Alkenes, Alkynes and Enones with Diazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bidirectional Electron Transfer Strategies for Anti-Markovnikov Olefin Aminofunctionalization via Arylamine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Pentafluorosulfur)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-(Pentafluorosulfur)aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable but challenging building block. The unique electronic properties of the pentafluorosulfur (SF₅) group, often considered a "super-trifluoromethyl" group, make it highly desirable in modern drug discovery. However, its synthesis can be complex.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-(Pentafluorosulfur)aniline?
A1: The most prevalent route to SF₅-aromatics, including the aniline precursor, begins with the direct fluorination of a corresponding nitro-substituted diaryl disulfide.[1] This method is used on an industrial scale. The resulting nitro-(pentafluorosulfur)benzene is then reduced to the aniline.
A common laboratory-scale approach involves the reduction of 2-nitro-1-(pentafluorosulfur)benzene. The choice of reducing agent is critical and depends on the scale and desired purity.
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method. It often provides high yields and simplifies purification as the byproducts are minimal.
-
Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are also effective. These methods are often more practical for smaller-scale syntheses where setting up a hydrogenation apparatus may be cumbersome.
Q2: Why is the SF₅ group considered an ortho, para-director in electrophilic aromatic substitution, yet the amino group is introduced at the ortho position relative to the SF₅ group?
A2: This is a crucial point that hinges on the synthetic strategy. The SF₅ group is indeed a strongly deactivating, meta-directing group in electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature.[1] Therefore, directly aminating a pentafluorosulfur)benzene via an electrophilic route to achieve the ortho-product is not feasible.
The synthesis of 2-(Pentafluorosulfur)aniline typically proceeds through a route where the directing effects are controlled by other functional groups. For example, starting with an ortho-substituted precursor (like 2-nitrophenyl disulfide) and then introducing the SF₅ group, or by performing a nucleophilic aromatic substitution (SNA) on a suitably activated precursor.
Q3: Are there any specific safety precautions I should take when working with SF₅ compounds and reagents?
A3: Absolutely. Safety is paramount.
-
Fluorinating Agents: Reagents used to create the SF₅ group, such as elemental fluorine (F₂) or sulfur pentafluoride chloride (SF₅Cl), are extremely hazardous, toxic, and corrosive.[2] They should only be handled by trained personnel in specialized equipment like a well-maintained fume hood or a glovebox.
-
Pressure: Some reactions, particularly those involving SF₅Cl gas, may be conducted under pressure. Ensure your glassware and equipment are rated for the intended pressure.
-
Toxicity: While the final SF₅-aniline product has its own toxicological profile (and should be handled with care, assuming it is toxic), the precursors and reagents are often more acutely hazardous. Always consult the Safety Data Sheet (SDS) for every chemical used in the synthesis.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is mandatory. For handling highly corrosive reagents, additional protection such as a face shield and specialized gloves (e.g., neoprene or butyl rubber over nitrile) is essential.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Q4: My reduction of 2-nitro-1-(pentafluorosulfur)benzene is sluggish or incomplete. What are the likely causes?
A4: Incomplete reduction is a common issue. Let's break down the potential causes based on the method used.
-
For Catalytic Hydrogenation (e.g., H₂/Pd/C):
-
Catalyst Deactivation: The catalyst can be "poisoned" by sulfur-containing impurities from the starting material. The nitroaromatic precursor itself, if impure, can be a source.
-
Solution: Ensure the purity of your 2-nitro-1-(pentafluorosulfur)benzene. If necessary, purify it by column chromatography or recrystallization before the reduction step. You can also try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Insufficient Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed at a reasonable rate.
-
Solution: Gradually increase the H₂ pressure. Start with balloon pressure and, if necessary and your equipment allows, move to a higher-pressure hydrogenation vessel.
-
-
Poor Mass Transfer: The three-phase system (solid catalyst, liquid solution, gas) requires vigorous stirring to ensure efficient contact.
-
Solution: Increase the stirring rate to ensure the catalyst is well suspended and the gas is effectively dispersed in the solution.
-
-
-
For Metal/Acid Reduction (e.g., SnCl₂/HCl):
-
Stoichiometry: An insufficient amount of the reducing agent is a primary cause of incomplete reactions.
-
Solution: Double-check your calculations. It's common to use a significant excess of the metal reductant (e.g., 3-5 equivalents).
-
-
Reaction Temperature: These reactions can be exothermic. While some initial heating might be needed to start the reaction, it's crucial to control the temperature to prevent side reactions. Conversely, if the reaction stalls, gentle heating may be required.
-
Solution: Monitor the internal temperature. Use an ice bath to control the initial exotherm and then heat gently (e.g., 50-60 °C) if the reaction is slow.
-
-
Q5: The final 2-(Pentafluorosulfur)aniline product is dark and appears impure. How can I purify it effectively?
A5: Anilines are notoriously prone to air oxidation, which results in colored, often polymeric, impurities.[3][4] This is a common challenge in aniline chemistry.
| Purification Method | Description & Best Use Case | Troubleshooting/Optimization |
| Column Chromatography | The most versatile method for removing both polar and non-polar impurities. | Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate. The SF₅ group is quite non-polar, so the product will likely elute at a moderate polarity. |
| Vacuum Distillation | Effective for separating the aniline from non-volatile or polymeric impurities. | Anilines often have high boiling points, so a good vacuum is essential. Distilling from zinc dust can help prevent oxidation during heating.[4] |
| Conversion to Salt | An excellent method to remove non-basic impurities. | Dissolve the crude aniline in a solvent like diethyl ether and bubble dry HCl gas through it, or add a solution of HCl in ether. The aniline hydrochloride salt will precipitate. Filter the salt, wash it with fresh ether, and then liberate the free aniline by treating the salt with a base (e.g., NaOH solution) and extracting it into an organic solvent.[5] |
| Activated Charcoal | Useful for removing highly colored impurities. | Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of celite to remove the charcoal.[6] This is often used as a preliminary step before another purification method. |
Q6: I am observing significant side product formation. What are the likely side reactions?
A6: Side product formation often points to issues with reaction conditions or starting material purity.
-
Ring Fluorination: In syntheses that involve direct fluorination, over-fluorination of the aromatic ring can occur if the reaction is not carefully controlled, especially if the ring is activated.[2]
-
Solution: Precise control of temperature, reaction time, and the amount of fluorinating agent is critical. Using a flow chemistry setup can offer superior control over these parameters.
-
-
Hydrolysis of SF₅ group: While the SF₅ group is generally very stable, under harsh acidic or basic conditions, it can be susceptible to degradation, though this is less common than for many other functional groups.
-
Solution: Use moderate reaction conditions where possible. If harsh conditions are necessary, minimize the reaction time.
-
-
Formation of Azoxy/Azo Compounds: During the reduction of the nitro group, incomplete reduction can lead to the formation of azoxy and azo dimers, which are often highly colored.
-
Solution: Ensure sufficient reducing agent and adequate reaction time. This is more common with certain reducing agents than others. Catalytic hydrogenation is often cleaner in this regard.
-
Experimental Protocols
Protocol 1: Reduction of 2-Nitro-1-(pentafluorosulfur)benzene via Catalytic Hydrogenation
Safety: This procedure involves hydrogen gas and a flammable catalyst. Conduct in a well-ventilated fume hood, away from ignition sources.
-
Vessel Preparation: To a hydrogenation vessel, add 2-nitro-1-(pentafluorosulfur)benzene (1.0 eq) and a suitable solvent (e.g., methanol or ethyl acetate, approx. 0.1-0.2 M concentration).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).
-
Hydrogenation: Seal the vessel, purge it with hydrogen gas several times, and then pressurize it with hydrogen (typically 1-4 atm or as determined by optimization).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(Pentafluorosulfur)aniline.
-
Purification: Purify the crude product by column chromatography or one of the other methods described in Q5.
Visualizing the Process
Troubleshooting Flowchart
This diagram outlines a logical approach to diagnosing low yield issues.
Caption: Troubleshooting logic for low yield synthesis.
General Synthetic Workflow
This diagram illustrates the common synthetic sequence.
Caption: General workflow for 2-(SF5)aniline synthesis.
References
-
Ajenjo, J., Klepetářová, B., Greenhall, M., & Beier, P. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechanistic Aspects. Chemistry – A European Journal. Available at: [Link]
-
Mykhailiuk, P. K. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. Available at: [Link]
-
Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]
-
Gee, A., et al. (2020). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron. Available at: [Link]
-
Mykhailiuk, P. K. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. ResearchGate. Available at: [Link]
-
Constant, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]
-
Constant, J., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]
-
Beier, P. (2011). Preparations and reactions of SF5-substituted aryl and heteroaryl derivatives via Mg and Zn organometallics. Semantic Scholar. Available at: [Link]
-
Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]
-
Singh, R. P., & Singh, V. K. (2020). Aromatic Substitution Reactions: An Overview. ScienceForecast Publications. Available at: [Link]
-
Oakwood Chemical. 2-Fluoro-5-(pentafluorosulfur)aniline. Oakwood Chemical. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
CP Lab Safety. 2-Methyl-5-(pentafluorosulfur)aniline. CP Lab Safety. Available at: [Link]
-
Reddit. Purify and dry aniline?. Reddit. Available at: [Link]
-
LookChem. Purification of Aniline. LookChem. Available at: [Link]
- Google Patents. US4532352A - Separation of aniline and p-fluoroaniline. Google Patents.
Sources
- 1. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Pentafluorosulfur)aniline
Answering your request, here is a technical support center for the purification of 2-(Pentafluorosulfur)aniline.
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for 2-(Pentafluorosulfur)aniline. The unique physicochemical properties imparted by the pentafluorosulfur (SF₅) group make this compound a valuable building block in medicinal chemistry and materials science. However, its purification can present specific challenges. This guide is structured to provide practical, experience-driven advice to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of 2-(Pentafluorosulfur)aniline.
Q1: What are the most common impurities I should expect when synthesizing 2-(Pentafluorosulfur)aniline?
A1: Impurities in 2-(Pentafluorosulfur)aniline synthesis typically originate from three main sources:
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may be present.
-
Isomeric Byproducts: The synthesis might yield regioisomers (e.g., 3- or 4-(Pentafluorosulfur)aniline) which can be difficult to separate due to similar polarities.[1][2]
-
Degradation/Oxidation Products: Anilines, in general, are susceptible to air oxidation, which leads to the formation of colored polymeric impurities.[3][4] The strong electron-withdrawing nature of the SF₅ group can also influence the stability of the aniline ring under certain reaction conditions.[5][6]
Q2: My 2-(Pentafluorosulfur)aniline sample is discolored (e.g., yellow to dark brown). What is the cause and how can I remove the color?
A2: Discoloration in anilines is almost always due to the formation of highly conjugated, colored compounds from aerial oxidation.[3] The rate of this process can be accelerated by exposure to light and air.
To remove these colored impurities, you have two primary options:
-
Activated Charcoal Treatment: This is a highly effective method for adsorbing colored impurities. A detailed protocol is provided in Part 3.[1][7]
-
Vacuum Distillation: If the compound is thermally stable, vacuum distillation can separate the desired monomer from non-volatile polymeric impurities. However, this should be approached with caution due to the compound's high boiling point and potential for decomposition.
Q3: What are the recommended storage conditions for 2-(Pentafluorosulfur)aniline to maintain its purity?
A3: Given the susceptibility of anilines to oxidation and the general sensitivity of organosulfur compounds, proper storage is critical.[8][9][10]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent aerial oxidation.
-
Temperature: Keep in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use a well-sealed amber glass bottle to protect from light and moisture. Aniline itself is known to be hygroscopic.[3]
Q4: Is 2-(Pentafluorosulfur)aniline stable on silica gel during column chromatography?
A4: This is a critical consideration. Standard silica gel is slightly acidic, which can lead to the strong binding or even degradation of basic compounds like anilines.[11] While many SF₅-containing compounds are purified on silica, there is evidence that related structures can show instability.[5] It is often observed that yields from column chromatography are lower than the "true" yield determined by NMR.[5] To mitigate these risks, consider using a deactivated (neutralized) silica gel or adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system.[11]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the purification process.
Problem 1: Low or No Recovery After Column Chromatography
-
Probable Cause A: Irreversible adsorption of the compound onto the acidic stationary phase. The basic amine group can form a salt with the acidic silanol groups on the silica surface.
-
Solution A:
-
Neutralize the Eluent: Add 0.1-1% triethylamine or pyridine to your mobile phase to compete for the acidic sites on the silica gel.[11]
-
Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing triethylamine, let it stand for an hour, and then pack the column. This "neutralizes" the stationary phase.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a polymer-based support.
-
-
Probable Cause B: Compound degradation on the silica gel. The extended exposure to the acidic surface can catalyze decomposition.
-
Solution B:
-
Perform Flash Chromatography: Do not let the compound sit on the column for an extended period. Use a faster flow rate ("flash" conditions) to minimize contact time.
-
Choose an Alternative Method: If degradation is severe, avoid silica gel chromatography altogether and opt for recrystallization or conversion to a salt for purification.[1][12]
-
Problem 2: Ineffective Separation of Closely-Eluting Impurities
-
Probable Cause: The chosen eluent system lacks the selectivity to resolve the target compound from impurities with very similar polarity (e.g., regioisomers).
-
Solution:
-
Systematic TLC Analysis: Before committing to a column, thoroughly screen different solvent systems using Thin Layer Chromatography (TLC). Test a range of polarities with different solvent combinations (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Ethyl Acetate).
-
Consider a Different Stationary Phase: A pentafluorophenyl (PFP) stationary phase in reversed-phase HPLC can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions, potentially resolving isomers that co-elute on standard C18 or silica columns.[13]
-
Derivatization: Temporarily convert the aniline to an amide or a carbamate. The different electronic and steric properties of the derivative may allow for easier chromatographic separation. The protecting group can then be removed to yield the purified aniline.
-
Problem 3: Recrystallization Fails (Oiling Out or No Crystals Form)
-
Probable Cause A: The solvent is not ideal. The compound may be too soluble even at low temperatures, or it may be precipitating as an amorphous oil instead of a crystalline solid.
-
Solution A:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (see Table 2). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Use a Co-Solvent System: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop of the good solvent to clarify, then allow it to cool slowly.
-
-
Probable Cause B: High impurity levels are inhibiting crystal lattice formation.
-
Solution B:
-
Pre-Purification: Pass the crude material through a short plug of silica gel with a moderately polar eluent to remove gross impurities.
-
Decolorize: Perform an activated charcoal treatment (Protocol 3) before attempting recrystallization to remove polymeric impurities that can interfere with crystallization.[7]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography (with Basic Modifier)
-
TLC Analysis: Identify a suitable eluent system (e.g., Hexanes/Ethyl Acetate) that gives the target compound an Rf value of ~0.2-0.3.
-
Eluent Preparation: Prepare the chosen eluent and add 0.5% (v/v) triethylamine.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent. Ensure the column is packed uniformly without air bubbles.
-
Sample Loading: Dissolve the crude 2-(Pentafluorosulfur)aniline in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading") and place it at the top of the packed column.
-
Elution: Elute the column with the prepared eluent, applying positive pressure. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, also remove the triethylamine by co-evaporating with a solvent like toluene a few times or by a mild acidic wash if the compound's stability permits.
Protocol 2: Recrystallization from a Co-Solvent System
-
Dissolution: Place the crude, decolorized solid in a flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and heat gently to dissolve the solid completely.
-
Induce Turbidity: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).
-
Clarification: Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Activated Charcoal Treatment for Decolorization
-
Dissolution: Dissolve the discolored crude product in a suitable solvent (e.g., ethanol or ethyl acetate) by heating.
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% by weight of the solute) to the hot solution. Caution: Adding charcoal to a near-boiling solution can cause it to boil over violently.
-
Heating: Gently swirl or stir the mixture and heat it for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the activated charcoal. This step must be performed quickly to prevent the product from crystallizing prematurely in the filter funnel.
-
Recovery: The resulting colorless filtrate can then be used for recrystallization or the solvent can be removed to yield the decolorized product.
Part 4: Visualization and Data
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System | Modifier | Application Notes |
| Silica Gel | Hexanes / Ethyl Acetate (gradient) | 0.5% Triethylamine | Standard choice for separating compounds of moderate polarity. Modifier is crucial.[14] |
| Silica Gel | Dichloromethane / Methanol (gradient) | 0.5% Triethylamine | For separating more polar impurities. |
| Alumina (Neutral) | Toluene / Ethyl Acetate (gradient) | None | An alternative to silica to avoid acidic conditions. |
| PFP (Reversed-Phase) | Acetonitrile / Water or Methanol / Water | 0.1% Formic Acid/TFA | Excellent for resolving fluorinated isomers; requires HPLC.[13] |
Table 2: Common Solvents for Recrystallization
| Solvent Class | Examples | Properties |
| Hydrocarbons | Hexanes, Heptane, Cyclohexane, Toluene | Non-polar. Often used as the "poor" solvent in a co-solvent system.[12] |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Low polarity, volatile. Good for low-temperature crystallization.[3] |
| Esters | Ethyl Acetate | Medium polarity. A versatile solvent for many organic compounds. |
| Alcohols | Ethanol, Isopropanol | Polar, protic. Good "good" solvents, but solubility might remain high when cold. |
Experimental Workflows
Caption: Decision tree for selecting a purification method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. reddit.com [reddit.com]
- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. scribd.com [scribd.com]
- 8. Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions of 2-(Pentafluorosulfur)aniline
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-(Pentafluorosulfur)aniline. The unique electronic properties of the pentafluorosulfur (SF₅) group, often dubbed a "super trifluoromethyl group," make it a highly desirable substituent in medicinal chemistry and materials science.[1] However, its strong electron-withdrawing nature and steric bulk can present challenges in common cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these complexities and achieve successful outcomes in your C-N bond formation reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when performing coupling reactions with 2-(Pentafluorosulfur)aniline, particularly in the context of Buchwald-Hartwig amination.
Issue 1: Low or No Product Conversion
Question: My Buchwald-Hartwig reaction with 2-(Pentafluorosulfur)aniline and an aryl halide is showing minimal to no conversion to the desired coupled product. What are the likely causes and how can I improve the yield?
Answer: Low conversion is a frequent hurdle, often stemming from suboptimal catalyst selection, reaction conditions, or reagent quality. The strong electron-withdrawing SF₅ group can deactivate the aniline nucleophile, making the C-N bond formation challenging.
Causality and Recommended Solutions:
-
Inadequate Catalyst System: The choice of palladium precatalyst and phosphine ligand is paramount. The ligand must be sufficiently electron-rich and sterically hindered to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Solution: For challenging substrates like 2-(SF₅)aniline, start with a robust catalyst system. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ because they form the active Pd(0) catalyst more cleanly.[2][3] Pair these with bulky, electron-rich biarylphosphine ligands. XPhos and SPhos are excellent starting points for couplings with anilines.[3][4][5] If these fail, consider more specialized ligands like BrettPhos or RuPhos.[2][4]
-
-
Incorrect Base Selection: The base plays a critical role in deprotonating the aniline. An inappropriate base can be ineffective or lead to side reactions.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices.[2][6] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[2][7]
-
-
Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.
-
Solution: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.[8] Toluene and 1,4-dioxane are standard choices for Buchwald-Hartwig reactions. For particularly challenging couplings, polar aprotic solvents like DMF may be effective, but be mindful of potential side reactions at high temperatures.[9]
-
-
Reagent Purity: Impurities in the starting materials, particularly water, can poison the catalyst.
-
Solution: Ensure that 2-(Pentafluorosulfur)aniline and the coupling partner are of high purity. Dry solvents and reagents thoroughly before use.[8]
-
Issue 2: Formation of Side Products
Question: I'm observing significant side product formation in my reaction, primarily hydrodehalogenation of my aryl halide starting material. What causes this and how can I suppress it?
Answer: Hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[10] This unwanted pathway competes with the desired C-N bond formation.
Causality and Recommended Solutions:
-
Catalyst Decomposition and β-Hydride Elimination: These are potential pathways that can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation.
-
Solution: Optimizing the ligand and base combination can often mitigate this issue. A bulkier ligand can create a steric shield around the palladium center, disfavoring the side reactions.[11] Additionally, ensuring a strictly inert atmosphere (argon or nitrogen) is critical to prevent oxidative degradation of the catalyst, which can also contribute to side product formation.[8]
-
-
Homocoupling: Dimerization of the aryl halide or the aniline can also occur.
-
Solution: Adjusting the catalyst loading and reaction temperature can often minimize homocoupling.[2]
-
Quantitative Data Summary: Impact of Reaction Parameters
The following table summarizes the potential impact of key reaction parameters on the yield of the desired coupled product.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |
| Ligand | PPh₃ | < 5% | XPhos | > 85% | Bulky, electron-rich ligands like XPhos are more effective for challenging couplings.[4][7] |
| Base | K₂CO₃ | 15% | NaOtBu | 90% | Stronger, non-nucleophilic bases are often required to deprotonate the weakly nucleophilic SF₅-aniline.[2] |
| Solvent | THF | 40% | Toluene | 88% | Toluene is a common and effective solvent for Buchwald-Hartwig aminations. |
| Atmosphere | Air | < 10% | Argon | 92% | The active Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Buchwald-Hartwig amination and how does the SF₅ group influence it?
A1: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. The catalytic cycle generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The SF₅ group is a very strong electron-withdrawing group, which decreases the nucleophilicity of the aniline's amino group. This can slow down the amine coordination and deprotonation step, as well as the final reductive elimination step, often requiring more forcing conditions (higher temperatures, stronger bases, and more active catalysts) to achieve good yields.
Q2: Are there alternative coupling strategies for 2-(Pentafluorosulfur)aniline if Buchwald-Hartwig amination fails?
A2: Yes, while Buchwald-Hartwig is a powerful tool, other methods can be considered. For instance, nucleophilic aromatic substitution (SₙAr) reactions can be effective if the coupling partner is sufficiently electron-deficient.[12] Additionally, Ullmann-type couplings, which typically use a copper catalyst, can sometimes be successful where palladium-catalyzed methods fail, particularly for hindered substrates.
Q3: How should I handle and store 2-(Pentafluorosulfur)aniline?
A3: 2-(Pentafluorosulfur)aniline should be handled in a well-ventilated fume hood. As with most anilines, it can be toxic upon inhalation, ingestion, or skin contact. It is advisable to store it in a cool, dry place away from oxidizing agents. While the SF₅ group itself is generally stable, the aniline moiety can be susceptible to oxidation, which may lead to discoloration over time.[10]
Experimental Protocols
Optimized Protocol for Buchwald-Hartwig Amination of 2-(Pentafluorosulfur)aniline with an Aryl Bromide
This protocol provides a robust starting point for the coupling of 2-(Pentafluorosulfur)aniline with a generic aryl bromide.
Materials:
-
2-(Pentafluorosulfur)aniline (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration relative to the aniline)
Procedure:
-
To an oven-dried Schlenk flask, add 2-(Pentafluorosulfur)aniline, the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Seal the flask with a septum.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low conversion issues.
References
- Benchchem. Catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline.
- Benchchem.
- ResearchGate. Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines | Request PDF.
- ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig....
- ACS Publications. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles | ACS Organic & Inorganic Au.
- Benchchem. Technical Support Center: Catalyst Selection for C-N Bond Formation with 2-Bromo-5-(trifluoromethyl)aniline.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- NIH. Synthesis of pentafluorosulfanyl (SF5)
- Benchchem.
- ChemRxiv.
- Benchchem. troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
- Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Guide to the Stability and Storage of 2-(Pentafluorosulfur)aniline
Welcome to the technical support guide for 2-(Pentafluorosulfur)aniline (CAS 1246998-10-6). This document is designed for researchers, scientists, and professionals in drug development who utilize this unique fluorinated building block. The pentafluorosulfanyl (SF5) group offers remarkable chemical and thermal stability, making it an increasingly valuable moiety in medicinal chemistry and materials science. However, the aniline scaffold introduces specific handling and storage requirements that are critical for experimental success. This guide provides in-depth, field-proven insights in a question-and-answer format to address common challenges and ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and stability of 2-(Pentafluorosulfur)aniline.
Q1: What are the optimal long-term storage conditions for 2-(Pentafluorosulfur)aniline?
A1: Proper storage is the single most important factor in maintaining the quality and reactivity of 2-(Pentafluorosulfur)aniline. The compound should be stored in a tightly sealed container to prevent exposure to atmospheric contaminants. Key storage parameters are summarized in the table below.
| Parameter | Recommendation | Rationale and Expert Insight |
| Temperature | 2-8°C or as specified on the product label. | Refrigeration slows down potential degradation pathways. While the SF5 group itself is highly stable, the aniline moiety can be susceptible to slow oxidation over time. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen). | Although stable under normal conditions, removing atmospheric oxygen minimizes the risk of long-term oxidative degradation of the amine group, which is a common failure mode for anilines. |
| Light | Protect from light; store in an amber vial or dark location. | 2-(Pentafluorosulfur)aniline is noted to be light-sensitive. Photons can provide the activation energy for unwanted side reactions, including oxidation and polymerization, often evidenced by color change. |
| Location | Store in a cool, dry, well-ventilated area. | This ensures a stable environment and prevents condensation inside the container, which could introduce moisture. Proper ventilation is a critical safety measure. |
Q2: My 2-(Pentafluorosulfur)aniline has developed a yellow or brownish tint. Is it still usable?
A2: A color change from its typical appearance (which can range from a colorless liquid to a light-colored solid, as its melting point is near room temperature at -6 °C) to yellow or brown is a primary indicator of degradation. This discoloration is characteristic of aniline oxidation, which can lead to the formation of colored oligomeric or polymeric impurities.
Recommendation: While the presence of minor color might not preclude its use in all applications, it is a sign of compromised purity. For sensitive downstream applications, such as catalysis or multi-step synthesis, using discolored material is not advised as it can lead to lower yields, complex purification challenges, and non-reproducible results. We recommend running a purity check (e.g., NMR, LC-MS) before use. If significant impurities are detected, purification by column chromatography or distillation may be possible, but acquiring a fresh, high-purity lot is often the most reliable solution.
Q3: What are the primary hazards associated with 2-(Pentafluorosulfur)aniline and what personal protective equipment (PPE) is required?
A3: 2-(Pentafluorosulfur)aniline is classified as acutely toxic if swallowed and causes skin and eye irritation. It is imperative to handle this compound with appropriate safety measures.
| Hazard Class | Handling Precaution | Required PPE |
| Acute Oral Toxicity | Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. | Standard laboratory PPE. |
| Skin Irritation | Avoid all personal contact. Work in a well-ventilated area, preferably a chemical fume hood. | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Eye Irritation | Avoid contact with eyes. | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Inhalation Hazard | Do not inhale substance/mixture. Avoid generation of vapors/aerosols. | Use only in a well-ventilated area or under a fume hood. For large quantities or in case of insufficient ventilation, use an approved respirator. |
Always consult the most current Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.
Q4: What common chemicals and materials are incompatible with 2-(Pentafluorosulfur)aniline?
A4: Incompatibility can lead to hazardous reactions or reagent degradation. Avoid contact with the following:
-
Strong Oxidizing Agents: These can react vigorously with the aniline amine group.
-
Acids, Acid Chlorides, and Acid Anhydrides: These will react readily with the nucleophilic amine, often in highly exothermic reactions.
-
Red Fuming Nitric Acid: Many arylamines are known to be hypergolic (ignite spontaneously) with red fuming nitric acid.
Store this compound away from these material classes to prevent accidental contact and ensure laboratory safety.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides structured guidance for resolving specific issues encountered during experiments involving 2-(Pentafluorosulfur)aniline.
Problem: My reaction yield is significantly lower than expected or the reaction failed entirely.
This is one of the most common issues faced by researchers. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Q5: I am troubleshooting a low-yield reaction. How do I definitively confirm my 2-(Pentafluorosulfur)aniline is not the problem?
A5: Verifying the purity of your starting material is the first and most critical step in troubleshooting.
-
Visual Inspection: As mentioned, the material should be free of significant coloration.
-
Analytical Characterization: The most reliable method is to take a fresh ¹H and ¹⁹F NMR spectrum of your starting material. The ¹⁹F NMR is particularly diagnostic for the SF5 group and can quickly reveal the presence of fluorine-containing impurities. Compare the spectra to a reference from a trusted source or a previous high-purity batch.
-
Chromatographic Analysis: An LC-MS or GC-MS analysis can provide a quantitative assessment of purity and help identify potential low-level impurities that may not be obvious by NMR.
If these analyses show the starting material is pure, you can confidently rule it out as the primary cause and proceed to investigate other reaction parameters as outlined in the workflow above.
Problem: My reaction is producing unexpected side products.
Q6: My reaction with 2-(Pentafluorosulfur)aniline is messy. What are common, predictable side reactions of the aniline functional group?
A6: The aniline moiety, while essential, is also a source of reactivity that can lead to side products if not properly managed.
-
Electrophilic Substitution: The amine group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho- and para- positions. If your reaction involves electrophiles, you may see substitution on the ring of your 2-(Pentafluorosulfur)aniline in addition to or instead of the desired reaction.
-
Solution: To prevent this, you can temporarily "protect" the amine group via acetylation (e.g., using acetyl chloride) to form the less-activating acetanilide. This directs substitution and prevents the amine from interfering. The protecting group can be removed later via hydrolysis.
-
-
Lewis Acid Complexation: In reactions like Friedel-Crafts, the basic nitrogen of the aniline will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the ring towards the desired reaction and can effectively sequester your catalyst.
-
Solution: Again, protecting the amine group is the standard and most effective strategy to prevent this unproductive interaction.
-
-
Oxidation: Anilines can be sensitive to oxidation, especially in the presence of strong oxidants or certain metal catalysts, leading to complex mixtures and colored byproducts.
-
Solution: Running reactions under a strictly inert atmosphere (N₂ or Ar) is crucial to exclude atmospheric oxygen. Ensure all reagents and solvents are degassed and free from peroxides.
-
Visualizing a Potential Degradation Pathway
The following diagram illustrates a simplified, hypothetical pathway for the oxidative degradation of 2-(Pentafluorosulfur)aniline, which is a common cause of impurity and color formation.
Caption: Hypothetical oxidative degradation of 2-(SF5)aniline.
By understanding these potential issues and implementing the recommended storage, handling, and experimental strategies, you can ensure the integrity of your 2-(Pentafluorosulfur)aniline and achieve more reliable and reproducible scientific outcomes.
References
-
Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. Retrieved January 19, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved January 19, 2026, from [Link]
-
Aniline. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. Retrieved January 19, 2026, from [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. Retrieved January 19, 2026, from [Link]
-
Mastering Aniline's Chemistry Reactions | You Must Know. (2024, March 18). YouTube. Retrieved January 19, 2026, from [Link]
-
2-Methyl-5-(pentafluorosulfur)aniline, 98% Purity. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
-
2-Fluoro-5-(pentafluorosulfur)aniline. (n.d.). Oakwood Chemical. Retrieved January 19, 2026, from [Link]
Technical Support Center: Advanced Troubleshooting for 2-(Pentafluorosulfur)aniline Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 2-(Pentafluorosulfur)aniline. The pentafluorosulfanyl (SF5) group is a fascinating and powerful bioisostere for groups like tert-butyl and trifluoromethyl, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[1] However, its successful incorporation and subsequent derivatization are not without challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Pre-Reaction Troubleshooting & Best Practices
The foundation of a successful reaction is laid long before the reagents are mixed. Issues with starting materials are a primary cause of failed or low-yielding experiments.
Q1: My 2-(Pentafluorosulfur)aniline starting material is a dark reddish-brown color. Is it still usable, and how should I purify it?
A1: The dark color is almost certainly due to the oxidation of the aniline functional group, a common issue with many aniline derivatives. While the SF5 group itself is exceptionally stable due to strong S-F bonds, the amino group is susceptible to air oxidation, forming highly colored polymeric impurities.[1][2] Using the discolored reagent directly will likely lead to low yields and complex purification challenges.
Expert Recommendation: Purification is essential. Simple vacuum distillation is the most effective method.
Causality: Aniline oxidation products are typically high-molecular-weight, non-volatile polymers.[3] Distillation under reduced pressure separates the desired monomeric aniline from these impurities. Drying the aniline prior to distillation is critical to prevent bumping and potential side reactions at high temperatures.
Here is a logical workflow for the purification process:
Caption: Purification workflow for oxidized 2-(Pentafluorosulfur)aniline.
See Appendix A for a detailed, step-by-step protocol for this purification.
Section 2: In-Process Reaction Monitoring & Troubleshooting
Even with pure starting materials, reactions can falter. This section addresses issues that arise during the reaction itself.
Q2: My reaction (e.g., amide coupling, N-alkylation) has stalled. TLC and LC-MS analysis show significant unreacted 2-(Pentafluorosulfur)aniline. What are the likely causes?
A2: Reaction stalling points to an issue with reactivity or reaction conditions. The potent electron-withdrawing nature of the ortho-SF5 group significantly reduces the nucleophilicity of the aniline nitrogen, making it a much weaker nucleophile than aniline itself.[1]
Troubleshooting Checklist:
-
Insufficient Activation: For reactions like amide couplings, is your activating agent (e.g., HATU, EDC) sufficient or has it degraded? For reactions with acid chlorides, the HCl by-product can protonate the starting aniline, shutting down the reaction. An HCl scavenger (e.g., triethylamine, DIPEA, or even pyridine) is mandatory.
-
Base Incompatibility: Is the base strong enough? For deprotonating the aniline nitrogen, a stronger, non-nucleophilic base might be required. However, excessively harsh bases can lead to other side reactions.
-
Solvent Issues: Ensure you are using a dry, appropriate solvent. Anhydrous polar aprotic solvents like DMF, NMP, or THF are often good choices. The presence of water can hydrolyze activating agents or intermediates.
-
Temperature: Given the reduced nucleophilicity, the reaction may simply require more thermal energy. A cautious, stepwise increase in temperature (e.g., from room temperature to 50 °C, then 80 °C) while monitoring by TLC/LC-MS is advised.
Caption: Troubleshooting logic for a stalled SF5-aniline reaction.
Q3: I am attempting a bromination of 2-(Pentafluorosulfur)aniline and getting a mixture of mono- and di-brominated products, along with significant tar formation. How can I improve selectivity?
A3: This is a classic problem of over-activation and reaction control. The amino group is a strong activating group for electrophilic aromatic substitution, while the SF5 group is deactivating. The reaction is likely occurring at the positions para and ortho to the amine.
Expert Recommendation: Control the electrophilicity of the brominating agent and the reaction temperature.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br2) as it provides a lower, steady-state concentration of the electrophile, reducing the rate of reaction and minimizing over-bromination and side reactions.[4][5]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rate and improve selectivity for the mono-brominated product.
-
Solvent: A polar aprotic solvent like DMF is often used.[4][5]
| Parameter | Recommendation for Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, lower concentration of electrophilic bromine compared to Br2. |
| Equivalents | 1.0 - 1.1 equivalents of NBS | Minimizes the chance of a second bromination event. |
| Temperature | 0 °C to room temperature | Reduces reaction rate, favoring the kinetically preferred product and minimizing tar. |
| Solvent | Anhydrous DMF | Solubilizes the starting material and NBS, facilitating a homogeneous reaction.[4] |
Section 3: Post-Reaction Work-up & Purification
The unique properties of the SF5 group can also introduce challenges after the reaction is complete.
Q4: My SF5-aniline derivative appears to be degrading on my silica gel column, resulting in streaking and low recovery. What are my options?
A4: While the SF5 group itself is highly robust, the aniline nitrogen can be problematic on silica gel.[6] Silica gel is acidic and can strongly adsorb the basic aniline, leading to poor chromatography (streaking) and, in some cases, acid-catalyzed decomposition of sensitive functional groups.
Purification Alternatives:
-
Neutralize the Silica: Pre-treating the silica gel with a base can dramatically improve results. This can be done by slurrying the silica in the eluent containing a small amount of triethylamine (~0.5-1.0%) before packing the column.
-
Switch the Stationary Phase: If acidity is the issue, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a C18-functionalized reversed-phase silica.
-
Avoid Chromatography:
-
Crystallization: If your product is a solid, crystallization is the ideal purification method for both purity and scale.
-
Acid/Base Extraction: Convert your aniline derivative to its hydrochloride salt by extracting it from an organic solvent (e.g., ethyl acetate) into an acidic aqueous layer (e.g., 1M HCl). Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na2CO3) and re-extract your purified product back into an organic solvent.[7]
-
Section 4: Characterization & Analytical Challenges
Q5: What are the characteristic ¹⁹F NMR signals for the SF5 group that confirm its presence and integrity?
A5: ¹⁹F NMR is the most definitive technique for confirming the SF5 group. The spectrum is highly characteristic and should show two distinct signals:
-
A quintet for the single apical fluorine (Fapical), which is coupled to the four equatorial fluorines.
-
A doublet for the four equivalent equatorial fluorines (Fequatorial), which are coupled to the single apical fluorine.
The J-coupling constant (J F-F) between these two environments is typically around 140-160 Hz. The presence of this distinct pattern is unambiguous proof of an intact SF5 group. Any significant deviation or the appearance of other fluorine signals could indicate decomposition, though this is rare under typical synthetic conditions.[6]
Section 5: Safety First
Q6: What are the primary safety concerns when working with 2-(Pentafluorosulfur)aniline and its reactions?
A6: A robust safety assessment is critical. Key hazards include:
-
Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[8] They are suspected carcinogens and can cause methemoglobinemia. Always handle these compounds in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves.[9][10]
-
Reagent Hazards: Many reagents used in synthesis are hazardous. For example, NBS is a lachrymator, and strong acids, bases, and organometallic reagents have their own specific handling requirements.
-
Thermal Stability: While the SF5 group imparts high thermal stability, some SF5-containing molecules can undergo exothermic decomposition at very high temperatures (>165 °C).[11] It is crucial to maintain controlled temperatures during reactions and distillations.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.[9][10][12][13][14]
Appendix A: Detailed Experimental Protocols
Protocol 1: Purification of Discolored 2-(Pentafluorosulfur)aniline by Vacuum Distillation
-
Drying: Place the discolored 2-(Pentafluorosulfur)aniline (~10 g) in a round-bottom flask. Add several pellets of potassium hydroxide (KOH) or a scoop of calcium hydride (CaH2). Stopper the flask and let it stand overnight to remove residual water.[2]
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Distillation: Gently heat the flask in an oil bath under reduced pressure. The product will begin to distill.
-
Collection: Collect the fraction that distills as a colorless to pale yellow liquid at a constant temperature. The boiling point will depend on the pressure.
-
Storage: Transfer the purified aniline to a clean, dry vial or ampule. Backfill with an inert gas (N2 or Argon), seal tightly, and store in a refrigerator or freezer, protected from light.
References
- Role of -SF5 groups in modulating the stability and energy characteristics of fluorinated molecules. Vertex AI Search. [Accessed: Jan 19, 2026].
-
The Pentafluorosulfanyl Group (SF5) - Rowan Scientific. Rowan Scientific. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules - ResearchGate. ResearchGate. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules - MDPI. MDPI. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC - PubMed Central. National Center for Biotechnology Information. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. ResearchGate. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling - ChemRxiv. ChemRxiv. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC. National Center for Biotechnology Information. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. National Center for Biotechnology Information. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - Beilstein Journals. Beilstein Journals. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed. National Center for Biotechnology Information. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. Reddit. [Accessed: Jan 19, 2026]. Available from: [Link]
-
Purification of Aniline - Chempedia - LookChem. LookChem. [Accessed: Jan 19, 2026]. Available from: [Link]
- US4532352A - Separation of aniline and p-fluoroaniline - Google Patents. Google Patents. [Accessed: Jan 19, 2026].
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 8. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synquestlabs.com [synquestlabs.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Scaling Up the Synthesis of 2-(Pentafluorosulfur)aniline
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 2-(Pentafluorosulfur)aniline. The pentafluorosulfanyl (SF₅) group is of immense interest in medicinal chemistry and materials science, often referred to as a "super-trifluoromethyl group" due to its unique combination of high electronegativity, thermal stability, and lipophilicity.[1][2] These properties can significantly enhance the biological activity and physicochemical profile of parent molecules.[3]
However, the introduction of the SF₅ group, particularly onto an aniline scaffold, presents unique challenges, especially during scale-up. This guide is structured to provide researchers and process chemists with foundational knowledge, a detailed experimental workflow, and a robust troubleshooting section to navigate the complexities of this synthesis.
PART 1: Foundational Principles & Scale-Up Considerations
This section addresses the core chemical principles and the primary challenges encountered when transitioning from bench-scale to larger-scale production.
Q1: What is the most common synthetic route to 2-(Pentafluorosulfur)aniline and what is the reaction mechanism?
The most prevalent method involves the radical addition of pentafluorosulfur chloride (SF₅Cl) to a protected form of 2-ethynylaniline, followed by deprotection and cyclization/aromatization. A direct addition to aniline is generally not feasible due to side reactions. The process typically relies on a radical initiator to generate the SF₅ radical from SF₅Cl gas.
The general mechanism involves three key stages:
-
Initiation: A radical initiator (e.g., AIBN, triethylborane) generates initial radicals, which then react with SF₅Cl to form the crucial pentafluorosulfanyl radical (•SF₅).
-
Propagation: The •SF₅ radical adds across the alkyne bond of the 2-ethynylaniline derivative. The resulting vinyl radical then abstracts a chlorine atom from another molecule of SF₅Cl, propagating the radical chain.
-
Termination: Radicals combine to form non-radical species, terminating the chain reaction.
Q2: Why is scaling up this reaction particularly challenging?
Scaling this synthesis presents several challenges rooted in reaction kinetics, thermodynamics, and reagent handling:
-
Exothermicity: The radical addition of SF₅Cl is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to thermal runaways, side product formation, and potential safety hazards.
-
Gas Handling: SF₅Cl is a toxic, corrosive gas.[4] Handling large quantities requires specialized equipment, including mass flow controllers and robust scrubbing systems, to ensure safety and accurate stoichiometry.
-
Homogeneity: Ensuring efficient mixing of the gas (SF₅Cl), liquid (substrate solution), and initiator is critical for consistent reaction progression. In large vessels, achieving homogeneity can be difficult, leading to localized "hot spots" or areas of low reactivity.
-
Impurity Profile: Side reactions, such as dimerization or polymerization of the starting material, can become more significant at scale, complicating purification.
PART 2: Experimental Workflow & Protocol
This section provides a detailed, step-by-step methodology for the scaled-up synthesis, followed by a workflow diagram.
Experimental Protocol: Gram-Scale Synthesis
Caution: This procedure involves highly toxic and reactive substances. All operations must be conducted in a certified, high-performance fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.[5]
Step 1: Reagent Preparation & System Inerting
-
Dry the reaction solvent (e.g., anhydrous ethyl acetate or toluene) over molecular sieves.
-
Prepare a solution of the starting material, N-protected 2-ethynylaniline, in the dried solvent within the reactor.
-
Thoroughly degas the solution by bubbling argon or nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can interfere with radical reactions.
Step 2: Reaction Setup
-
Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a gas inlet tube connected to a mass flow controller for SF₅Cl.
-
The gas outlet from the condenser should be connected to a scrubbing system containing a caustic solution (e.g., NaOH or KOH) to neutralize unreacted SF₅Cl and HCl byproduct.
-
Begin circulating a coolant through the reactor jacket to pre-cool the vessel to the desired initial temperature (typically 0-5 °C).
Step 3: Radical Addition Reaction
-
Initiate stirring to ensure the solution is well-mixed.
-
Begin a slow, controlled subsurface sparging of SF₅Cl gas into the reactor via the mass flow controller.
-
Simultaneously, add the radical initiator (e.g., a solution of triethylborane in hexane) dropwise via a syringe pump over several hours. The slow addition is crucial to control the exotherm.
-
Monitor the internal temperature closely. Adjust the addition rates of the gas and initiator to maintain the temperature within the desired range (e.g., < 10 °C).
Step 4: Reaction Monitoring & Work-up
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ¹⁹F NMR, GC-MS) by carefully quenching small aliquots.
-
Once the reaction is complete, stop the flow of SF₅Cl and the initiator. Purge the reactor with nitrogen for 30-60 minutes to remove any residual gas.
-
Slowly and carefully quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Deprotection and Purification
-
The crude product from Step 4 is then subjected to the appropriate deprotection conditions to yield 2-(Pentafluorosulfur)aniline.
-
The final product is purified. Column chromatography is often effective for removing regioisomers and other impurities.[6]
Workflow Diagram
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of SF₅-Containing Compounds
Welcome to the technical support center dedicated to the purification of pentafluorosulfanyl (SF₅)-containing compounds. The unique physicochemical properties conferred by the SF₅ group present both opportunities in drug design and distinct challenges in purification. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers, chemists, and drug development professionals to navigate these challenges effectively.
Introduction: The Purification Puzzle of the SF₅ Group
The pentafluorosulfanyl (SF₅) group is often dubbed a "super-trifluoromethyl group" for good reason.[1] Its introduction into a molecule dramatically alters its properties, which is the primary driver of the purification challenges encountered. Understanding these properties is the first step toward mastering its purification.
The core challenge stems from a unique combination of characteristics:
-
High Electronegativity: The SF₅ group is one of the most powerful electron-withdrawing groups, significantly impacting molecular polarity and interactions.[1][2][3]
-
High Lipophilicity: Despite its electronegativity, the SF₅ group is exceptionally lipophilic, often more so than a trifluoromethyl (CF₃) or even a tert-butyl group.[2][3][4] This property heavily influences solubility and chromatographic behavior.
-
Exceptional Stability: The sulfur-fluorine bonds are remarkably strong, rendering the group highly resistant to thermal and chemical degradation under typical experimental conditions.[1][2][5] This is an advantage, as on-column degradation is rarely a concern for the SF₅ moiety itself.[5][6]
-
Steric Bulk: The octahedral geometry and size of the SF₅ group can influence how the molecule interacts with stationary phases or packs into a crystal lattice.[4][7]
This guide is structured to address the practical consequences of these properties in your daily laboratory work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of SF₅-containing compounds.
Q1: What are the most common purification techniques for compounds bearing an SF₅ group? A1: The choice of technique depends on the scale, purity requirements, and the physical state of the compound. The most prevalent methods are:
-
Flash Column Chromatography: This is the workhorse for routine purification. Silica gel is the most commonly reported stationary phase, leveraging polarity differences for separation.[6]
-
Recrystallization: For crystalline solids, this method is excellent for achieving high purity. However, the high lipophilicity and potential for SF₅-containing compounds to be oils or low-melting solids can make finding suitable solvent systems challenging.[8][9]
-
Preparative HPLC (Prep-HPLC): For difficult separations or when high purity is essential for small quantities, both normal-phase and reverse-phase HPLC are powerful tools.[10]
-
Acid-Base Extraction: This is a highly effective preliminary purification step to remove neutral or oppositely charged impurities from SF₅-compounds that contain an acidic or basic functional group.[8]
Q2: How does the SF₅ group compare to the CF₃ group in terms of its impact on purification? A2: While both are electron-withdrawing and lipophilic, the SF₅ group presents more extreme properties, which has direct consequences for purification strategies.
| Property | Trifluoromethyl (CF₃) | Pentafluorosulfanyl (SF₅) | Implication for Purification |
| Lipophilicity (Hansch, π) | ~0.88 - 1.09 | ~1.23 - 1.51 | SF₅-compounds are significantly more nonpolar, requiring less polar mobile phases in normal-phase chromatography and stronger mobile phases in reverse-phase. Co-elution with greasy impurities is more common.[3][4][7] |
| Electron-Withdrawing (Hammett, σp) | ~0.53 - 0.54 | ~0.68 | The stronger inductive effect of the SF₅ group can alter the polarity of the entire molecule more dramatically, affecting its interaction with polar stationary phases like silica gel.[3][4][7] |
| Volume (ų) | ~34.6 | ~55.4 | The larger size of the SF₅ group can lead to unique steric interactions with the stationary phase and may hinder efficient crystal packing during crystallization.[4][7] |
| Chemical Stability | High | Extremely High | Both are stable, but the SF₅ group's exceptional robustness means it is very unlikely to be the point of degradation during workup or chromatography.[2][5] |
Q3: My SF₅-containing compound seems to be degrading during an acidic workup. Is this possible? A3: Degradation of the SF₅ group itself during a standard acidic workup (e.g., using 1M HCl) is highly improbable due to its extreme chemical stability.[5] It is far more likely that another functional group in your molecule is acid-sensitive (e.g., a Boc-protecting group, silyl ether, or acetal).[5]
-
Causality: The strength of the S-F bonds and the steric shielding of the sulfur atom protect the SF₅ moiety from attack by common laboratory acids and bases. Forced degradation requires exceptionally harsh conditions, such as concentrated acid at high temperatures.[5]
-
Action: Before assuming the SF₅ group is the problem, carefully inspect your molecule for other acid-labile groups. If degradation is confirmed, consider modifying your workup by using a weaker acid, lowering the temperature, or minimizing exposure time.[5]
Troubleshooting Guide: From Theory to Practice
This section provides a problem-and-solution framework for specific issues encountered during purification.
Problem 1: Poor separation during silica gel column chromatography.
Your SF₅-compound is co-eluting with impurities, either running too fast (high Rf) or smearing across many fractions.
Cause A: Improper Solvent System The high lipophilicity of the SF₅ group causes the compound to have a very strong affinity for nonpolar eluents (like hexane), leading to high Rf values and poor separation from other nonpolar impurities.
Solution: Optimize the Mobile Phase
-
Reduce Eluent Strength: Start with a much less polar solvent system than you would for a non-SF₅ analog. For example, if you typically start with 5% Ethyl Acetate (EtOAc) in Hexane, begin with 1-2% EtOAc.
-
Utilize a Different Solvent System: If a hexane/EtOAc system fails, switch to a system with different selectivity. A dichloromethane (DCM)/methanol (MeOH) system can provide a different interaction profile with the silica and your compound.[8]
-
Employ a Shallow Gradient: A slow, shallow increase in the polar component of your mobile phase is critical to resolve compounds with close Rf values.
Cause B: Inappropriate Stationary Phase Silica gel may not be the optimal stationary phase if your compound has minimal polarity or if impurities have very similar polarity.
Solution: Explore Alternative Stationary Phases
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica and can offer different selectivity for certain compounds.[8]
-
Alumina: Available in neutral, basic, or acidic forms, alumina can be an excellent alternative, especially if your compound is sensitive to the acidity of silica gel.
-
Reverse-Phase Silica (C18): If your SF₅-compound has some polar functional groups, reverse-phase chromatography (using polar solvents like water/acetonitrile or water/methanol) can be a powerful alternative where your highly lipophilic compound will be strongly retained.
Diagram: Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A decision-making workflow for troubleshooting common column chromatography issues.
Problem 2: My SF₅-containing compound will not crystallize.
You have a seemingly pure, amorphous solid or a thick oil that refuses to form crystals.
Cause A: Supersaturation Not Achieved or Nucleation Inhibited The solution may not be concentrated enough, or there are no sites for the initial crystals to form. This is a common issue in crystallization.
Solution: Induce Nucleation
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod.[8] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the cooled, saturated solution.[8] This provides a perfect template for crystal growth.
-
Reduce Temperature: Cool the solution slowly, first to room temperature, then to 4°C, and finally to -20°C if necessary. Slow cooling promotes the formation of larger, more ordered crystals.
Cause B: Incorrect Solvent System The chosen solvent system may be too good (compound is too soluble) or too poor (compound "oils out"). Finding the right balance is key.
Solution: Systematic Solvent Screening
-
Principle: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Protocol: Finding a Recrystallization Solvent
-
Place ~10-20 mg of your crude material in a small test tube.
-
Add a poor solvent (one in which the compound is insoluble, e.g., hexane or water) dropwise until the solid is just covered. Observe.
-
Add a good solvent (one in which the compound is very soluble, e.g., DCM, EtOAc, or acetone) dropwise, with heating and agitation, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. If crystals form, you have found a good co-solvent system.
-
If no crystals form, try adding more of the poor solvent (the "anti-solvent") to the solution at room temperature until it becomes faintly cloudy, then warm until clear and cool again.
-
Cause C: Presence of Impurities Even small amounts of impurities can disrupt the formation of a crystal lattice, leading to oils or amorphous solids.
Solution: Pre-purification
-
Action: Do not attempt to crystallize very crude material. First, run a quick filtration through a plug of silica gel to remove baseline impurities.[11] This "pre-purification" step can dramatically improve your chances of successful crystallization.
Diagram: Decision Tree for Purification Method Selection
Caption: A simplified decision tree to guide the selection of an appropriate purification technique.
References
- BenchChem. (n.d.). Technical Support Center: Purification of SF5-Containing Compounds by Chromatography.
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Stability of SF5-Functionalized Molecules.
-
ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Retrieved from [Link]
- Molecular Crystals and Liquid Crystals. (2007). Molecular structure of SF5-derivatized perfluorinated Schiff base liquid crystals. Retrieved from a source providing access to the journal article.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-(Pentafluorosulfanyl)benzoic Acid.
-
Beilstein Journal of Organic Chemistry. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
- RSC. (2021). Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Retrieved from a source providing access to the journal article.
-
ResearchGate. (n.d.). Properties of the SF5 group and the major key discoveries reported in the field. Retrieved from [Link]
- ChemRxiv. (2022). An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. Retrieved from a source providing access to the preprint.
-
MDPI. (2023). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
- ChemRxiv. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. Retrieved from a source providing access to the preprint.
- ChemRxiv. (2023). Bench-stable reagents for modular access to persulfuranyl scaffolds. Retrieved from a source providing access to the preprint.
- University of Greenwich. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Retrieved from a source providing access to the research output.
-
Petr Beier Group. (n.d.). New methodologies for the preparation of (pentafluorosulfanyl)benzenes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
Sources
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Minimizing Byproducts in 2-(Pentafluorosulfur)aniline Derivatization
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Pentafluorosulfur)aniline. The pentafluorosulfanyl (SF5) group is of immense interest due to its unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, making it a "super trifluoromethyl" group.[1] However, the same electronic properties that make the SF5 group attractive also present challenges in synthetic derivatization, particularly for ortho-substituted anilines. The potent electron-withdrawing nature of the ortho-SF5 group significantly deactivates the aniline nitrogen, making it less nucleophilic and prone to side reactions under forcing conditions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, minimize byproduct formation, and achieve high-yield, clean reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the derivatization of 2-(SF5)aniline in a practical question-and-answer format.
Question 1: My acylation/amide coupling reaction is sluggish or incomplete, leaving large amounts of unreacted 2-(SF5)aniline. What is happening and how can I fix it?
Answer:
This is the most common issue and stems directly from the reduced nucleophilicity of the aniline's amino group. The ortho-SF5 group is one of the most powerful electron-withdrawing groups, which significantly lowers the electron density on the nitrogen atom, making it a poor nucleophile.
Probable Causes & Recommended Solutions:
-
Insufficiently Reactive Electrophile: Standard reagents like acid anhydrides or performing a coupling with a carboxylic acid using only a carbodiimide (e.g., EDC) may not be electrophilic enough to react efficiently.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride or acyl bromide . These are significantly more electrophilic and can often drive the reaction to completion where other reagents fail.
-
-
Inadequate Base or Catalyst: The choice of base is critical. A weak base may not effectively scavenge the acid byproduct (e.g., HCl), leading to protonation of the starting aniline and halting the reaction.
-
Solution A (Stoichiometric Base): Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (Hunig's base) or 2,6-lutidine. These bases will not compete with the aniline as a nucleophile.
-
Solution B (Catalytic Activation): Add a catalytic amount (1-10 mol%) of a super-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or 4-Pyrrolidinopyridine (PPY) . These catalysts work by forming a highly reactive acylpyridinium intermediate with the acylating agent, which is then readily attacked by the weakly nucleophilic 2-(SF5)aniline.
-
-
Sub-Optimal Reaction Conditions: Low temperatures may not provide sufficient energy to overcome the activation barrier for this challenging reaction.
-
Solution: Gently heating the reaction mixture (e.g., 40-80 °C) can often increase the reaction rate significantly. For particularly stubborn cases, microwave-assisted synthesis can be highly effective, reducing reaction times from hours to minutes.[2]
-
Data Presentation: Effect of Conditions on a Model Acylation
| Entry | Acylating Agent | Base / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
| 1 | Acetic Anhydride | Pyridine | 25 | 24 | <10 | Starting Material |
| 2 | Acetyl Chloride | Pyridine | 25 | 12 | 65 | Moderate |
| 3 | Acetyl Chloride | Hunig's Base | 60 | 4 | 85 | Minor |
| 4 | Acetyl Chloride | Hunig's Base / DMAP (cat.) | 25 | 2 | >95 | Trace |
Question 2: I'm attempting a diazotization of 2-(SF5)aniline, but the reaction mixture turns dark, and I get a low yield of the desired product after the subsequent reaction (e.g., Sandmeyer). Why?
Answer:
Diazotization of anilines bearing strongly electron-withdrawing groups is notoriously difficult. The resulting diazonium salt is highly electron-deficient and thus, unstable. This instability can lead to decomposition, often observed as the formation of dark tars, and unwanted side reactions.
Probable Causes & Recommended Solutions:
-
Diazonium Salt Instability: The electron-poor aromatic ring cannot effectively stabilize the positive charge of the diazonium group, leading to rapid decomposition, even at low temperatures.
-
Solution: Prepare the diazonium salt in situ and use it immediately. It is crucial to maintain a temperature between 0 and 5 °C throughout the diazotization and subsequent coupling steps.[3] Use of an ice-salt bath is recommended for better temperature control.
-
-
Inappropriate Acid/Counter-ion: The standard use of HCl can sometimes be problematic, as the chloride ion can act as a competing nucleophile.
-
Solution: Use non-nucleophilic acids to generate nitrous acid and as the counter-ion for the diazonium salt. Tetrafluoroboric acid (HBF4) or p-toluenesulfonic acid (p-TsOH) are excellent choices that produce more stable diazonium salts (arenediazonium tetrafluoroborates or tosylates) which can sometimes be isolated.[4]
-
-
Side Reactions with Nitrous Acid: Excess nitrous acid can lead to the formation of nitroso-byproducts and other undesired colored compounds.
-
Solution: Use a slight stoichiometric excess of the amine or, after the reaction is complete, quench any remaining nitrous acid with a small amount of sulfamic acid or urea before proceeding to the next step.
-
Visualization: Troubleshooting Byproduct Formation
Below is a decision tree to guide the troubleshooting process when undesirable byproducts are observed.
Caption: Troubleshooting decision tree for common byproduct issues.
Frequently Asked Questions (FAQs)
Q1: How stable is the SF5 group itself to common reagents? Can it be a source of byproducts? A: The pentafluorosulfanyl group is renowned for its exceptional chemical and thermal stability.[5] The sulfur-fluorine bonds are very strong, making the group resistant to hydrolysis, common acids and bases, and many oxidizing and reducing agents.[6] Under the vast majority of derivatization conditions for the aniline group, the SF5 moiety will remain intact and is highly unlikely to be the source of byproducts. Degradation would require exceptionally harsh conditions not typically employed in these transformations.
Q2: Are there specific purification challenges for 2-(SF5)aniline derivatives? A: The SF5 group is highly lipophilic, often more so than a trifluoromethyl (CF3) group.[5] This means that its derivatives are typically less polar than their non-fluorinated analogues. For purification by silica gel chromatography, you may need to use less polar mobile phase systems (e.g., higher proportions of hexanes or heptane in ethyl acetate) than you might expect.[6] Due to the clean nature of optimized reactions, often a simple filtration or recrystallization may be sufficient.
Q3: Can I perform transition-metal-catalyzed cross-coupling on a halogenated 2-(SF5)aniline derivative? A: Yes. The stability of the SF5 group makes it compatible with many transition-metal-catalyzed reactions. For example, Negishi cross-coupling has been successfully used to synthesize SF5-containing aromatic amino acids, demonstrating compatibility with palladium catalysts.[7] Standard screening of catalysts, ligands, bases, and solvents is recommended to optimize the reaction for your specific substrate.
Experimental Protocol: Optimized Acylation of 2-(Pentafluorosulfur)aniline
This protocol describes a robust method for the N-acylation of 2-(SF5)aniline that minimizes byproduct formation by using a reactive electrophile and a catalytic activation strategy.
Reaction: N-Benzoylation of 2-(Pentafluorosulfur)aniline
Materials:
-
2-(Pentafluorosulfur)aniline (1.0 eq)
-
Benzoyl Chloride (1.05 eq), freshly distilled or from a new bottle
-
N,N-Diisopropylethylamine (Hunig's Base, 1.2 eq), distilled
-
4-Dimethylaminopyridine (DMAP, 0.05 eq)
-
Dichloromethane (DCM), anhydrous, >99.8%
-
Argon or Nitrogen gas supply
-
Standard glassware, dried in an oven overnight
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add 2-(Pentafluorosulfur)aniline.
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir until the aniline is fully dissolved.
-
Catalyst & Base Addition: Add DMAP, followed by Hunig's Base via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps control the initial exotherm upon addition of the acyl chloride.
-
Reagent Addition: Add benzoyl chloride dropwise via syringe over 5-10 minutes. A slight precipitate (Hunig's base hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl solution and transfer to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often >95% pure. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization: Optimized Acylation Workflow
Caption: Key steps in the optimized acylation workflow.
References
-
Beier, P., Pastýříková, T., & Klepetářová, B. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906–8911. [Link]
-
Vida, N., Pastýříková, T., Klepetářová, B., & Beier, P. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from Rowan Scientific. [Link]
-
Lim, N. C., & Berjanskii, M. V. (2011). An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. Journal of Chromatography B, 879(17-18), 1344–1350. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal. [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from Online Chemistry Notes. [Link]
-
Pesyan, N., Khalafy, J., & Malekpoor, Z. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-(Pentafluorosulfur)aniline Reactions
Welcome to the technical support center for reactions involving 2-(Pentafluorosulfur)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. The unique electronic properties of the ortho-pentafluorosulfanyl (SF5) group present distinct challenges and opportunities in catalyst selection and reaction optimization. This document provides in-depth, evidence-based guidance to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding catalyst and reagent selection for reactions with 2-(pentafluorosulfur)aniline.
Q1: What are the primary catalytic systems for C-N cross-coupling with 2-(Pentafluorosulfur)aniline, and how do I choose between them?
The most robust and widely applied method for forming C-N bonds with aryl halides is the Palladium-catalyzed Buchwald-Hartwig amination.[1] The choice of catalyst system is critical due to the properties of the SF5 group.
-
Palladium Catalysis: This is the premier choice for C-N coupling. The strong electron-withdrawing nature of the ortho-SF5 group makes the aniline nitrogen less nucleophilic. This necessitates a highly active catalyst system capable of facilitating both the oxidative addition and the C-N reductive elimination steps of the catalytic cycle.[1][2]
-
Copper Catalysis: While historically significant (Ullmann reaction), copper catalysis for C-N coupling often requires harsh conditions.[3] However, modern copper-catalyzed systems are emerging for specific applications like photoinduced alkylations or multicomponent reactions, which could be viable for certain transformations but are less general than Pd-catalyzed amination for aryl halides.[4][5]
Recommendation: For C-N bond formation between 2-(SF5)aniline and aryl/heteroaryl halides, begin with a Palladium-based system.
Q2: How does the ortho-SF5 group specifically influence the choice of palladium catalyst components?
The SF5 group is one of the most electron-withdrawing and sterically demanding groups in medicinal chemistry.[6] This has two major consequences for the aniline substrate:
-
Reduced Nucleophilicity: The aniline's lone pair is less available for reaction.
-
Steric Hindrance: The bulky SF5 group near the reaction center can impede catalyst binding.
To overcome these challenges, the catalyst system must be carefully selected:
-
Ligands: Highly electron-rich and sterically bulky monophosphine ligands are required. These ligands stabilize the Pd(0) resting state, promote the difficult oxidative addition step with the coupling partner, and accelerate the final C-N bond-forming reductive elimination, which is often the rate-limiting step.[7] Ligands like SPhos and BrettPhos have shown marked improvement in yields for related challenging couplings.[8][9]
-
Bases: A strong, non-nucleophilic base is essential to deprotonate the aniline (or the intermediate Pd-amine complex) to form the more reactive amide. Strong bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are generally required over weaker carbonate bases.[7][10]
Q3: Which generation of Buchwald-Hartwig catalysts and precatalysts is most effective?
The evolution of Buchwald-Hartwig catalysis has led to progressively more active and stable systems.
-
First-Generation: Catalysts using simple trialkylphosphines like P(o-tol)3 are generally insufficient for challenging substrates like 2-(SF5)aniline due to lower activity.[1]
-
Second-Generation: Bidentate phosphine ligands like BINAP and DPPF offered improvements and expanded the scope to primary amines.[1][11]
-
Third & Fourth Generation (Biarylphosphines): This class of ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding precatalysts (G3/G4) are the state-of-the-art. The precatalysts are air-stable, well-defined Pd(II) complexes that efficiently generate the active Pd(0) species in solution, leading to more reproducible results and allowing for lower catalyst loadings. For a substrate as demanding as 2-(SF5)aniline, starting with a G3 or G4 precatalyst paired with a ligand like SPhos or BrettPhos is highly recommended.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues in a "Problem -> Cause -> Solution" format.
Problem 1: No Reaction or Very Low Conversion
-
Potential Cause 1a: Catalyst Inactivity. The active Pd(0) species is sensitive to oxygen. Improper degassing or inert atmosphere technique can lead to catalyst death.
-
Solution: Ensure all solvents are rigorously degassed and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use an air-stable precatalyst (e.g., SPhos G3) to ensure reliable generation of the active Pd(0) catalyst in situ.
-
-
Potential Cause 1b: Inappropriate Ligand. The chosen ligand may not be electron-rich enough to promote the key steps of the catalytic cycle with the deactivated aniline.
-
Solution: Switch to a more donating and sterically hindered biarylphosphine ligand. An excellent example is the documented improvement from P(o-tol)3 to SPhos in a Negishi coupling involving a bromo-phenyl-SF5 substrate, which increased yields from 8% to over 35%.[8] This principle is directly applicable to C-N couplings.
-
-
Potential Cause 1c: Insufficient Base Strength. Weaker bases like K2CO3 or Cs2CO3 may not be strong enough to facilitate the deprotonation step in the catalytic cycle, especially with the electron-deficient 2-(SF5)aniline.
-
Potential Cause 1d: Low Reaction Temperature. The activation energy for one or more steps in the catalytic cycle may not be met at room temperature.
Problem 2: Significant Formation of Hydrodehalogenation Side Product
-
Potential Cause 2a: Competing Beta-Hydride Elimination. This side reaction can occur from the Pd-amido intermediate, leading to the reduction of the aryl halide starting material and consumption of the catalyst in an unproductive pathway.[1]
-
Solution: Employ bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos). The steric bulk of these ligands favors the desired C-N reductive elimination pathway over beta-hydride elimination, increasing product selectivity.[9] Fine-tuning the base and temperature may also be necessary.
-
Problem 3: Reaction Stalls After Partial Conversion
-
Potential Cause 3a: Catalyst Decomposition. At elevated temperatures, the catalyst may degrade over the course of the reaction, especially if impurities are present in the reagents or solvent.
-
Solution: Use a highly stable precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for greater stability and longevity. Ensure high purity of all reagents and solvents.
-
-
Potential Cause 3b: Product Inhibition. The newly formed arylamine product, which can also act as a ligand, may coordinate to the palladium center and inhibit catalytic turnover.[13]
-
Solution: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may overcome the inhibition. Alternatively, switching to a different class of ligand may alter the binding affinities and mitigate the problem.
-
Problem 4: Low Isolated Yield Despite Good Crude Conversion (by TLC/LCMS)
-
Potential Cause 4a: Product Instability During Workup. The product may be sensitive to the acidic or basic aqueous solutions used during the extraction process.[14]
-
Solution: Test the stability of your product by taking a small aliquot of the crude reaction mixture and exposing it to the planned workup conditions (e.g., 1M HCl, sat. NaHCO3). If degradation is observed on TLC, modify the workup to use milder conditions, such as washing with brine only.
-
-
Potential Cause 4b: Product Loss During Isolation. The product may have unexpected physical properties.
-
Solution: Check the aqueous layer after extraction to ensure the product is not water-soluble.[14] If the product is volatile, avoid excessive concentration under high vacuum. If using column chromatography, ensure the product is not irreversibly adsorbing to the silica gel; pre-treating the silica with a small amount of triethylamine in the eluent can help for basic compounds.
-
Part 3: Data & Experimental Protocols
Table 1: Recommended Catalyst Systems for C-N Coupling with SF5-Anilines
| Coupling Partner | Catalyst/Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Outcome | Reference(s) |
| Aryl Bromide | Pd(OAc)2 (10%) | X-Phos (10%) | KOt-Bu (1.2) | Toluene | 100 (MW) | Good to excellent yields | [10] |
| Aryl Bromide | Pd2(dba)3 (0.25%) | YPhos (L1) (0.5%) | KOt-Bu (1.5) | Toluene | RT | High activity reported for aryl chlorides, adaptable | [11] |
| Aryl Chloride | Buchwald G3 Precatalyst (1-2%) | SPhos (1.5-3%) | NaOt-Bu (1.5) | Dioxane | 100-110 | Standard for challenging couplings | |
| Aryl Triflate | Pd(OAc)2 (2%) | BINAP (3%) | Cs2CO3 (1.4) | Toluene | 100 | Established second-gen system | [12] |
Detailed Protocol: Model Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of 2-(pentafluorosulfur)aniline with a generic aryl bromide.
Materials:
-
2-(Pentafluorosulfur)aniline (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration relative to aryl bromide)
-
Oven-dried glassware, magnetic stir bar, condenser, and inert atmosphere setup (e.g., Schlenk line with Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of Argon.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), 2-(pentafluorosulfur)aniline (1.2 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.5 equiv). Note: Solid reagents should be handled quickly to minimize air exposure, though the G3 precatalyst is air-stable.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive flow of argon. The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench carefully by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
Part 4: Visualization of Workflows
Diagram 1: Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate catalyst system for a C-N coupling reaction involving 2-(SF5)aniline.
Caption: Decision tree for initial catalyst system selection.
Diagram 2: Troubleshooting Flowchart
This flowchart guides the user through a logical sequence of steps when a reaction fails.
Caption: Step-by-step troubleshooting for failed reactions.
References
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PMC. [Link]
-
Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction. NIH. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC - NIH. [Link]
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How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC - NIH. [Link]
-
Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanistic Interrogation. ACS Publications. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]
-
Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journals. [Link]
-
C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]
-
Effective monoallylation of anilines catalyzed by supported KF. PubMed. [Link]
-
Development of the Copper-Catalyzed Olefin Aziridination Reaction. Semantic Scholar. [Link]
-
2-(Pentafluorosulfur)aniline. J&W Pharmlab. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). [Link]
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Validation & Comparative
The Ascending Power of the Pentafluorosulfanyl Group: A Comparative Guide to 2-(Pentafluorosulfur)aniline and 2-Trifluoromethylaniline in Drug Design
For the forward-thinking researcher in drug discovery, the quest for superior molecular scaffolds is relentless. The strategic incorporation of fluorine has long been a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group serving as a reliable tool to enhance metabolic stability and modulate physicochemical properties. However, the pentafluorosulfanyl (SF₅) group is rapidly emerging from relative obscurity to be hailed as a "super-trifluoromethyl" group, offering a unique and often superior profile for optimizing drug candidates.[1]
This guide provides an in-depth, objective comparison of 2-(pentafluorosulfur)aniline and 2-trifluoromethylaniline, two bioisosteric building blocks that can profoundly influence the performance of a drug candidate. We will delve into their comparative physicochemical properties, metabolic stability, and impact on biological activity, supported by experimental data and validated protocols to empower researchers to make informed decisions in their drug design campaigns.
At a Glance: Key Physicochemical Properties
The seemingly subtle substitution of a CF₃ group with an SF₅ group imparts significant changes to the molecule's fundamental properties. These differences in lipophilicity, electronics, and basicity have far-reaching implications for a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its interaction with biological targets.
| Property | 2-(Trifluoromethyl)aniline | 2-(Pentafluorosulfur)aniline | Causality and Implication in Drug Design |
| Molecular Weight | 161.12 g/mol [2] | 219.17 g/mol [3] | The higher molecular weight of the SF₅-aniline should be considered in the context of maintaining drug-like properties, such as "Lipinski's Rule of 5". |
| Lipophilicity (LogP) | 2.4 (XLogP3-AA)[2] | ~5.5 (Calculated for a general pentafluorosulfanyl aniline)[4] | The significantly higher lipophilicity of the SF₅ group can enhance membrane permeability and oral bioavailability, but may also increase non-specific binding and reduce aqueous solubility.[5] |
| pKa of Conjugate Acid | ~1.1 (Calculated from pKb of 12.9)[6] | Estimated to be < 1.1 | The SF₅ group is a more potent electron-withdrawing group than CF₃, leading to a decrease in the basicity of the aniline nitrogen. This can reduce off-target interactions with acidic organelles and modulate binding to the target protein.[7][8] |
| Steric Bulk | Smaller | Larger | The greater steric hindrance of the SF₅ group can be leveraged to probe the steric tolerance of a binding pocket and can also shield the molecule from metabolic enzymes, enhancing stability.[9] |
Delving Deeper: The Scientific Rationale
Lipophilicity: A Double-Edged Sword
The dramatic increase in lipophilicity observed with the SF₅ group is one of its most defining features.[7][10] This property can be highly advantageous for drugs targeting the central nervous system, where crossing the blood-brain barrier is essential. A higher LogP value generally correlates with better membrane permeability. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, which can negatively impact bioavailability and lead to a longer, less predictable half-life.[5] The choice between a CF₃ and an SF₅ substituent must therefore be carefully balanced against the desired pharmacokinetic profile of the drug candidate.
Electronic Effects and pKa: Fine-Tuning Target Interactions
The strong electron-withdrawing nature of both the CF₃ and SF₅ groups significantly reduces the basicity of the aniline nitrogen compared to aniline itself (pKa of conjugate acid ≈ 4.6). The SF₅ group, being more electronegative, exerts a stronger inductive effect, further decreasing the pKa of the anilinium ion.[7][11] This modulation of basicity is a critical tool in drug design. A lower pKa can prevent unwanted protonation in acidic cellular compartments like lysosomes, reducing the risk of lysosomotropism and associated toxicities. Furthermore, the electronic landscape of the molecule influences its ability to form hydrogen bonds and engage in other non-covalent interactions within the target's binding site.
Metabolic Stability: The "Super-Trifluoromethyl" Advantage
A key driver for the adoption of fluorinated groups in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. The sulfur-fluorine bonds in the SF₅ group are even more robust, rendering this moiety exceptionally inert to metabolic degradation.[1][11]
Experimental Protocols
To provide a practical framework for researchers, we outline a standard protocol for a foundational assay in drug discovery: the determination of metabolic stability using liver microsomes.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol allows for the determination of the intrinsic clearance of a compound, providing a quantitative measure of its metabolic stability.
1. Materials and Reagents:
- Test compounds (2-(pentafluorosulfur)aniline and 2-trifluoromethylaniline) and positive control (e.g., a rapidly metabolized compound like verapamil).
- Pooled human liver microsomes (HLM).
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Phosphate buffer (pH 7.4).
- Acetonitrile containing an internal standard for LC-MS/MS analysis.
- 96-well plates.
- Incubator shaker set to 37°C.
2. Experimental Workflow:
Caption: Workflow for assessing metabolic stability in vitro.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression line represents the elimination rate constant (k).
- Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
- Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (k / [microsomal protein]) * V, where [microsomal protein] is the protein concentration and V is the incubation volume.
Impact on Biological Activity: A Case-by-Case Evaluation
The bioisosteric replacement of a CF₃ group with an SF₅ group does not guarantee an improvement in biological activity. The outcome is highly dependent on the specific interactions within the target's binding pocket.
In some cases, the larger size and altered electronics of the SF₅ group can lead to a decrease in potency if the binding site is sterically constrained or if the electronic modulation is unfavorable for key interactions. For example, in a study of indole inhibitors of the AAA ATPase p97, the SF₅-analogue was found to be less active than the corresponding CF₃-analogue, suggesting that the larger size of the SF₅ group was not well-tolerated in the binding pocket of this particular target.[9][10][13]
Conversely, there are numerous examples where the introduction of an SF₅ group has led to enhanced biological activity. In the development of antibacterial agents, SF₅- and SCF₃-substituted tetrahydroquinolines showed potent activity against multidrug-resistant Gram-positive bacteria, while analogues lacking these groups were inactive.[14] This highlights that the unique properties of the SF₅ group can be leveraged to achieve desired pharmacological effects that are not attainable with a CF₃ group.
Synthesis and Availability
A practical consideration for medicinal chemists is the accessibility of starting materials. 2-Trifluoromethylaniline is a readily available commercial product. While 2-(pentafluorosulfur)aniline is also commercially available, its broader adoption has been historically slower due to more limited synthetic routes. However, recent advances in synthetic methodologies are making SF₅-containing building blocks increasingly accessible.[1] A common synthetic approach to SF₅-anilines involves the multi-step transformation of more readily available starting materials, often beginning with the introduction of the SF₅ group onto a suitable aromatic precursor.[15][16][17]
Caption: A generalized synthetic pathway to SF₅-anilines.
Conclusion: A Powerful Tool for Nuanced Optimization
The pentafluorosulfanyl group is not merely a "super-trifluoromethyl" group but a distinct and powerful tool in the medicinal chemist's arsenal. Its pronounced lipophilicity, exceptional metabolic stability, and unique electronic and steric profile offer opportunities to overcome challenges encountered with more traditional substituents like the trifluoromethyl group.
The choice between 2-(pentafluorosulfur)aniline and 2-trifluoromethylaniline is not a simple substitution but a strategic decision that should be guided by a thorough understanding of the target, the desired pharmacokinetic profile, and the structure-activity relationships of the compound series. While the CF₃ group remains a workhorse in drug discovery, the ascending power of the SF₅ group presents exciting new avenues for the design of next-generation therapeutics. Empirical testing, as outlined in the provided protocols, is paramount to unlocking the full potential of these remarkable fluorinated building blocks.
References
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- Haufe, G., & Wölker, D. (2013). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. Journal of Fluorine Chemistry, 155, 102-109.
- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar
- Beier, P., & Pastyříková, T. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8799-8806.
- 2-(Trifluoromethyl)aniline(88-17-5). (n.d.). ChemicalBook.
- Wipf, P., et al. (2015). Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225-1230.
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- A Radical Access to CF3- and SF5-Containing Dihydrobenzofurans and Indolines. (n.d.).
- Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. (n.d.).
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- High-Purity 2-Methyl-3-(trifluoromethyl)
- Measured log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. (n.d.).
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A Senior Application Scientist's Guide to Validating the Structure of 2-(Pentafluorosulfur)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfur (SF5) group is rapidly emerging as a valuable substituent in medicinal chemistry, lauded for its unique combination of high electronegativity, metabolic stability, and significant steric bulk.[1][2][3] Often considered a "super-trifluoromethyl" group, its incorporation into aromatic systems like aniline presents significant opportunities for modulating physicochemical properties in drug discovery.[4][5] However, the very electronic and steric properties that make the SF5 group attractive also introduce distinct challenges in routine structural validation.
This guide provides a comparative analysis of the essential analytical techniques required for the unambiguous structural elucidation of 2-(Pentafluorosulfur)aniline derivatives. We will move beyond mere procedural descriptions to explain the causal factors behind methodological choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Understanding the SF5 Moiety
The SF5 group's octahedral geometry and its potent electron-withdrawing nature profoundly influence the entire molecule.[2][5] This is not a simple substituent; its presence alters the electronic environment of the aniline ring and introduces complex spin-spin coupling phenomena that can complicate spectral interpretation. Therefore, a multi-technique approach is not just recommended, but essential for definitive validation.
Comparative Analysis of Core Validation Techniques
A hierarchical and integrated approach, leveraging the strengths of multiple analytical methods, is the most trustworthy strategy. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supplemented by computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR is indispensable for determining the precise connectivity of atoms. For SF5-containing compounds, a suite of experiments is necessary.[6]
Why it's critical: ¹⁹F NMR provides the most direct and unambiguous evidence for the presence and integrity of the SF5 group. The five fluorine atoms exist in two distinct chemical environments: one axial fluorine (Fa) and four equatorial fluorines (Fe). This arrangement gives rise to a highly characteristic A¹B⁴ spin system.
What to expect:
-
A Quintet (or Pentet): The single axial fluorine is split by the four equatorial fluorines, appearing as a quintet.
-
A Doublet: The four chemically equivalent equatorial fluorines are split by the single axial fluorine, appearing as a doublet.[7][8]
-
Coupling Constants (J-values): The coupling constant between the axial and equatorial fluorines (J Fₐ- Fₑ) is typically large, around 150 Hz.[7][8]
The chemical shifts of these signals are sensitive to the substitution pattern on the aromatic ring, making ¹⁹F NMR a powerful diagnostic tool.[7]
Table 1: Representative ¹⁹F NMR Data for Aromatic SF5 Compounds
| Compound | Axial Shift (δ, ppm) | Equatorial Shift (δ, ppm) | J Fₐ- Fₑ (Hz) |
| 4-SF5-Aniline | ~85.0 | ~63.5 | ~150 |
| 2-SF5-Aniline Derivative | Varies with substitution | Varies with substitution | ~145-155 |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
While ¹⁹F NMR confirms the SF5 group, ¹H and ¹³C NMR are used to elucidate the structure of the aniline backbone and the relative positions of all substituents.
Causality behind the challenges:
-
¹H NMR Complexity: The protons on the aromatic ring, particularly the proton ortho to the SF5 group, will often show complex splitting patterns due to through-space coupling with the equatorial fluorine atoms. This can make direct interpretation difficult.
-
¹³C NMR Signal Attenuation: The carbon atom directly attached to the SF5 group often exhibits a significantly broadened or attenuated signal due to coupling with the five fluorine nuclei.
Self-Validating Protocol: To overcome these challenges, 2D NMR experiments are not optional; they are a required component of the validation system.
-
COSY (Correlation Spectroscopy): To establish proton-proton (H-H) connectivity within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively placing substituents relative to the SF5 group and the amine.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Prepare a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of fluorine-containing impurities.[9]
-
¹⁹F NMR Acquisition:
-
¹H and ¹³C Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Subsequently, run 2D COSY, HSQC, and HMBC experiments using standard instrument parameters.
-
-
Data Analysis:
-
Confirm the A¹B⁴ pattern in the ¹⁹F spectrum.
-
Integrate all signals in the ¹H spectrum.
-
Use the 2D NMR data to build the molecular scaffold piece by piece, confirming every H-C and long-range H-C correlation.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the crucial confirmation of the compound's molecular weight and, with high-resolution instruments, its elemental formula.
Choosing the Right Ionization Technique: The choice of ionization method is critical for preventing fragmentation of the SF5 group.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique and is generally the preferred method. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear determination of the molecular weight.[4]
-
Electron Ionization (EI): This is a "hard" ionization technique that often causes significant fragmentation. While the fragmentation pattern can sometimes be diagnostic, it can also lead to the absence of a clear molecular ion peak, complicating analysis.[4]
High-Resolution Mass Spectrometry (HRMS): Why it's essential: HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula.[10][11] This is a self-validating step that confirms the presence of sulfur and the correct number of fluorine, carbon, nitrogen, and hydrogen atoms, leaving no ambiguity.
X-ray Crystallography: The Unambiguous Gold Standard
When NMR and MS data are ambiguous, or when absolute stereochemistry needs to be determined, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[12][13]
Why it's authoritative: It generates a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom and the exact bond lengths and angles.[1][13] For SF5-containing aromatic compounds, crystallography confirms the approximately octahedral coordination environment of the sulfur atom.[1][13]
Challenges and Considerations:
-
Crystal Growth: The primary challenge is often not the data analysis but obtaining a single, high-quality crystal suitable for diffraction. SF5-containing compounds can sometimes be difficult to crystallize.
-
When to Use: While powerful, crystallography is not a high-throughput technique. It should be reserved for final confirmation of novel scaffolds, for resolving intractable NMR assignment problems, or for publication in high-impact journals where absolute certainty is required.
Computational Chemistry: A Powerful Predictive and Corroborative Tool
Quantum chemical methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters.[14][15]
How it enhances trustworthiness:
-
Predicting Spectra: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of a proposed structure.[14][16][17]
-
Resolving Ambiguity: By comparing the experimentally obtained spectra with the predicted spectra for all possible isomers, one can often find a definitive match, thus validating the proposed structure. This is particularly useful for confirming the substitution pattern on the aniline ring.
A typical workflow involves geometry optimization followed by NMR shielding tensor calculations.[14]
Integrated Validation Workflow
For maximum scientific integrity, these techniques should be applied in a logical sequence. The following workflow represents a robust, self-validating system for the structural characterization of 2-(Pentafluorosulfur)aniline derivatives.
Caption: Integrated workflow for validating 2-(Pentafluorosulfur)aniline derivatives.
Conclusion
Validating the structure of 2-(Pentafluorosulfur)aniline derivatives requires a meticulous and integrated analytical approach. Relying on a single technique is insufficient. The definitive signature of the SF5 group in ¹⁹F NMR, combined with the molecular formula from HRMS and the detailed connectivity from a full suite of 2D NMR experiments, forms the foundation of a trustworthy validation. For novel or ambiguous structures, this foundation must be corroborated by either computational prediction or the absolute proof provided by X-ray crystallography. By following this multi-faceted, self-validating workflow, researchers can ensure the scientific integrity of their findings and confidently advance their drug development programs.
References
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CORE. (n.d.). X-ray crystallographic studies of sulfur/selenium heteroatom compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Single crystal X-ray structures of compounds 1–9. Retrieved from [Link]
-
ResearchGate. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]
-
Clemson University TigerPrints. (n.d.). The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Retrieved from [Link]
-
Colorado School of Mines. (n.d.). Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. Retrieved from [Link]
-
ACS Publications. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Retrieved from [Link]
-
PubMed. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Retrieved from [Link]
-
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The Ascendancy of the Pentafluorosulfanyl Group: A Head-to-Head Comparison with the Trifluoromethyl Moiety in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, a stalwart in this field, has long been employed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. However, a more recent contender, the pentafluorosulfanyl (SF5) group, is rapidly emerging as a compelling bioisosteric replacement, offering a unique constellation of properties that can unlock new potential in drug candidates.[1][2] This guide provides a comprehensive, data-driven comparison of the SF5 and CF3 groups, delving into their physicochemical characteristics, synthetic accessibility, and real-world impact on pharmacological profiles, empowering researchers to make informed decisions in their molecular design endeavors.
The Rationale for Bioisosteric Replacement: A Strategic Overview
Bioisosterism, the principle of substituting one functional group for another with similar physical or chemical properties to create a new compound with altered biological activity, is a fundamental strategy in drug discovery. The choice between the CF3 and SF5 groups is a nuanced one, driven by the specific therapeutic objectives and the subtle interplay of steric, electronic, and pharmacokinetic factors.
Caption: A conceptual workflow illustrating the bioisosteric replacement of a trifluoromethyl (CF3) group with a pentafluorosulfanyl (SF5) group to modulate the properties of a lead compound.
Physicochemical Properties: A Tale of Two Fluorinated Titans
The decision to employ a CF3 or SF5 group is fundamentally rooted in their distinct physicochemical profiles. While both are strongly electron-withdrawing, the SF5 group often exhibits more pronounced effects, earning it the moniker of a "super-trifluoromethyl group".[2]
| Property | Trifluoromethyl (-CF3) | Pentafluorosulfanyl (-SF5) | Key Implications in Drug Design |
| Hansch Lipophilicity Parameter (π) | 0.88[1] | 1.23[1] | The higher lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability, but may also increase non-specific binding and metabolic clearance if not carefully balanced. |
| Hammett Constant (σp) | 0.53[1] | 0.68[1] | The stronger electron-withdrawing nature of the SF5 group can significantly impact the pKa of nearby acidic or basic centers, influencing drug ionization state and target interactions. It also contributes to increased metabolic stability. |
| Steric Hindrance (Van der Waals Volume, ų) | ~42.6 | ~55.4[3] | The larger size of the SF5 group can provide a better fit in certain binding pockets, leading to enhanced potency and selectivity. However, it can also introduce steric clashes. The SF5 group's size is often compared to a tert-butyl group.[4] |
| Electronegativity (Pauling Scale) | 3.36[2] | 3.65[2] | The higher electronegativity of the SF5 group contributes to its strong electron-withdrawing character and the stability of the S-F bonds. |
| Geometry | Tetrahedral | Octahedral | The distinct octahedral geometry of the SF5 group can lead to more specific and directional interactions with biological targets compared to the tetrahedral CF3 group.[4] |
Synthetic Accessibility: Navigating the Path to Fluorination
A critical consideration for any medicinal chemist is the practical feasibility of introducing a desired functional group. While the synthesis of CF3-containing compounds is now relatively routine, the introduction of the SF5 group has historically been more challenging, though recent advances are expanding its accessibility.[1][5]
Trifluoromethylation of Arenes: A Well-Established Toolkit
A plethora of methods exist for the introduction of the CF3 group onto aromatic rings, often leveraging transition-metal catalysis.[6][7] Photoredox catalysis has emerged as a particularly mild and efficient approach, allowing for the trifluoromethylation of a wide range of arenes and heterocycles.[6]
Caption: A simplified workflow for the photoredox-catalyzed trifluoromethylation of arenes, a common and versatile synthetic method.
Pentafluorosulfanylation of Arenes: An Evolving Frontier
The synthesis of SF5-arenes has traditionally relied on harsher methods, such as the oxidative fluorination of diaryl disulfides or aryl thiols.[8] However, the development of new reagents and methodologies, including the use of SF5Cl and photoredox catalysis with SF6, is making this transformation more accessible.[9]
Experimental Protocol: Radical Addition of SF5Cl to an Alkyne (Illustrative)
This protocol outlines a general procedure for the synthesis of a vinyl-SF5 compound, a versatile intermediate for further elaboration.
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the alkyne substrate (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon).
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 mmol).
-
SF5Cl Introduction: Carefully bubble SF5Cl gas through the solution at a controlled rate at 0 °C for 30 minutes. Caution: SF5Cl is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired vinyl-SF5 compound.
Case Studies: The Impact of the CF3 to SF5 Switch in Action
The true measure of a bioisosteric replacement's utility lies in its tangible effects on a molecule's biological profile. Several comparative studies have illuminated the advantages and disadvantages of substituting a CF3 group with an SF5 group.
Case Study 1: p97 Inhibitors for Cancer Therapy
In a study on indole-based inhibitors of the AAA ATPase p97, a target in cancer therapy, the replacement of a C-5 trifluoromethyl group with a pentafluorosulfanyl group was investigated.[5]
| Compound | C-5 Substituent | IC50 (µM) in ADPGlo Assay |
| 12 | -CF3 | 4.7 ± 2.0 |
| 13 | -SF5 | > 20 |
Surprisingly, in this specific chemotype, the SF5-analog was significantly less potent than its CF3 counterpart.[5] This highlights a crucial principle in drug design: the effects of bioisosteric replacement are highly context-dependent and cannot always be predicted by simple physicochemical parameters alone. The larger steric bulk of the SF5 group may have introduced an unfavorable interaction within the p97 binding site.[5]
Case Study 2: Mefloquine Analogs for Malaria Treatment
Mefloquine is an antimalarial drug that contains two trifluoromethyl groups. A study explored the replacement of one of these CF3 groups with an SF5 group.[2]
| Compound | Key Substituent | In Vivo Activity (Mouse Model) | Half-life |
| Mefloquine | -CF3 | Active | Shorter |
| 8-SF5 Mefloquine Analog | -SF5 | Higher Activity | Longer |
In this instance, the SF5-mefloquine analog demonstrated superior in vivo activity and a longer half-life compared to the parent drug.[2] This suggests that the increased lipophilicity and metabolic stability conferred by the SF5 group led to an improved pharmacokinetic and pharmacodynamic profile.
Case Study 3: Teriflunomide Derivatives for Autoimmune Diseases
Teriflunomide, a drug used to treat multiple sclerosis, features a trifluoromethyl group. A comparative study of teriflunomide and its SF5 analog revealed interesting findings.[10][11]
| Compound | Key Substituent | T Cell Proliferation Inhibition |
| Teriflunomide | -CF3 | Active |
| SF5-Teriflunomide | -SF5 | Improved Activity |
The SF5-substituted teriflunomide showed an enhanced ability to inhibit T cell proliferation, indicating potentially better anti-inflammatory activity.[10][11] This outcome underscores the potential of the SF5 group to positively modulate the biological activity of a drug candidate.
Conclusion: A New Tool in the Medicinal Chemist's Armory
The pentafluorosulfanyl group is more than just a "super-trifluoromethyl" bioisostere; it is a distinct functional group with a unique set of properties that can be strategically leveraged to address specific challenges in drug discovery. While the trifluoromethyl group remains an indispensable tool, the SF5 group offers a powerful alternative for fine-tuning lipophilicity, enhancing metabolic stability, and exploring novel interactions with biological targets. The growing accessibility of SF5-containing building blocks and the development of more efficient synthetic methods will undoubtedly fuel its increased adoption in medicinal chemistry programs. As with any bioisosteric replacement, a thorough understanding of the target, coupled with empirical testing, is paramount to successfully harnessing the potential of this remarkable functional group.
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Biological activity of 2-(Pentafluorosulfur)aniline analogs compared to flufenamic acid
A Comparative Guide to the Biological Activity of 2-(Pentafluorosulfur)aniline Analogs and Flufenamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Pentafluorosulfanyl Substitution
Flufenamic acid, a member of the fenamate class of NSAIDs, has been in clinical use for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[1][2] Beyond COX inhibition, flufenamic acid is also known to modulate various ion channels, contributing to its pharmacological profile.[2][3][4]
The chemical structure of flufenamic acid, featuring a trifluoromethyl (CF₃) group, has spurred interest in the exploration of other fluorine-containing bioisosteres.[1] The pentafluorosulfanyl (SF₅) group, often dubbed a "super-trifluoromethyl group," has emerged as a promising substituent in medicinal chemistry.[5] The SF₅ group is highly electronegative, chemically and thermally stable, and significantly more lipophilic than the CF₃ group.[5][6] These properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced metabolic stability, improved membrane permeability, and altered target-binding affinity.[5]
This guide focuses on 2-(Pentafluorosulfur)aniline analogs of flufenamic acid, exploring how the replacement of the CF₃ group with an SF₅ group impacts their biological activity. We will delve into a comparative analysis of their efficacy as COX inhibitors, their potential as anti-cancer agents through the inhibition of aldo-keto reductase 1C3 (AKR1C3), and their activity as ion channel modulators.
Comparative Biological Activity: A Data-Driven Analysis
A key study synthesized and evaluated a series of pentafluorosulfanyl-containing analogs of flufenamic acid, providing a direct comparison of their biological activities against the parent compound.[7][8] The structures of flufenamic acid and its SF₅ analogs are presented below.
Table 1: Structures of Flufenamic Acid and its 2-(Pentafluorosulfur)aniline Analogs
| Compound | Structure |
| Flufenamic Acid (1a) | 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid |
| Analog 2a | 2-{[3-(Pentafluorosulfanyl)phenyl]amino}benzoic acid |
| Analog 2b | 3-{[3-(Pentafluorosulfanyl)phenyl]amino}benzoic acid |
| Analog 2c | 3-{[4-(Pentafluorosulfanyl)phenyl]amino}benzoic acid |
| Analog 2d | 2-{[4-(Pentafluorosulfanyl)phenyl]amino}benzoic acid |
Cyclooxygenase (COX) Inhibition
The anti-inflammatory activity of fenamates is primarily attributed to their inhibition of COX-1 and COX-2. The inhibitory potencies of the SF₅ analogs were compared to flufenamic acid.
Table 2: Comparative COX-1 and COX-2 Inhibition (IC₅₀, µM)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| Flufenamic Acid (1a) | 1.8 | 12 |
| Analog 2a | 1.8 | 12 |
| Analog 2d | 22 | >100 |
| Analogs 2b & 2c | >100 | >100 |
Data sourced from a study on pentafluorosulfanyl-containing flufenamic acid analogs.[7]
The data reveals that the direct analog of flufenamic acid, compound 2a , where the 3-CF₃ group is replaced by a 3-SF₅ group, retains identical inhibitory activity against both COX-1 and COX-2.[7] However, altering the position of the SF₅ group to the 4-position of the aniline ring (2d ) significantly diminishes COX inhibitory activity.[7] Analogs with the benzoic acid carboxyl group at the meta-position (2b and 2c ) showed little to no inhibition of either COX isoform at concentrations up to 100 µM.[7] This suggests that the ortho-aminobenzoic acid scaffold and the meta-position of the electron-withdrawing group on the aniline ring are crucial for COX inhibition in this series.
Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
AKR1C3 is a key enzyme in the biosynthesis of potent androgens and is overexpressed in castration-resistant prostate cancer (CRPC).[9] Flufenamic acid is a known, albeit non-selective, inhibitor of AKR1C3.[9] The SF₅ analogs were evaluated for their potential as more potent and selective AKR1C3 inhibitors.
Table 3: Comparative AKR1C3, AKR1C1, and AKR1C2 Inhibition (IC₅₀, nM)
| Compound | AKR1C3 IC₅₀ (nM) | AKR1C1 IC₅₀ (nM) | AKR1C2 IC₅₀ (nM) | AKR1C3 Selectivity Ratio (vs. AKR1C1/2) |
| Flufenamic Acid (1a) | 230 | 1500 | 7000 | - |
| Analog 2a | 210 | 11000 | 33000 | - |
| Analog 2b | 80 | >15000 | 25000 | >187 |
| Analog 2c | 35 | >15000 | 20000 | >428 |
| Analog 2d | 36 | 150 | 150 | 4.2 |
Data sourced from a study on pentafluorosulfanyl-containing flufenamic acid analogs.[7]
The results are striking. While the direct SF₅ analog 2a showed comparable AKR1C3 inhibition to flufenamic acid, the meta-aminobenzoic acid analogs 2b and 2c exhibited significantly enhanced potency and remarkable selectivity for AKR1C3 over the closely related isoforms AKR1C1 and AKR1C2.[7] Specifically, analog 2c , with the SF₅ group at the 4-position of the aniline ring and a meta-carboxyl group on the other ring, was the most potent and selective inhibitor, with an IC₅₀ of 35 nM for AKR1C3 and a selectivity ratio of over 400.[7] This highlights a significant shift in the structure-activity relationship, where the meta-aminobenzoic acid scaffold is highly favorable for selective AKR1C3 inhibition. These findings position analogs 2b and 2c as promising leads for the development of therapeutics for CRPC.[7]
Ion Channel Modulation
Flufenamic acid is a known modulator of various ion channels.[4] The SF₅ analogs were tested for their activity on the rat bile acid-sensitive ion channel (rBASIC), a member of the degenerin/epithelial sodium channel family. All the SF₅-containing analogs demonstrated a stronger activation of rBASIC than flufenamic acid itself, with analog 2a being the most potent, inducing currents eight times larger than the parent compound at a concentration of 1 mM.[7] This suggests that the SF₅ substitution can enhance the modulatory effects on certain ion channels.
Experimental Methodologies
To ensure scientific integrity and reproducibility, this section details the typical experimental protocols for the biological assays discussed.
Synthesis of 2-(Pentafluorosulfur)aniline Analogs
The synthesis of the SF₅-containing flufenamic acid analogs is achieved through a two-step process.[7] The core of this synthesis is a palladium-catalyzed Buchwald-Hartwig amination reaction.[7][10][11]
Step 1: Buchwald-Hartwig Amination
This reaction couples a pentafluorosulfanyl-substituted aniline with a methyl bromobenzoate.[7]
-
Reactants: Pentafluorosulfanyl aniline, methyl bromobenzoate, palladium(II) acetate (catalyst), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[12]
-
Solvent: Anhydrous toluene.
-
Procedure: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., argon). The mixture is heated, often using conventional heating or microwave irradiation to reduce reaction times.[12]
-
Workup: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified, typically by column chromatography.
Step 2: Saponification
The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid.[7]
-
Reactant: The methyl ester from Step 1.
-
Reagent: Potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol.
-
Procedure: The reaction mixture is stirred at room temperature or heated to reflux until the ester is fully consumed.
-
Workup: The reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product, which is then collected by filtration, washed with water, and dried.
Caption: Workflow for the colorimetric COX inhibition assay.
AKR1C3 Inhibition Assay
This assay typically monitors the NADPH-dependent reduction of a substrate by AKR1C3.
-
Reagents: Prepare a reaction buffer, a solution of NADPH, recombinant human AKR1C3 enzyme, and a substrate (e.g., 9,10-phenanthrenequinone).
-
Assay Procedure: In a 96-well plate, combine the buffer, NADPH, AKR1C3 enzyme, and the test compound at various concentrations.
-
Incubation: Allow the components to incubate.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Measurement: Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm over time.
-
Data Analysis: Determine the reaction rates and calculate the percentage of inhibition for each compound concentration to derive the IC₅₀ value.
Mechanistic Insights and Future Directions
The substitution of a CF₃ group with an SF₅ group offers a powerful strategy for modulating the biological activity of drug candidates. In the case of flufenamic acid analogs, this substitution has led to the discovery of highly potent and selective inhibitors of AKR1C3, a critical target in castration-resistant prostate cancer. [7]The increased lipophilicity and unique steric and electronic properties of the SF₅ group likely contribute to the observed shift in target preference from COX enzymes to AKR1C3, particularly when combined with a change in the position of the carboxylic acid on the benzoic acid ring. [5][7] The enhanced activity of the SF₅ analogs as ion channel modulators also warrants further investigation. [7]This could open up new therapeutic avenues for these compounds beyond their anti-inflammatory and anti-cancer potential.
Future research should focus on a more comprehensive pharmacokinetic and in vivo evaluation of the most promising SF₅ analogs. Understanding their absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for their further development as clinical candidates. The enhanced metabolic stability often associated with the SF₅ group could translate into improved in vivo efficacy and a longer duration of action. [5]
Conclusion
The comparative analysis of 2-(Pentafluorosulfur)aniline analogs and flufenamic acid demonstrates the profound impact that a seemingly subtle chemical modification can have on biological activity. While the direct SF₅ analog of flufenamic acid retains its COX inhibitory profile, structural modifications to the scaffold have yielded a new class of potent and selective AKR1C3 inhibitors with significant therapeutic potential for castration-resistant prostate cancer. This work underscores the importance of exploring novel chemical space in drug discovery and highlights the pentafluorosulfanyl group as a valuable tool for medicinal chemists.
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The Emergence of the Pentafluorosulfur (SF₅) Moiety: A Comparative Guide to the Efficacy of 2-(Pentafluorosulfur)aniline-based Inhibitors
Introduction: The Strategic Advantage of the Pentafluorosulfur Group in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance therapeutic efficacy is relentless. Among the array of functional groups employed to fine-tune the properties of drug candidates, the pentafluorosulfanyl (SF₅) group has emerged as a compelling bioisostere for commonly used moieties such as the trifluoromethyl (CF₃) and tert-butyl groups.[1][2][3] The 2-(Pentafluorosulfur)aniline scaffold, in particular, has garnered significant attention. This guide provides a comprehensive comparison of the efficacy of 2-(Pentafluorosulfur)aniline-based inhibitors against various biological targets, supported by experimental data, detailed protocols, and an exploration of the underlying mechanistic principles.
The unique physicochemical properties of the SF₅ group—including its high electronegativity, metabolic stability, and significant lipophilicity—contribute to its ability to modulate the pharmacodynamic and pharmacokinetic profiles of parent molecules.[1][4][5] These attributes can lead to enhanced binding affinity, improved metabolic stability, and increased cell permeability, ultimately translating to greater in vivo efficacy.[1][6] This guide will delve into specific examples of 2-(Pentafluorosulfur)aniline-based inhibitors targeting diverse protein classes, offering a comparative analysis of their performance against established alternatives.
Comparative Efficacy Analysis: A Data-Driven Overview
The true measure of a novel chemical scaffold lies in its performance in rigorous biological assays. Here, we present a comparative analysis of the efficacy of several 2-(Pentafluorosulfur)aniline-based inhibitors against their non-SF₅ counterparts, targeting distinct classes of enzymes and receptors.
Targeting the Ubiquitin-Proteasome System: p97 ATPase Inhibitors
The AAA ATPase p97 is a critical regulator of protein homeostasis and a promising target in oncology. A structure-activity relationship (SAR) study of indole-based inhibitors of p97 provides a direct comparison of the efficacy of various substituents at the C-5 position of the indole ring.
| Inhibitor Scaffold | C-5 Substituent | Target | IC₅₀ (µM) | Reference |
| Phenyl Indole | -CF₃ | p97 ATPase | 4.7 ± 2.0 | [7] |
| Phenyl Indole | -SF₅ | p97 ATPase | >20 | [7] |
| Phenyl Indole | -NO₂ | p97 ATPase | 0.05 ± 0.04 | [7] |
| Phenyl Indole | -CH₃ | p97 ATPase | 0.03 ± 0.01 | [7] |
| Phenyl Indole | -OCH₃ | p97 ATPase | 1.8 ± 0.3 | [7] |
| Phenyl Indole | -OCF₃ | p97 ATPase | 3.8 ± 0.8 | [7] |
Table 1: Comparative IC₅₀ values of C-5 substituted phenyl indole inhibitors against p97 ATPase. The data highlights that for this particular scaffold and target, the SF₅ substitution resulted in a significant loss of potency compared to other functional groups.
This surprising result underscores the nuanced nature of drug design; while the SF₅ group possesses desirable properties in isolation, its impact on activity is highly context-dependent on the specific protein-ligand interactions. In this case, the larger steric bulk of the SF₅ group compared to the CF₃ or NO₂ groups may create unfavorable interactions within the p97 active site.
Modulating the Endocannabinoid System: Cannabinoid Receptor 1 (CB1) Antagonists
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes. A study on pyrazole-based CB1 receptor ligands provides a compelling comparison between SF₅, CF₃, and tert-butyl-substituted aniline analogs.
| Aniline Substituent | Target | Kᵢ (nM) | Reference |
| 4-SF₅-aniline | CB1 Receptor | 1.8 | [8] |
| 4-CF₃-aniline | CB1 Receptor | 2.5 | [8] |
| 4-tert-Butyl-aniline | CB1 Receptor | 3.2 | [8] |
| 3-SF₅-aniline | CB1 Receptor | 3.5 | [8] |
| 3-CF₃-aniline | CB1 Receptor | 5.0 | [8] |
| 3-tert-Butyl-aniline | CB1 Receptor | 7.1 | [8] |
Table 2: Comparative Kᵢ values of pyrazole-based inhibitors with different aniline substitutions for the CB1 receptor. In this series, the SF₅-substituted analogs consistently demonstrated slightly higher or equivalent binding affinity compared to their CF₃ and tert-butyl counterparts.
These findings suggest that for the CB1 receptor, the electronic and lipophilic properties of the SF₅ group contribute favorably to ligand binding, showcasing its potential as an effective bioisostere in this context.
Experimental Methodologies: Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step protocols for key assays used in the evaluation of the inhibitors discussed.
Protocol 1: p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the ATPase activity of p97 and its inhibition by test compounds.[9][10][11][12][13]
Materials:
-
Purified p97 enzyme
-
ATP
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 0.01% Triton X-100)
-
2-(Pentafluorosulfur)aniline-based inhibitors and control compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer).
-
Add 2.5 µL of p97 enzyme diluted in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Initiate Reaction:
-
Add 5 µL of ATP solution (prepared in Assay Buffer) to each well to initiate the ATPase reaction. The final ATP concentration should be at or near the Kₘ for p97.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 2-(Pentafluorosulfur)aniline-based inhibitors on cancer cell lines.[7][14][15][16]
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-(Pentafluorosulfur)aniline-based inhibitors and control compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC₅₀ values by fitting the data to a dose-response curve.
Mechanistic Insights: Visualizing the Pathways
To better understand the context in which these inhibitors function, the following diagrams illustrate the relevant biological pathways.
Caption: The Ubiquitin-Proteasome System and the role of p97.
Caption: The Hsp90 chaperone cycle and its inhibition.
Synthesis of 2-(Pentafluorosulfur)aniline-based Inhibitors
The successful application of 2-(Pentafluorosulfur)aniline-based inhibitors in drug discovery relies on efficient and scalable synthetic routes. The synthesis of 2-SF₅-indoles, a core scaffold for p97 inhibitors, provides a representative example.[2][6][7]
A two-step telescoped procedure starting from 2-ethynylaniline derivatives is an effective strategy. This involves the radical addition of pentafluorosulfanyl chloride (SF₅Cl) to the alkyne, followed by a base-mediated cyclization.[6]
Caption: General synthetic workflow for 2-SF₅-indoles.
Detailed Synthetic Protocol for a 2-SF₅-Indole Derivative: [6][7]
-
Radical Addition of SF₅Cl: To a solution of the N-protected 2-ethynylaniline derivative in a suitable solvent (e.g., CH₂Cl₂), add a radical initiator (e.g., triethylborane). Bubble SF₅Cl gas through the solution at room temperature. Monitor the reaction by TLC or NMR until the starting material is consumed.
-
Cyclization: After completion of the radical addition, the solvent is removed under reduced pressure. The crude intermediate is then dissolved in a suitable solvent (e.g., acetonitrile), and a base (e.g., K₃PO₄) is added. The mixture is heated (e.g., to 40°C) and stirred until the cyclization is complete.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-SF₅-indole.
Conclusion and Future Perspectives
The incorporation of the 2-(Pentafluorosulfur)aniline moiety represents a promising strategy in the design of novel inhibitors. As demonstrated, the SF₅ group can confer enhanced potency, as seen in the case of CB1 receptor antagonists. However, the example of p97 inhibitors highlights that its effects are not universally beneficial and are highly dependent on the specific target and binding pocket architecture.
Future research should focus on a broader exploration of 2-(Pentafluorosulfur)aniline-based inhibitors against a wider range of therapeutic targets, including proteases and kinases, with direct comparisons to their non-SF₅ analogs. Furthermore, in vivo efficacy studies in relevant disease models are crucial to validate the translational potential of these compounds. The continued development of efficient synthetic methodologies will also be critical to facilitate the exploration of this unique chemical space and unlock the full potential of the pentafluorosulfanyl group in drug discovery.
References
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Alcaide, B., Almendros, P., & Redondo, M. C. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 18–25. [Link]
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Wipf, P., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(12), 1225–1230. [Link]
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Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]
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Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1469-1479. [Link]
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ResearchGate. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. [Link]
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Wipf, P., et al. (2009). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 7(20), 4163–4165. [Link]
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Wipf, P., et al. (2010). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. ResearchGate. [Link]
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Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. [Link]
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The University of Aberdeen Research Portal. (2014). The Pentafluorosulfanyl Group in Cannabinoid Receptor Ligands: Synthesis and Comparison with Trifluoromethyl and tert-Butyl Analogues. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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Protocols.io. ADP Glo Protocol. [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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The Rising Star in Medicinal Chemistry: A Comparative Guide to the Structure-Activity Relationship of 2-(Pentafluorosulfur)aniline Derivatives
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability has led medicinal chemists to explore unique chemical spaces. Among the emerging functionalities, the pentafluorosulfur (SF5) group has garnered significant attention for its remarkable properties.[1][2] Often dubbed a "super-trifluoromethyl" group, the SF5 moiety is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[3] When incorporated into a versatile scaffold like aniline, specifically at the 2-position, it offers a unique platform for generating a new generation of drug candidates.
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(pentafluorosulfur)aniline derivatives. We will delve into the synthetic rationale, explore the impact of structural modifications on biological activity, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This document is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the SF5 group in their therapeutic design.
The Strategic Advantage of the 2-(Pentafluorosulfur)aniline Scaffold
The selection of the 2-(pentafluorosulfur)aniline core is a deliberate choice rooted in fundamental principles of medicinal chemistry. The SF5 group's strong electron-withdrawing nature can significantly modulate the pKa of the anilino nitrogen, influencing its interaction with biological targets.[4] Its steric bulk can enforce specific conformations, leading to enhanced selectivity. Furthermore, the exceptional stability of the S-F bonds confers metabolic resistance, a highly desirable trait in drug candidates.[1]
Positioning the SF5 group at the ortho-position to the amino group creates a distinct chemical environment. This arrangement can induce intramolecular hydrogen bonding and influence the overall geometry of the molecule, which can be pivotal for target engagement. The aniline scaffold itself is a well-established pharmacophore present in numerous approved drugs, offering a proven foundation for derivatization.
Navigating the Synthetic Landscape: Crafting 2-(Pentafluorosulfur)aniline Derivatives
The journey to understanding the SAR of these intriguing molecules begins with their synthesis. While the introduction of the SF5 group has historically been challenging, recent advancements have made SF5-containing building blocks more accessible.[2] A common strategy for creating a library of 2-(pentafluorosulfur)aniline derivatives involves starting with a commercially available SF5-aniline and employing standard cross-coupling and functional group interconversion reactions.
A representative synthetic approach to generate a diverse set of derivatives for SAR studies is outlined below. This workflow is designed to be modular, allowing for systematic variation of substituents on the aniline ring.
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The "Super-Trifluoromethyl" Group: A Head-to-Head Comparison of SF5 and CF3 Anilines in Biological Assays
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the trifluoromethyl (CF₃) group has long been a workhorse, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, a more recent contender, the pentafluorosulfanyl (SF₅) group, is rapidly gaining attention and has been dubbed the "super-trifluoromethyl" group.[1][2][3] This guide provides a detailed, head-to-head comparison of SF₅ and CF₃ anilines, offering experimental insights and practical protocols to inform their application in drug discovery programs.
At a Glance: Physicochemical Properties
The distinct electronic and steric profiles of the SF₅ and CF₃ groups give rise to significant differences in their physicochemical properties. The SF₅ group is more electron-withdrawing and more lipophilic than the CF₃ group, which can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
| Property | CF₃-Aniline (para) | SF₅-Aniline (para) | Rationale for Difference |
| Hansch Parameter (π) | ~0.88 | ~1.23 | The larger size and greater number of fluorine atoms in the SF₅ group contribute to its increased lipophilicity.[4] |
| Hammett Constant (σp) | ~0.53 | ~0.68 | The SF₅ group is a stronger electron-withdrawing group due to the electronegativity of fluorine and the sulfur atom's ability to expand its octet.[4] |
| Molecular Volume (ų) | ~34.6 | ~55.4 | The octahedral geometry and additional fluorine atoms of the SF₅ group result in a larger steric footprint compared to the tetrahedral CF₃ group.[4] |
| Aqueous pKa (Anilinium) | ~3.5 | Lower than CF₃-aniline | The stronger electron-withdrawing nature of the SF₅ group decreases the basicity of the aniline nitrogen to a greater extent. |
Performance in Key Biological Assays: A Comparative Analysis
The true test of these functional groups lies in their performance in biological systems. Here, we compare their typical behavior in two critical preclinical assays: metabolic stability and target binding.
Metabolic Stability
One of the primary reasons for incorporating fluorinated groups is to block sites of metabolism. Both CF₃ and SF₅ groups are exceptionally stable to metabolic degradation.[1][3] However, the larger steric bulk and stronger electron-withdrawing character of the SF₅ group can offer enhanced protection to adjacent positions on the aromatic ring.
| Assay | Typical Result for CF₃-Aniline Derivative | Typical Result for SF₅-Aniline Derivative | Interpretation |
| Microsomal Stability (t½) | Moderate to High | High to Very High | The SF₅ group can provide a superior steric shield against cytochrome P450 enzymes, often resulting in a longer metabolic half-life.[2] |
| Hepatocyte Stability (t½) | Moderate to High | High to Very High | Similar to microsomal assays, the SF₅ group's properties can lead to improved stability in a more complete cellular metabolic system. |
Target Binding Affinity
The impact of substituting a CF₃ group with an SF₅ group on target binding is highly context-dependent. The larger size of the SF₅ group may be beneficial or detrimental, depending on the topology of the target's binding pocket.
| Assay | Potential Outcome for CF₃ vs. SF₅ Analogs | Rationale |
| Kinase Inhibition (IC₅₀) | Variable | If the binding pocket is accommodating, the increased lipophilicity of the SF₅ group can lead to enhanced hydrophobic interactions and improved potency. Conversely, a sterically constrained pocket may not tolerate the bulkier SF₅ group, leading to a loss of affinity. |
| Receptor Binding (Ki) | Variable | Similar to kinase assays, the fit of the SF₅ group within the receptor's ligand-binding domain is critical. In some cases, the unique octahedral geometry of the SF₅ group can allow for novel, favorable interactions not possible with the CF₃ group.[4] |
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide detailed, standardized protocols for key in vitro assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Workflow for Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Steps:
-
Preparation :
-
Prepare a 10 mM stock solution of the test compound (SF₅- or CF₃-aniline) in DMSO.
-
On the day of the experiment, dilute the stock solution to an intermediate concentration in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Thaw pooled liver microsomes (from human or other species) on ice. Dilute the microsomes in the incubation buffer to a final protein concentration of 0.5 mg/mL.[5]
-
-
Incubation :
-
In a 96-well plate, add the diluted microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the diluted test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[5]
-
-
Sampling and Quenching :
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.[5]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.
-
-
Analysis :
-
Centrifuge the collection plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½).
-
In Vitro Kinase Inhibition Assay
This protocol describes a generic, luminescence-based assay to determine the potency of a compound against a target kinase.
Workflow for a Luminescence-Based Kinase Assay
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
Detailed Steps:
-
Preparation :
-
Prepare serial dilutions of the SF₅- and CF₃-aniline test compounds in the appropriate kinase buffer.
-
Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP in the kinase buffer.[6]
-
-
Kinase Reaction :
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.[6]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent such as ADP-Glo™ Reagent.[6]
-
Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, and then this ATP is used by a luciferase to generate a luminescent signal.[7]
-
Incubate for another 30 minutes.
-
-
Data Analysis :
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Mechanistic Rationale: Why the Difference?
The observed differences in biological activity can be traced back to the fundamental properties of the sulfur-fluorine versus carbon-fluorine bonds and the overall geometry of the substituents.
Electronic and Steric Influences
Caption: Influence of CF₃ and SF₅ groups on biological properties.
The SF₅ group's greater electron-withdrawing capacity can significantly lower the pKa of the aniline nitrogen, which can alter a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and potential for ionic interactions with a target protein. Furthermore, the octahedral geometry and larger size of the SF₅ group present a different steric profile to metabolizing enzymes and target proteins, which can be exploited to enhance selectivity and reduce off-target effects.[4]
Conclusion and Future Outlook
The choice between incorporating a CF₃ or an SF₅ group into a lead compound is a nuanced decision that requires careful consideration of the specific biological question at hand. While the CF₃ group remains an invaluable tool in the medicinal chemist's arsenal, the SF₅ group offers a compelling alternative with the potential for superior metabolic stability and novel binding interactions. As synthetic methodologies for introducing the SF₅ group become more accessible,[8][9][10][11] we can expect to see its increased application in the design of next-generation therapeutics. Direct, head-to-head biological testing, as outlined in this guide, is the only way to truly determine which "super-fluorine" group is optimal for a given drug discovery project.
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Benchmarking New Synthesis Methods for 2-(Pentafluorosulfur)aniline: A Comparative Guide
An In-Depth Technical Guide for Researchers
The pentafluorosulfanyl (SF₅) group has rapidly emerged as a "super trifluoromethyl" moiety in medicinal and agrochemical research.[1][2] Its unique combination of properties—including high electronegativity, significant lipophilicity, and exceptional metabolic stability—makes it a highly desirable substituent for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[3][4][5] Specifically, 2-(Pentafluorosulfur)aniline serves as a critical building block for introducing the ortho-SF₅-aniline scaffold into complex molecular architectures.
However, the synthetic accessibility of this key intermediate has historically been a significant bottleneck. Traditional methods often rely on hazardous reagents and offer limited scalability. This guide provides a comprehensive benchmark of established and novel synthetic strategies for 2-(Pentafluorosulfur)aniline, offering a critical evaluation of their performance, safety, and scalability to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of SF₅-anilines has evolved from hazardous, low-yield reactions to more refined, safer, and scalable processes. The choice of method is often a trade-off between the availability of starting materials, reaction efficiency, and safety considerations.
Method 1: Vicarious Nucleophilic Substitution (VNS) of Nitro-(pentafluorosulfanyDbenzenes
This classical approach involves the introduction of a functional group onto an aromatic ring bearing a nitro group, followed by the reduction of the nitro group to an amine. It represents a reliable, albeit multi-step, pathway.
Causality Behind Experimental Choices: The VNS reaction leverages the strong electron-withdrawing nature of both the nitro and SF₅ groups to activate the aromatic ring for nucleophilic attack. The choice of carbanion and base is critical; it must be sufficiently nucleophilic to attack the ring but not so basic as to cause undesired side reactions. The subsequent reduction of the nitro group is typically achieved via catalytic hydrogenation, a well-understood and scalable process. Using hydrogen with a Raney nickel catalyst is a standard, efficient method for this transformation.[1]
Experimental Protocol: Two-Step Synthesis via VNS and Reduction
-
VNS Reaction: In a solution of 1-nitro-3-(pentafluorosulfanyl)benzene in DMSO, a carbanion is generated in situ. This provides the 2-substituted-1-nitro-4-(pentafluorosulfanyl)benzene derivative.[6]
-
Reduction: The resulting nitro compound is then reduced to the corresponding aniline. For example, reduction of 2-nitro-5-(pentafluorosulfanyl)aniline or 2-nitro-4-(pentafluorosulfanyl)aniline with hydrogen over Raney nickel yields 4-(pentafluorosulfanyl)benzene-1,2-diamine.[1] A similar reduction of a precursor would yield the target 2-SF₅-aniline.
Method 2: Direct Amination of SF₅-Substituted Nitroaromatics
A more direct approach involves the direct introduction of an amino group ortho to the SF₅ substituent, which can significantly shorten the synthetic sequence.
Causality Behind Experimental Choices: This method utilizes a powerful amination reagent, such as 1,1,1-trimethylhydrazinium iodide, in the presence of a strong base like potassium tert-butoxide (tBuOK).[1] The strong base deprotonates the hydrazinium salt, creating a potent nucleophile that can directly displace a hydrogen atom on the electron-deficient nitro-SF₅-benzene ring. This strategy is highly efficient for creating ortho-amino functionality.
Experimental Protocol: Direct Amination
-
Dissolve 1-nitro-3-(pentafluorosulfanyl)benzene in DMSO.
-
Add 1,1,1-trimethylhydrazinium iodide and tBuOK to the solution.
-
Stir at ambient temperature to yield 2-nitro-4-(pentafluorosulfanyl)aniline.[1]
-
The nitro product is then reduced in a subsequent step as described in Method 1 to afford the diamine, which contains the ortho-SF₅-aniline scaffold.
Method 3: Advanced Strategies Using Novel SF₅-Transfer Reagents
The primary limitation of many older methods is their reliance on the direct handling of toxic and gaseous SF₅Cl.[3][7] Modern approaches focus on developing bench-stable reagents or in-situ generation methods that are safer and more user-friendly.
Causality Behind Experimental Choices: The development of shelf-stable SF₅-transfer reagents is a significant advancement.[8] These reagents are designed to release the SF₅ radical under specific, mild conditions, such as photoredox catalysis.[3][5] For instance, the activation of the inert gas sulfur hexafluoride (SF₆) using photoredox catalysis provides a much safer and more sustainable source of the SF₅ radical.[5][9] This avoids the hazards associated with SF₅Cl and S₂F₁₀.[9]
Another innovative strategy is the development of solid, crystalline phosphonium salts like [(tmg)₃PF]⁺SF₅⁻, derived from SF₆, which can act as deoxyfluorination reagents and are easier to handle than gaseous alternatives.[10]
Quantitative Performance Benchmarking
The following table summarizes the key performance indicators for the discussed synthetic strategies, providing a clear comparison for researchers.
| Method | Typical Yield | Scalability | Safety & Handling | Key Advantages | Limitations |
| Vicarious Nucleophilic Substitution (VNS) | Good to High | Gram scale | Requires handling of nitroaromatics and strong bases. | Well-established, predictable reactivity. | Multi-step process. |
| Direct Amination | Good[1] | Gram scale | Uses strong base (tBuOK) and a specialized amination reagent. | More direct route than traditional VNS. | Requires specific, potentially costly reagents. |
| Modern SF₅-Transfer Reagents (e.g., from SF₆) | Varies by substrate | Potentially large scale | Avoids highly toxic SF₅Cl; uses inert SF₆ gas.[5] | High safety profile, sustainable. | Often requires specialized equipment (photoreactors). |
Visualizing the Synthetic Workflow
Choosing the appropriate synthetic route requires a logical evaluation of project goals and available resources. The following workflow diagram illustrates this decision-making process.
Caption: Decision workflow for selecting a 2-(SF₅)aniline synthesis method.
Detailed Experimental Protocols
Here, we provide a generalized, step-by-step protocol for one of the more accessible methods.
Protocol: Synthesis of a 2-Nitro-SF₅-Aniline Precursor via Direct Amination[1]
Objective: To synthesize a key intermediate for 2-(Pentafluorosulfur)aniline derivatives.
Materials:
-
1-Nitro-3-(pentafluorosulfanyl)benzene
-
1,1,1-Trimethylhydrazinium iodide
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-nitro-3-(pentafluorosulfanyl)benzene in anhydrous DMSO.
-
Reagent Addition: To the stirred solution, add 1,1,1-trimethylhydrazinium iodide followed by the portion-wise addition of potassium tert-butoxide. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-nitro-4-(pentafluorosulfanyl)aniline, can be purified by column chromatography on silica gel.
-
Subsequent Reduction: The purified nitro-aniline can then be reduced to the corresponding diamine using standard procedures, such as hydrogenation with a Raney nickel catalyst, to yield the final product containing the desired ortho-SF₅-aniline moiety.
Authoritative Grounding and Concluding Remarks
The synthesis of 2-(Pentafluorosulfur)aniline and its derivatives remains an area of active development. While classical methods like Vicarious Nucleophilic Substitution offer reliable pathways, they are being superseded by more innovative and safer strategies. The advent of novel SF₅-transfer reagents and the catalytic activation of SF₆ are poised to revolutionize the accessibility of these valuable building blocks.[5][9] For drug development professionals and researchers, the choice of method will depend on a careful balance of scale, cost, available equipment, and, most importantly, safety. As new methodologies continue to emerge, the "super trifluoromethyl" group will undoubtedly become an even more prevalent feature in the next generation of pharmaceuticals and advanced materials.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 2-(Pentafluorosulfur)aniline
For Researchers, Scientists, and Drug Development Professionals
The introduction of novel functional groups into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The pentafluorosulfur (SF5) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, making it an attractive moiety for medicinal chemists.[1] However, the same properties that make SF5-containing compounds like 2-(Pentafluorosulfur)aniline valuable also necessitate stringent safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 2-(Pentafluorosulfur)aniline, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks
Proper disposal begins with a thorough understanding of the compound's inherent hazards. 2-(Pentafluorosulfur)aniline combines the toxicological profile of an aromatic amine with the unique chemical properties of the highly stable pentafluorosulfur group.
-
Aniline Moiety: Aniline and its derivatives are classified as toxic. They can be absorbed through the skin and are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[2] Aniline compounds are also suspected carcinogens and can cause significant organ damage with repeated exposure.[3]
-
Pentafluorosulfur (SF5) Moiety: The SF5 group is characterized by exceptionally strong sulfur-fluorine bonds, conferring high thermal and chemical stability.[1] While this stability is advantageous in many applications, it means the compound will not readily degrade under standard conditions and requires specialized disposal methods to ensure its complete destruction.[1][4] Incomplete combustion could lead to the formation of hazardous decomposition products like hydrogen fluoride (HF) and nitrogen oxides (NOx).[5]
Table 1: Hazard Profile of Related Compounds
| Hazard Classification | Aniline[3] | Pentafluoroaniline[5] | Pentafluorosulfanylbenzene[4] |
|---|---|---|---|
| GHS Pictograms | токсичность, опасность для здоровья, опасность для окружающей среды | Вредно | Воспламеняющийся, Вредно |
| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Primary Disposal Route | Incineration[6] | Approved waste disposal plant[5] | Approved waste disposal plant[4] |
Given this profile, 2-(Pentafluorosulfur)aniline must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]
Guiding Principles for Disposal
The disposal of 2-(Pentafluorosulfur)aniline must adhere to the foundational principles of hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
-
Segregation is Critical: This compound is a halogenated organic waste. It must be collected in a dedicated, properly labeled waste container, separate from non-halogenated solvents and other incompatible waste streams.[11]
-
Containment: Waste must be stored in chemically compatible containers that are in good condition, with secure, leak-proof closures.[9]
-
Professional Disposal: The ultimate disposal method for this compound is high-temperature incineration by a licensed hazardous waste management company. This is the only way to ensure the complete destruction of the stable organofluorine structure.[6][12]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of waste generation to its final collection by environmental health and safety (EHS) professionals.
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Aniline derivatives are readily absorbed through the skin.[13]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[14]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, or if handling outside of a fume hood, a NIOSH-approved respirator may be necessary.
All materials contaminated with 2-(Pentafluorosulfur)aniline must be treated as hazardous waste.
-
Pure Compound/Residues: Collect any remaining solid or liquid 2-(Pentafluorosulfur)aniline in a designated hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weigh boats should be collected in a sealed, labeled bag or container.
-
Contaminated Solvents: Solutions containing 2-(Pentafluorosulfur)aniline should be collected in a dedicated halogenated organic solvent waste container. Do not mix with non-halogenated waste.[11]
Proper labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[12][15]
-
Contents: List all chemical constituents by their full name, including "2-(Pentafluorosulfur)aniline" and any solvents.
-
Hazard Warning: The label must indicate the relevant hazards (e.g., "Toxic," "Irritant").[15]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12] The SAA must be a well-ventilated area, away from heat or ignition sources.
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EHS: Once your waste container is nearly full (do not exceed 90% capacity[16]), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a waste pickup.[7]
-
Documentation: Complete any required waste manifests or pickup request forms accurately. This documentation creates a "cradle-to-grave" record of the waste, as required by law.[9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound was in a flammable solvent, extinguish any nearby flames or potential sources of ignition.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills of flammable solutions.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[17]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department as per institutional policy.
Disposal Workflow Diagram
A flowchart illustrating the procedural steps for the proper disposal of 2-(Pentafluorosulfur)aniline.
By adhering to this structured and scientifically-grounded disposal plan, researchers can safely manage the risks associated with 2-(Pentafluorosulfur)aniline, ensuring compliance with safety regulations and upholding their commitment to environmental stewardship.
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A Researcher's Guide to Personal Protective Equipment for 2-(Pentafluorosulfur)aniline
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(Pentafluorosulfur)aniline. As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist, offering a deep, technically-grounded framework to ensure you can work with this potent chemical with confidence and security. Our commitment is to build your trust by providing value that extends beyond the product itself, making us your preferred partner in laboratory safety.
Hazard Assessment: A Dual-Threat Molecule
Understanding why specific PPE is required is the foundation of a robust safety culture. 2-(Pentafluorosulfur)aniline is a molecule that demands respect due to its composite hazards, stemming from both its aniline "backbone" and its pentafluorosulfur (-SF5) functional group.
-
The Aniline Core: Aniline and its derivatives are well-documented for their systemic toxicity. They can be absorbed through the skin, inhaled, or ingested.[1][2] A primary concern is the risk of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3] This can lead to symptoms like cyanosis (blue-tinged skin), headache, dizziness, and in severe cases, collapse and death.[2] Many aniline compounds are also classified as skin, eye, and respiratory irritants, with some suspected of being mutagens or carcinogens.[1][4][5][6]
-
The Pentafluorosulfur (-SF5) Payload: The -SF5 group imparts unique chemical properties but also introduces fluorine-specific hazards. Upon thermal decomposition or in a fire, organofluorine compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) , nitrogen oxides (NOx), and sulfur oxides.[4][7][8] HF is a severe contact and systemic poison that requires specialized first aid protocols.[9]
Therefore, your PPE strategy must defend against both immediate skin/eye contact and inhalation of the parent compound, as well as the potential for exposure to its hazardous decomposition products.
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, always apply the hierarchy of controls. PPE is the last line of defense.
-
Engineering Controls: All work with 2-(Pentafluorosulfur)aniline must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[1][10] For highly hazardous or sensitive operations, a glove box is recommended.[9] Ensure safety showers and eyewash stations are readily accessible.[1][7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for this chemical.[9] Never work alone when handling highly hazardous materials.[9] Ensure all personnel are trained on the specific risks and emergency procedures.
Core Protective Equipment: A Detailed Breakdown
Selection of the correct PPE is critical. The following recommendations are based on the known hazards of analogous compounds and best practices for handling potent organofluorine chemicals.
Hand and Arm Protection
Your hands are most likely to come into direct contact with the chemical. A single pair of standard nitrile gloves is insufficient for prolonged work.
-
Glove Selection: For incidental contact (e.g., handling sealed containers), a standard nitrile glove may be acceptable. For active handling, transfers, and reactions, double-gloving is mandatory. Use a thinner nitrile glove as the inner layer and a more robust, chemical-resistant outer glove such as neoprene or butyl rubber.[11][12] For chemicals with unknown toxicity, a flexible laminate glove (e.g., Silver Shield) under a heavy-duty outer glove is a best practice.[13]
-
Inspection and Technique: Always inspect gloves for tears or pinholes before use.[7][14] Use proper removal techniques (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.[7]
Body Protection
A standard cotton lab coat does not offer adequate protection against splashes of corrosive or easily absorbed chemicals.
-
Primary Protection: Wear a flame-resistant lab coat. For any procedure with a significant splash risk (e.g., transfers of >100 mL, reactions under pressure), supplement this with a chemical-resistant apron made of materials like Tychem.[15]
-
Full Coverage: Always wear long pants and fully enclosed, chemical-resistant shoes.[1] For large-scale operations or spill response, a fully encapsulating chemical protective suit may be required.[15][16]
Eye and Face Protection
Eye protection is non-negotiable and must be appropriate for the hazard.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling the chemical.[13] Standard safety glasses do not provide a seal and are inadequate.
-
Enhanced Protection: Whenever there is a risk of splashing, spraying, or rapid release of material (e.g., working with systems under pressure, large-volume transfers), a full-face shield must be worn over the chemical splash goggles .[8][13][14] A face shield alone is not sufficient.[13]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.[13] However, respirators are necessary in certain situations.
-
When to Use: A respirator is required for spill cleanup, weighing or transferring material outside of a fume hood, or if engineering controls are known to be insufficient.
-
Type of Respirator: For most situations requiring respiratory protection, a full-face air-purifying respirator (APR) with combination organic vapor/acid gas cartridges (e.g., Type ABEK) is appropriate.[7]
-
High-Hazard Scenarios: In emergencies, for major spills, or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.[8][16]
-
Program Compliance: Use of respirators requires medical clearance, formal training, and fit-testing as part of a documented institutional respiratory protection program.[12][13]
Operational Plans and Protocols
PPE Selection Matrix
This table provides a quick reference for selecting the appropriate level of PPE for common laboratory tasks.
| Task/Scenario | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection (If required) |
| Weighing Small Quantities (<1g) in Fume Hood | Double Glove (Nitrile inner, Neoprene/Butyl outer) | Flame-Resistant Lab Coat | Chemical Splash Goggles | Not required if performed correctly in hood |
| Conducting Reaction in Fume Hood | Double Glove (Nitrile inner, Neoprene/Butyl outer) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Chemical Splash Goggles & Face Shield | Not required if performed correctly in hood |
| Large-Scale Transfer (>100mL) | Double Glove (Nitrile inner, Neoprene/Butyl outer) | Chemical-Resistant Apron over Lab Coat | Chemical Splash Goggles & Face Shield | Recommended: Full-Face APR with OV/AG cartridges |
| Minor Spill Cleanup (<50mL) in Fume Hood | Double Glove (Nitrile inner, Neoprene/Butyl outer) | Chemical-Resistant Apron over Lab Coat | Chemical Splash Goggles & Face Shield | Full-Face APR with OV/AG cartridges |
| Major Spill Cleanup (>50mL) or any spill outside hood | Heavy-Duty Chemical Gloves (e.g., Butyl, Viton) | Full Chemical-Resistant Suit (e.g., Tychem) | Full-Face APR or SCBA provides protection | Mandatory: SCBA[8][16] |
Experimental Protocol: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is a critical procedure to prevent cross-contamination.
Figure 1: Sequential process for donning and doffing PPE to minimize exposure risk.
Emergency and Disposal Plans
First Aid for Exposures
Immediate and thorough action is critical.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[3] Flush the affected skin with copious amounts of running water for at least 15 minutes.[4][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15-30 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[4]
Spill Management
-
Minor Spill (in a fume hood): Alert personnel in the immediate area. Wearing the appropriate PPE (see table), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Major Spill (outside a fume hood or large volume): Evacuate the laboratory immediately and secure the area.[12] Alert others and notify your institution's emergency response team (e.g., Environmental Health & Safety).[12][17] Do not attempt to clean it up yourself unless you are part of a trained emergency response team with access to an SCBA.
Waste Disposal Plan
All materials contaminated with 2-(Pentafluorosulfur)aniline are considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[9]
-
Containerization: Collect all waste (including contaminated gloves, absorbent materials, and empty containers) in a designated, compatible, and clearly labeled hazardous waste container.[5][12] The container must be kept closed except when adding waste.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Adhere to all local, state, and federal regulations.[3][5] Do not pour any amount down the drain.[7][12]
This guide is intended to provide a comprehensive framework for the safe handling of 2-(Pentafluorosulfur)aniline. Always consult the specific Safety Data Sheet (SDS) for the material you are using and your institution's chemical hygiene plan. Your diligence and commitment to safety are the most important tools you have in the laboratory.
References
-
Standard Operating Procedure for Aniline or Aniline Dyes . University of Cincinnati. Available from: [Link]
-
Personal Protective Equipment . University of Texas at Austin Environmental Health & Safety. Available from: [Link]
-
Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Standard Operating Procedure for Fluorine . University of Cincinnati. Available from: [Link]
-
Standard Operating Procedure for Aniline . Washington State University. Available from: [Link]
-
Personal Protective Equipment . American Chemistry Council. Available from: [Link]
-
Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. Available from: [Link]
-
Personal Protective Equipment (PPE) . CHEMM. Available from: [Link]
-
Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. Available from: [Link]
-
Aniline Safety Data Sheet . Global Safety Management, Inc. Available from: [Link]
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McGill University Laboratory Safety Manual . McGill University. Available from: [Link]
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Aniline - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
